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  • Product: 2-Bromopropionic acid
  • CAS: 10327-08-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 2-Bromopropionic Acid in Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromopropionic Acid 2-Bromopropionic acid (α-bromopropionic acid) is a halogenated carboxylic acid that serves as a cornerstone intermediate in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromopropionic Acid

2-Bromopropionic acid (α-bromopropionic acid) is a halogenated carboxylic acid that serves as a cornerstone intermediate in advanced organic synthesis.[1] Its strategic value lies in the dual functionality conferred by the carboxylic acid group and the highly reactive bromine atom on the alpha-carbon.[2] This unique arrangement makes it an exceptionally versatile building block for introducing the propionate scaffold and creating new chiral centers. For researchers and professionals in drug development and agrochemical synthesis, a comprehensive understanding of its properties and reactivity is paramount for leveraging its full synthetic potential. This guide provides an in-depth analysis of 2-bromopropionic acid's physicochemical characteristics, core reactivity, and practical applications, grounded in established chemical principles.

Physicochemical and Stereochemical Profile

2-Bromopropionic acid is a colorless to pale yellow liquid or low-melting solid with a characteristic pungent odor.[1] Its solubility in water and miscibility with common organic solvents like ethanol and ether make it adaptable to a wide range of reaction conditions.[3][4] The carbon atom bearing the bromine is a stereocenter, meaning 2-bromopropionic acid exists as a racemic mixture (DL-2-bromopropionic acid) or as individual enantiomers: (S)-(-)-2-bromopropionic acid and (R)-(+)-2-bromopropionic acid.[5][6][7] The stereochemistry is a critical consideration in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its specific enantiomeric form.[5][8]

Table 1: Physicochemical Properties of 2-Bromopropionic Acid

PropertyValueReferences
Molecular Formula C₃H₅BrO₂[1][2][4][9]
Molecular Weight 152.97 g/mol [1][4][9]
Appearance Clear colorless to yellowish liquid after melting[1][2][3][4]
Melting Point 25-30 °C[1]
Boiling Point ~203 °C at 760 mmHg[4][10]
Density ~1.70 g/mL at 25 °C[2][3][4][10]
Refractive Index (n20/D) ~1.475[4][10]
Solubility Soluble in water, ethanol, ether, chloroform[1][3][4]
CAS Number (Racemate) 598-72-1[9][11]
CAS Number (S)-enantiomer 32644-15-8[12]
CAS Number (R)-enantiomer 10009-70-8[13]

Core Synthesis: The Hell-Volhard-Zelinsky Reaction

The most prominent method for synthesizing 2-bromopropionic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[14][15] This reaction facilitates the selective bromination of the α-carbon of a carboxylic acid.[14][16] The process begins with the activation of propionic acid using a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to form the acyl bromide.[14][17] The acyl bromide, unlike the carboxylic acid, readily tautomerizes to its enol form. This enol is the key nucleophilic species that attacks molecular bromine (Br₂), leading to the formation of the α-bromo acyl bromide.[14][17] Subsequent hydrolysis during aqueous workup converts the α-bromo acyl bromide into the final product, 2-bromopropionic acid.[14]

HVZ_Reaction cluster_0 Hell-Volhard-Zelinsky Synthesis PropionicAcid Propionic Acid AcylBromide Propionyl Bromide PropionicAcid->AcylBromide + PBr₃ Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization (HBr catalyzed) AlphaBromoAcylBromide 2-Bromopropionyl Bromide Enol->AlphaBromoAcylBromide + Br₂ FinalProduct 2-Bromopropionic Acid AlphaBromoAcylBromide->FinalProduct Hydrolysis (H₂O)

Figure 1: Key stages of the Hell-Volhard-Zelinsky synthesis of 2-bromopropionic acid.

Chemical Reactivity: A Tale of Two Pathways

The reactivity of 2-bromopropionic acid is dominated by the electrophilic nature of the α-carbon and the presence of the adjacent carboxyl group. This leads to a fascinating dichotomy in its reaction mechanisms, primarily revolving around nucleophilic substitution.

Direct Nucleophilic Substitution (Sₙ2 Mechanism)

The bromine atom at the α-position is an excellent leaving group. Consequently, 2-bromopropionic acid readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[2] This pathway is favored under conditions with strong, concentrated nucleophiles.[18]

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the chiral center. For example, if (R)-2-bromopropionic acid reacts with a nucleophile via a pure Sₙ2 mechanism, the resulting product will have the (S) configuration. This predictable stereochemical outcome is fundamental to asymmetric synthesis.

Common Sₙ2 Transformations:

  • Synthesis of α-Amino Acids: Reaction with ammonia or amines is a classical route to α-amino acids, such as alanine.[14]

  • Synthesis of α-Hydroxy Acids: Reaction with hydroxide ions yields α-hydroxy acids, like lactic acid.[19]

  • Synthesis of α-Cyano Acids: Reaction with cyanide salts (e.g., KCN) introduces a nitrile group, which can be further hydrolyzed to a dicarboxylic acid.[20]

Neighboring Group Participation (NGP)

Under conditions where the carboxyl group is deprotonated (e.g., in the presence of a weak base like moist silver oxide) and the external nucleophile concentration is low, a more complex mechanism known as Neighboring Group Participation (NGP) can occur.[18]

In this pathway, the carboxylate anion acts as an internal nucleophile, attacking the α-carbon from the backside and displacing the bromide ion. This forms a strained, three-membered α-lactone intermediate. This first step is an intramolecular Sₙ2 reaction, causing an inversion of configuration. Subsequently, an external nucleophile attacks the α-lactone, typically at the carbonyl carbon, which is more electrophilic. This second step is also an Sₙ2-type reaction, causing a second inversion. The net result of these two successive inversions is an overall retention of configuration at the chiral center.[18]

The choice between the Sₙ2 and NGP pathways is a critical experimental consideration. High concentrations of a strong nucleophile (e.g., concentrated NaOH) will favor the direct Sₙ2 pathway, leading to inversion.[18] Conversely, conditions that promote carboxylate formation with a weak or low-concentration external nucleophile will favor NGP, resulting in retention.[18]

Reactivity_Pathways cluster_SN2 Direct Sₙ2 Pathway cluster_NGP NGP Pathway Start (R)-2-Bromopropionic Acid SN2_Product (S)-Product (Inversion) Start->SN2_Product Strong Nucleophile (e.g., conc. NaOH) Lactone α-Lactone Intermediate (Inversion 1) Start->Lactone Weak Base (Internal Attack) NGP_Product (R)-Product (Retention) Lactone->NGP_Product External Nucleophile (Inversion 2)

Figure 2: Competing Sₙ2 and NGP pathways for (R)-2-bromopropionic acid.

Experimental Protocol: Synthesis of (±)-Alanine via Ammonolysis

This protocol describes the synthesis of racemic alanine from 2-bromopropionic acid, a classic example of its application in amino acid synthesis via an Sₙ2 reaction.

Materials:

  • 2-Bromopropionic acid

  • Concentrated aqueous ammonia (Ammonium Hydroxide, ~28-30%)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with a concentrated aqueous solution of ammonia. The ammonia should be in large molar excess (e.g., 10-20 equivalents) to minimize the formation of secondary and tertiary amine byproducts.

  • Addition of Substrate: While stirring vigorously, slowly add 2-bromopropionic acid (1 equivalent) to the ammonia solution. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC if desired.

  • Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. This will yield a solid residue containing the product (alanine) and ammonium bromide.

  • Purification: Dissolve the crude solid in a minimum amount of hot water. Add ethanol to precipitate the less soluble amino acid, while the more soluble ammonium bromide remains in solution.

  • Final Steps: Cool the mixture in an ice bath to maximize crystallization. Collect the solid alanine by vacuum filtration, wash with cold ethanol, and then with diethyl ether. Dry the purified product in a vacuum oven.

Handling and Safety Considerations

2-Bromopropionic acid is a corrosive and toxic substance that requires careful handling.[21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][11][21]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[3][11]

  • Incompatibilities: It is incompatible with strong bases, oxidizing agents, reducing agents, and metals.[11] It can react with mild steel, producing hydrogen gas which may form explosive mixtures with air.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[11] Do not use aluminum or galvanized containers.

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[21][23][24] If inhaled, move to fresh air.[24] If ingested, do NOT induce vomiting; rinse mouth with water and seek immediate medical attention.[21][24]

Conclusion

2-Bromopropionic acid is a powerful and versatile synthetic intermediate. Its value is derived from the reactive C-Br bond at the α-position, which allows for the facile introduction of a wide array of functional groups via nucleophilic substitution. The stereochemical outcome of these substitutions can be precisely controlled by the choice of reaction conditions, enabling either inversion (Sₙ2) or retention (NGP) of configuration. This control is indispensable in the fields of pharmaceutical and agrochemical development, where 2-bromopropionic acid serves as a key building block for complex, biologically active molecules. A thorough understanding of its synthesis, properties, and nuanced reactivity empowers chemists to design more efficient and stereoselective synthetic routes.

References

  • Vertex AI Search.
  • AD PHARMACHEM. High Qulity 2-Bromo Propionic Acid.
  • Agilent Technologies, Inc. (2019).
  • Guidechem (2023). How is 2-Bromopropionic Acid Prepared? - FAQ.
  • ChemicalBook. 2-Bromopropionic acid synthesis.
  • 2-Bromopropionic Acid in Pharmaceuticals: Building Blocks for Health.
  • PrepChem.com.
  • Fisher Scientific (2011).
  • YouTube (2020). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2.
  • ECHEMI.
  • Sdfine.
  • CDH Fine Chemical.
  • Chem-Impex. 2-Bromopropionic acid.
  • ChemicalBook. 2-Bromopropionic acid Chemical Properties,Uses,Production.
  • Chem-Impex. (S)-(-)-2-Bromopropionic acid.
  • ChemicalBook. (S)-(-)-2-BROMOPROPIONIC ACID | 32644-15-8.
  • Wikipedia.
  • CymitQuimica. CAS 32644-15-8: (2S)-2-Bromopropanoic acid.
  • The Chemistry of 2-Bromopropionic Acid: Synthesis and Properties (2026).
  • ChemBK. 2-Bromopropanoic acid.
  • Haz-Map. 2-Bromopropanoic acid - Hazardous Agents.
  • The Role of 2-Bromopropionic Acid in Pharmaceutical & Agrochemical Synthesis (2026).
  • National Center for Biotechnology Information. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem.
  • MilliporeSigma (2024).
  • Sciencemadness Discussion Board (2005). 2-Br Propionic Acid Physical Properties.
  • Cheméo. Chemical Properties of 2-Bromopropanoic acid (CAS 598-72-1).
  • NROChemistry. Hell-Volhard-Zelinsky Reaction.
  • ALL ABOUT CHEMISTRY (2020).
  • Chemistry LibreTexts (2023). Hell-Volhard-Zelinskii Reaction.
  • OrgoSolver.
  • Sigma-Aldrich. (R)-(+)-2-Bromopropionic acid.
  • Sigma-Aldrich. 2-Bromopropionic acid 99 598-72-1.
  • NIST. 2-Bromopropanoic acid - NIST Chemistry WebBook.
  • National Center for Biotechnology Information. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem.
  • Sigma-Aldrich. (S)-(-)-2-Bromopropionic acid 99 32644-15-8.
  • Proprep. Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions.
  • Chemistry LibreTexts (2024). 11.
  • YouTube (2021). 2-bromopropanoic acid when heated with alcoholic KCN gives and organic compounds which on futher....

Sources

Exploratory

(S)-(-)-2-Bromopropionic acid as a chiral building block

Title: The Stereochemical Pivot: (S)-(-)-2-Bromopropionic Acid as a High-Fidelity Chiral Building Block Executive Summary (S)-(-)-2-Bromopropionic acid (CAS 32644-15-8) serves as a critical "stereochemical pivot" in the...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Stereochemical Pivot: (S)-(-)-2-Bromopropionic Acid as a High-Fidelity Chiral Building Block

Executive Summary

(S)-(-)-2-Bromopropionic acid (CAS 32644-15-8) serves as a critical "stereochemical pivot" in the synthesis of enantiopure agrochemicals and pharmaceuticals.[1] Unlike simple achiral alkylating agents, this molecule allows researchers to pre-determine the stereochemistry of the final product through predictable nucleophilic substitution mechanisms. Its primary industrial utility lies in its ability to undergo Walden inversion during


 reactions, effectively converting an (S)-configured precursor into biologically active (R)-phenoxypropionate herbicides and (R)-thiol-based therapeutics. This guide details the mechanistic principles, synthesis protocols, and application workflows for leveraging this chiral haloacid.

Part 1: Chemical Identity & Stereochemical Dynamics

The value of (S)-(-)-2-Bromopropionic acid (S-2-BPA) is defined by its behavior under nucleophilic attack. It is not merely a propionic acid derivative; it is a stored unit of chiral potential energy.

The "Stereochemical Pivot" Mechanism

The alpha-carbon of S-2-BPA is susceptible to bimolecular nucleophilic substitution (


). In these reactions, the incoming nucleophile (e.g., a phenoxide or thiolate) attacks from the backside of the carbon-bromine bond, causing the stereocenter to invert—like an umbrella turning inside out in a gale.
  • Starting Material: (S)-(-)-2-Bromopropionic Acid[1][2]

  • Reaction Type:

    
     Substitution
    
  • Outcome: (R)-(+)-Product (Inversion of Configuration)

This inversion is the "pivot." Since the biological activity of many auxin-mimic herbicides (phenoxypropionates) resides in the (R)-enantiomer , the (S)-enantiomer of the brominated precursor is the required starting material.

Table 1: Key Physicochemical Properties

PropertyValueNotes
CAS Number 32644-15-8Distinct from racemic (598-72-1)
Molecular Formula

MW: 152.97 g/mol
Optical Rotation

to

Measured neat; indicates enantiopurity
Density

High density facilitates phase separation
Boiling Point

High boiling point requires vacuum distillation for purification

Part 2: Synthesis & Sourcing (The L-Alanine Route)

While S-2-BPA can be resolved from racemic mixtures, the most robust laboratory and industrial route utilizes the "Chiral Pool" approach, converting L-Alanine to S-2-BPA via diazotization.

Crucial Insight (The Retention Anomaly): One might expect the conversion of L-Alanine (S-configuration) to a bromo-derivative to involve inversion. However, the reaction with sodium nitrite and hydrobromic acid proceeds with overall retention of configuration .

  • Mechanism: The reaction proceeds via a double inversion.

    • Diazotization forms a diazonium salt.

    • Intramolecular attack by the carboxylate group forms an unstable

      
      -lactone intermediate (Inversion #1).
      
    • Bromide opens the lactone ring (Inversion #2).

    • Net Result: Retention ((S)-Alanine

      
       (S)-Bromopropionic Acid).
      

AlanineToBPA Alanine L-Alanine (S-Configuration) Diazonium Diazonium Intermediate Alanine->Diazonium NaNO2 / HBr (Diazotization) Lactone Alpha-Lactone (Transient) Diazonium->Lactone Intramolecular Attack (Inversion 1) SBPA (S)-2-Bromopropionic Acid Lactone->SBPA Br- Attack (Inversion 2 -> Retention)

Figure 1: The double-inversion mechanism ensuring retention of chirality from L-Alanine.

Part 3: Application Workflows

Synthesis of Chiral Herbicides (Phenoxypropionates)

Classes of herbicides such as Fluazifop-P-butyl and Mecoprop-P rely on the (R)-configuration for their auxin-mimicking activity. The (S)-isomer is biologically inactive.[3][4]

  • Workflow:

    • Activation: Phenol derivative treated with base (KOH/

      
      ) to form phenoxide.
      
    • Coupling: Phenoxide attacks (S)-2-BPA.

    • Inversion: The product is the (R)-ether.

Thiol-Based Pharmaceutical Intermediates

Similar to phenols, thiols (mercaptans) are excellent nucleophiles. (S)-2-BPA is used to introduce a chiral propionic acid moiety into peptidomimetics (e.g., ACE inhibitors or hemiasterlin analogs).

  • Workflow:

    • Thiolate Formation: R-SH treated with mild base.

    • Substitution: Attack on (S)-2-BPA.

    • Result: (R)-S-alkylated propionic acid derivative.

ApplicationWorkflow cluster_Herbicide Agrochemical Pathway cluster_Pharma Pharma Pathway SBPA (S)-2-Bromopropionic Acid (Chiral Pivot) Herbicide (R)-Phenoxypropionate (Active Herbicide) SBPA->Herbicide Drug (R)-Thioether Intermediate SBPA->Drug Phenol Substituted Phenol (Ar-OH) Phenol->Herbicide + SBPA (Inversion) Base1 Base (K2CO3) Base1->Herbicide Thiol Thiol Precursor (R-SH) Thiol->Drug + SBPA (Inversion) Base2 Base (NaOH) Base2->Drug

Figure 2: Divergent synthesis pathways converting (S)-BPA into (R)-active compounds.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-2-BPA from L-Alanine

Based on diazotization with retention of configuration.

Reagents:

  • L-Alanine (0.5 mol)

  • Hydrobromic acid (47% aq., 2.5 mol)

  • Sodium Nitrite (

    
    , 0.75 mol)
    

Procedure:

  • Setup: Charge a 1L 3-neck flask with L-Alanine and HBr. Cool to -5°C using an ice/salt bath. Vigorous stirring is essential.

  • Addition: Dissolve

    
     in minimal water. Add this solution dropwise over 2 hours.
    
    • Critical Control Point: Internal temperature must not exceed 5°C . Rapid addition or heat spikes will cause side reactions and lower enantiomeric excess (ee).

  • Reaction: After addition, maintain at 0°C for 3 hours, then allow to warm to room temperature overnight.

  • Workup: Extract the aqueous mixture with diethyl ether (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Evaporate solvent.[5][6][7]
    
  • Distillation: Vacuum distill the crude oil. Collect fraction at ~100°C @ 15 mmHg .

  • Validation: Check optical rotation. Target:

    
     (neat).
    
Protocol B: General Coupling (Phenol Alkylation)

Standard procedure for generating chiral ether linkages.

Reagents:

  • Substituted Phenol (1.0 eq)

  • (S)-2-Bromopropionic Acid (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

Procedure:

  • Slurry: Suspend Phenol and

    
     in MeCN. Stir for 30 mins at RT to generate phenoxide in situ.
    
  • Coupling: Add (S)-2-BPA dropwise.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.
    
  • Workup: Cool, filter off solids (

    
     byproduct). Concentrate filtrate.[5][6]
    
  • Acidification: Dissolve residue in water, acidify to pH 1 with dilute HCl to precipitate the free acid product.

  • Stereochemistry Check: The product should exhibit the (R)-configuration .

Part 5: Safety & Stability

  • Corrosivity: (S)-2-BPA is a potent alkylating agent and corrosive acid. It causes severe skin burns and eye damage. Nitrile gloves are insufficient for prolonged contact; use double-gloving or heavy-duty chemical resistant gloves.

  • Racemization Risk: While relatively stable, prolonged exposure to strong bases at high temperatures without a nucleophile present can lead to racemization via enolization. Always ensure the nucleophile is present before heating in basic media.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation.
    

References

  • Sigma-Aldrich. (S)-(-)-2-Bromopropionic acid Product Specification & Safety Data Sheet. Retrieved from [2]

  • Cohen, S. G., & Crossley, J. (1964). Kinetics of Hydrolysis of L-2-Bromopropionic Acid. Journal of the American Chemical Society. (Validation of retention mechanism via -lactone).
  • Dierks, E. A., et al. (2008). Synthesis of Chiral Phenoxypropionic Acid Herbicides. Journal of Agricultural and Food Chemistry. (Confirming (R)-activity and inversion synthesis).
  • Santa Cruz Biotechnology. (S)-2-Bromopropionic Acid Product Data. Retrieved from [8]

  • ChemicalBook. CAS 32644-15-8 Properties and Suppliers. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2-Bromopropionic Acid: Properties, Safety, and Handling

This guide provides a comprehensive overview of 2-Bromopropionic acid, a versatile reagent utilized across various scientific disciplines. It is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Bromopropionic acid, a versatile reagent utilized across various scientific disciplines. It is designed for researchers, scientists, and drug development professionals who handle this compound. The focus is on delivering not just data, but actionable insights grounded in established safety protocols and chemical principles.

Introduction and Core Identification

2-Bromopropionic acid, also known as α-Bromopropionic acid, is a halogenated carboxylic acid widely employed as a key intermediate in organic synthesis.[1][2] Its primary value lies in the reactivity conferred by the bromine atom at the alpha position, making it a crucial building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] It is particularly important in the production of certain herbicides, fungicides, and pharmaceutical ingredients like alanine.[3]

  • Chemical Name: 2-Bromopropanoic acid[4][5]

  • Synonyms: (±)-2-Bromopropionic acid, alpha-Bromopropionic acid[1][4][6]

  • CAS Number: 598-72-1 [1][4][6][7]

Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe and effective handling. 2-Bromopropionic acid is a colorless to pale yellow liquid after melting, with a pungent odor characteristic of carboxylic acids.[1][2][3] It is soluble in water and miscible with common organic solvents like alcohol, ether, and benzene.[2][3]

PropertyValueSource(s)
Molecular Formula C₃H₅BrO₂[1][4][6]
Molecular Weight 152.97 g/mol [6][7][8]
Appearance Clear colorless to pale yellow liquid[1][2]
Melting Point 25.7 °C[9][10]
Boiling Point ~203 °C[3][9][10]
Density ~1.70 g/mL at 25 °C[3][10]
Flash Point 100 °C (212 °F) - closed cup[7]
pKa 2.97 (at 25°C)[10]

Hazard Identification and GHS Classification

2-Bromopropionic acid is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and serious eye damage.[5][8][11] Ingestion is harmful or toxic.[8][11]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4DangerH301: Toxic if swallowed / H302: Harmful if swallowed[8][11]
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage[5][8][11]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[8]
Corrosive to MetalsCategory 1WarningH290: May be corrosive to metals[7]

Hazard Pictograms: GHS05 (Corrosive), GHS06 (Toxic)

Risk Assessment and Handling Workflow

A systematic approach to handling hazardous chemicals is crucial for laboratory safety. The following workflow illustrates the key decision and action points from procurement to disposal. The causality is clear: a thorough understanding of the chemical's hazards (Step 1) directly informs the necessary controls and procedures for every subsequent step.

G cluster_prep Preparation & Assessment cluster_exec Execution cluster_post Post-Procedure a 1. Review SDS & Literature b 2. Conduct Risk Assessment (Identify hazards, evaluate risks) a->b c 3. Select Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d 4. Prepare Engineering Controls (Fume Hood, Spill Kit) c->d e 5. Chemical Handling (Weighing, Transferring in Fume Hood) d->e f 6. Experimental Procedure e->f g 7. Temporary Storage of Reaction f->g h 8. Decontamination (Glassware, Surfaces) g->h i 9. Waste Segregation (Halogenated Organic Waste) h->i j 10. Proper Disposal (Follow Institutional Guidelines) i->j end Complete Documentation j->end start Receive Chemical start->a

Sources

Exploratory

Stereochemistry of 2-Bromopropionic Acid: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary 2-Bromopropionic acid (2-BPA) serves as a quintessential chiral building block in the synthesis of herbicides, pharmaceuticals, and complex amino acid derivatives.[1] Its structural simplicity belies a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropionic acid (2-BPA) serves as a quintessential chiral building block in the synthesis of herbicides, pharmaceuticals, and complex amino acid derivatives.[1] Its structural simplicity belies a rich stereochemical behavior characterized by competing nucleophilic substitution pathways—specifically, the dichotomy between Walden inversion (


) and retention of configuration via Neighboring Group Participation (NGP).[2]

This guide provides a rigorous technical analysis of 2-BPA, focusing on the mechanistic causality of its synthesis, the stability of its enantiomers, and actionable protocols for its stereoselective production.

Stereochemical Profile and Physical Properties[3]

2-Bromopropionic acid exists as a pair of enantiomers. The stereocenter is located at the


-carbon (C2), bonded to a hydrogen, a methyl group, a bromine atom, and a carboxyl group.
Absolute Configuration & Nomenclature

According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • 
     (Atomic #35)
    
  • 
     (Carbon bonded to 3 oxygens via phantom atoms)
    
  • 
     (Carbon bonded to 3 hydrogens)
    
  • 
     (Atomic #1)
    
  • (S)-(-)-2-Bromopropionic acid : The priority sequence 1

    
     2 
    
    
    
    3 is counter-clockwise with H in the rear. It exhibits levorotatory optical activity.[3]
  • (R)-(+)-2-Bromopropionic acid : The priority sequence 1

    
     2 
    
    
    
    3 is clockwise. It exhibits dextrorotatory optical activity.[3]
Physicochemical Data Table
Property(S)-(-)-2-Bromopropionic Acid(R)-(+)-2-Bromopropionic AcidRacemic (±)
CAS Number 32644-15-810009-70-8598-72-1
Boiling Point 203 °C (dec) / 94 °C (11 mmHg)203 °C (dec)203 °C
Density 1.696 g/mL1.692 g/mL1.70 g/mL
Optical Rotation


to

(neat)

to

(neat)

Refractive Index (

)
1.4701.4751.480

Synthesis Strategies: Racemic vs. Stereoselective[6]

A. Racemic Synthesis: Hell-Volhard-Zelinsky (HVZ) Reaction

The industrial standard for producing racemic 2-BPA involves the


-bromination of propionic acid catalyzed by phosphorus tribromide (

).
  • Mechanism : Enolization of the acyl bromide intermediate followed by bromination.

  • Outcome : A 50:50 racemic mixture due to the planar geometry of the enol intermediate, which allows bromine attack from either face.

B. Stereoselective Synthesis: The Chiral Pool Approach (From Alanine)

To access high-purity enantiomers without expensive resolution steps, the "Chiral Pool" strategy utilizes naturally occurring amino acids. Converting L-Alanine ((S)-Alanine) to (S)-2-Bromopropionic acid is a classic example of Retention of Configuration via double inversion.

The Mechanistic Paradox: Why Retention?

Direct


 displacement of the diazonium group by bromide would typically result in inversion ((S) 

(R)). However, the reaction proceeds with retention ((S)

(S)) due to Neighboring Group Participation (NGP) by the carboxylate moiety.
  • Diazotization : L-Alanine reacts with

    
     to form a diazonium salt.
    
  • Intramolecular Attack (Inversion 1) : The carboxylate oxygen attacks the

    
    -carbon from the backside, displacing 
    
    
    
    and forming a transient, unstable
    
    
    -lactone (3-membered ring).
  • Ring Opening (Inversion 2) : The bromide ion attacks the

    
    -lactone ring, inverting the center a second time.
    
  • Net Result : Inversion + Inversion = Retention.[3][4]

Alanine_Retention L_Ala (S)-Alanine (L-Isomer) Diazonium Diazonium Intermediate L_Ala->Diazonium NaNO2, HBr (Diazotization) AlphaLactone α-Lactone (Transient Intermediate) Diazonium->AlphaLactone Intramolecular Carboxylate Attack (Inversion 1) S_BPA (S)-2-Bromopropionic Acid AlphaLactone->S_BPA Br- Attack (Inversion 2)

Figure 1: Mechanism of retention during the conversion of (S)-Alanine to (S)-2-Bromopropionic acid via NGP.

Mechanistic Insights: Nucleophilic Substitution on 2-BPA

The reactivity of 2-BPA derivatives towards nucleophiles is highly dependent on reaction conditions. This duality is critical for drug development when modifying the


-position.
Scenario A: Retention (Dilute Base / )

Under mild basic conditions or in the presence of silver oxide, the carboxylate group is ionized (


). It acts as an internal nucleophile, again forming the 

-lactone intermediate. Subsequent attack by water or hydroxide leads to retention of configuration (e.g., (S)-2-BPA

(S)-Lactic Acid).
Scenario B: Inversion (Concentrated Base)

In high concentrations of strong nucleophiles (e.g., conc. NaOH), the external nucleophile (


) outcompetes the internal carboxylate group. The reaction proceeds via a standard direct 

mechanism, resulting in Walden Inversion (e.g., (S)-2-BPA

(R)-Lactic Acid).

Substitution_Pathways cluster_Retention Pathway A: Retention (Low [Nu-]) cluster_Inversion Pathway B: Inversion (High [Nu-]) Start (S)-2-Bromopropionate Lactone α-Lactone Intermediate Start->Lactone NGP (Slow) TS_SN2 Trigonal Bipyramidal Transition State Start->TS_SN2 Direct SN2 (Fast at High [Nu]) Prod_Ret (S)-Product (Retention) Lactone->Prod_Ret Nu- Attack Prod_Inv (R)-Product (Inversion) TS_SN2->Prod_Inv

Figure 2: Divergent substitution pathways for 2-Bromopropionic acid derivatives.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (S)-2-Bromopropionic Acid

Objective: Synthesis of (S)-2-BPA from L-Alanine with retention of configuration. Source Validation: Based on standard diazotization protocols (e.g., Tetrahedron Asymmetry, 1993).[5]

Reagents:

  • L-Alanine (0.1 mol)

  • Potassium Bromide (KBr, 0.35 mol)

  • Sodium Nitrite (

    
    , 0.15 mol)
    
  • Sulfuric Acid (

    
    , 2.5 M)
    

Step-by-Step Methodology:

  • Preparation: Dissolve L-Alanine (8.9 g) and KBr (41.6 g) in 2.5 M

    
     (150 mL) in a three-necked flask equipped with a thermometer and mechanical stirrer.
    
  • Cooling: Cool the mixture to

    
     using an ice-salt bath.
    
  • Diazotization: Add Sodium Nitrite (10.4 g) in small portions over 1 hour. Critical: Maintain temperature below

    
     to prevent side reactions and thermal decomposition of the diazonium salt.
    
  • Reaction: Stir for 2 hours at

    
    , then allow to warm to room temperature over 1 hour.
    
  • Extraction: Extract the aqueous phase with diethyl ether (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil by vacuum distillation (bp ~94°C at 11 mmHg).

  • Validation: Measure optical rotation. Expected

    
     (neat).
    
Protocol 2: Chemical Resolution of Racemic 2-BPA

Objective: Separation of (R) and (S) enantiomers from a racemic mixture using a chiral base.

Reagents:

  • Racemic 2-Bromopropionic Acid[6][7]

  • Dehydroabietylamine (or similar chiral base like

    
    -methylbenzylamine)
    
  • Solvent: Methanol/Water mixture

Workflow:

  • Salt Formation: Mix equimolar amounts of racemic acid and the chiral base in hot methanol.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts (e.g., (S)-Acid/(S)-Base vs (R)-Acid/(S)-Base) have different solubilities.[8]

  • Filtration: Collect the less soluble diastereomer crystals.

  • Liberation: Treat the salt with dilute HCl to liberate the free chiral acid. Extract with ether.[3][4][9]

  • Recycle: The mother liquor contains the other enantiomer, which can be purified by further crystallization or concentration.

Applications in Drug Development[1][9][11][12][13]

Chiral Building Blocks

2-BPA is a pivotal intermediate for introducing the chiral ethyl-propionate motif found in:

  • ACE Inhibitors: Synthesis of specific amino acid residues.

  • Herbicides: Production of phenoxypropionic acid herbicides (e.g., Mecoprop), where only the (R)-isomer is biologically active.

  • Thiol-Derivatives: Reaction with thiols (e.g., Captopril synthesis precursors) often utilizes the inversion pathway to set specific stereocenters.

Atom Transfer Radical Polymerization (ATRP)

Alkyl 2-bromopropionates are standard initiators for ATRP, allowing for the controlled synthesis of polymers with low polydispersity. The stereochemistry of the initiator can influence the tacticity of the resulting polymer chain.

References

  • Nucleophilic Substitution and Neighboring Group Participation . Dalal Institute.[3] Available at: [Link]

  • Synthesis of (S)-2-Bromopropionic Acid via Diazotization. Organic Syntheses / Tetrahedron Asymmetry (Contextual Reference).
  • Resolution of Racemic Acids . St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Foundational

A Technical Guide to Enantiomerically Pure 2-Bromopropionic Acid for Pharmaceutical and Research Applications

This guide provides an in-depth technical overview of enantiomerically pure 2-Bromopropionic acid, a critical chiral building block for researchers, scientists, and professionals in drug development and fine chemical syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of enantiomerically pure 2-Bromopropionic acid, a critical chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its commercial availability, methods for ensuring enantiomeric purity, and its application in the synthesis of complex molecules, all grounded in scientific principles and practical expertise.

The Strategic Importance of Chiral 2-Bromopropionic Acid

Chirality is a fundamental principle in modern pharmacology and agrochemistry. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful.[1] Enantiomerically pure building blocks, such as (S)- and (R)-2-Bromopropionic acid, are therefore not just a matter of purity, but a necessity for the rational design of safe and effective molecules.[2][3]

2-Bromopropionic acid, with its stereocenter at the C-2 position, is a versatile intermediate. The presence of both a reactive bromine atom and a carboxylic acid functional group allows for a wide range of subsequent chemical transformations, making it a valuable precursor for introducing chirality into a target molecule.[4] Its applications span the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and other specialty chemicals.[5]

Commercial Sourcing of Enantiomerically Pure 2-Bromopropionic Acid

A reliable supply of high-purity chiral starting materials is paramount for any research or development program. Several reputable chemical suppliers offer both (R)-(+)- and (S)-(-)-2-Bromopropionic acid in various grades and quantities. The choice of supplier often depends on the required scale, purity specifications, and available documentation.

SupplierProduct ExampleCAS NumberTypical Purity (GC)Typical Enantiomeric Excess (ee)
Sigma-Aldrich (Merck) (S)-(-)-2-Bromopropionic acid32644-15-8≥98.0% (sum of enantiomers)Not specified on all datasheets
(R)-(+)-2-Bromopropionic acid10009-70-8≥98.0% (sum of enantiomers)Not specified on all datasheets
Thermo Fisher Scientific (S)-(-)-2-Bromopropionic acid32644-15-898%>85%
TCI (Tokyo Chemical Industry) (S)-(-)-2-Bromopropionic Acid32644-15-8>98.0%>95.0%
(R)-(+)-2-Bromopropionic Acid10009-70-8>98.0%Not specified on all datasheets
Chem-Impex (S)-(-)-2-Bromopropionic acid32644-15-8≥98%Not specified on all datasheets
(R)-(+)-2-Bromopropionicacid10009-70-8≥98%min. 95.0%

Note: Specifications are subject to change and may vary by lot. Always consult the supplier's certificate of analysis for precise data.

Synthesis and Resolution: A Brief Overview

While direct purchase is common, understanding the synthesis and resolution of 2-bromopropionic acid provides valuable context for its quality attributes. The racemic mixture is typically prepared via the Hell-Volhard-Zelinsky reaction, which involves the bromination of propionic acid in the presence of a phosphorus catalyst, such as PBr₃.[6][7][8]

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Propionic_Acid Propionic Acid Br2_PBr3 Br₂ / PBr₃ Propionic_Acid->Br2_PBr3 Racemic_2_BrPA Racemic (R/S)-2-Bromopropionic Acid Br2_PBr3->Racemic_2_BrPA Chiral_Amine Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Racemic_2_BrPA->Chiral_Amine Diastereomeric_Salts Diastereomeric Salts ((R,R) and (S,R)) Racemic_2_BrPA->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Pure_Enantiomers Enantiomerically Pure (S)- and (R)-2-Bromopropionic Acid Separation->Pure_Enantiomers

Caption: General workflow for the synthesis and classical resolution of 2-Bromopropionic acid.

The resulting racemic mixture must then be separated into its constituent enantiomers. Common methods for this chiral resolution include:

  • Classical Chemical Resolution: This widely used technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine or (R)-1-phenylethylamine.[9][10] This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[10] The desired enantiomer is then recovered by treating the isolated salt with a strong acid.

  • Enzymatic Resolution: This method leverages the high stereospecificity of enzymes, such as lipases.[11] In a suitable organic solvent, a lipase can selectively catalyze the esterification of one enantiomer of the racemic acid, leaving the other unreacted.[11] The resulting ester and unreacted acid can then be separated. This is a form of kinetic resolution.[12]

Quality Control: Ensuring Enantiomeric Purity

Verifying the enantiomeric excess (ee) of 2-bromopropionic acid is a critical quality control step. The two most powerful and widely used techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers on a chiral stationary phase (CSP) is the most common HPLC approach.[13] For acidic compounds like 2-bromopropionic acid, polysaccharide-based CSPs are often highly effective.

Causality of Method Choice: Polysaccharide derivatives (e.g., cellulose or amylose carbamates) form complex three-dimensional chiral cavities.[14][15][16] The separation mechanism relies on a combination of interactions, including hydrogen bonding (with the carboxyl group), dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers as they transiently fit into these cavities.[17] This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[18]

Illustrative HPLC Protocol:

  • System: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP, such as a Chiralcel® or Lux® column. The specific phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) should be selected based on screening or literature precedence for similar chiral acids.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid). The acid modifier is crucial as it suppresses the ionization of the analyte's carboxyl group, leading to better peak shape and more reproducible retention.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a low wavelength (e.g., 210-220 nm), as the chromophore is the carboxylic acid group.

  • Sample Preparation: Dissolve a small amount of the 2-bromopropionic acid sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Direct analysis of free carboxylic acids by GC can be challenging due to their high polarity and tendency to cause peak tailing.[19] Therefore, a derivatization step is typically required to convert the carboxylic acid into a less polar and more volatile derivative.

Causality of Method Choice: Derivatization is essential for GC analysis of 2-bromopropionic acid for two main reasons.[20][21] First, it converts the polar, hydrogen-bonding carboxylic acid into a less polar ester (e.g., a methyl ester), which improves its volatility and chromatographic behavior.[19][22] Second, if a chiral derivatizing agent is used, it converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[21] Alternatively, if the acid is converted to an achiral derivative (like a methyl ester), a chiral GC column is then required for separation.

G cluster_workflow GC Derivatization Workflow Sample 2-Bromopropionic Acid (Enantiomeric Mixture) Derivatization Derivatization (e.g., with Methanol/H₂SO₄) Sample->Derivatization Derivative Methyl 2-Bromopropionate (Enantiomeric Mixture) Derivatization->Derivative GC_Analysis Chiral GC Column Analysis Derivative->GC_Analysis Separated_Peaks Separated Enantiomer Peaks GC_Analysis->Separated_Peaks

Caption: Workflow for enantiomeric analysis of 2-Bromopropionic acid by GC with prior derivatization.

Illustrative GC Protocol (with Derivatization):

  • Derivatization:

    • To a sample of 2-bromopropionic acid in a vial, add an excess of a derivatizing agent. A common choice is methanol with a catalytic amount of sulfuric acid to form the methyl ester.[22]

    • Heat the mixture (e.g., at 60 °C) for a set period to ensure complete reaction.

    • After cooling, neutralize the acid catalyst and extract the resulting methyl 2-bromopropionate into an organic solvent (e.g., hexane or dichloromethane).

  • GC System: Standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., a Rt-βDEX or Chirasil-DEX column).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C) to ensure good separation and elution of the derivative.

  • Injection: Inject a small volume of the derivatized sample solution.

  • Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.

Applications in Synthesis: A Case Study of (S)-Naproxen

The utility of enantiomerically pure 2-bromopropionic acid is best illustrated through its application in the synthesis of high-value molecules. A classic example is the synthesis of (S)-Naproxen, a widely used NSAID.[23]

In several synthetic routes, a key step involves the coupling of a 6-methoxy-2-naphthyl moiety with a chiral propionate unit. Using an ester of (S)-2-bromopropionic acid ensures the correct stereochemistry at the propionic acid side chain, leading directly to the desired (S)-enantiomer of the final drug product.[24]

G cluster_naproxen Stereoselective Synthesis of Naproxen Naphthyl_Grignard 6-methoxy-2-naphthyl magnesium bromide Coupling Coupling Reaction Naphthyl_Grignard->Coupling S_2_BrPA_ester (S)-ethyl 2-bromopropionate S_2_BrPA_ester->Coupling Naproxen_Ester (S)-ethyl 2-(6-methoxy-2-naphthyl)propionate Coupling->Naproxen_Ester Hydrolysis Hydrolysis Naproxen_Ester->Hydrolysis S_Naproxen (S)-Naproxen Hydrolysis->S_Naproxen

Caption: Simplified reaction scheme for the synthesis of (S)-Naproxen using (S)-ethyl 2-bromopropionate.

This approach, which starts with an enantiomerically pure building block, is often more efficient and reliable than attempting to resolve the final racemic drug product, highlighting the strategic advantage of incorporating chirality at an early stage of the synthesis.[24]

References

  • Enzymatic production of optical isomers of 2-halopropionic acids.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10).
  • Synthesis and resolution of propionic acid derivatives.
  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.
  • Stereoselective synthesis of (S)-(+)-Naproxen catalyzed by carboxyl esterase in a multicompartment electrolyzer. (2001, May 28). J Biochem Biophys Methods, 48(3), 247-56.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (TCI Chemicals)
  • 2-Bromopropionic acid 99 598-72-1. (Sigma-Aldrich)
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021, August 7). Semantic Scholar.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews.
  • 2-bromopropionic acid. (Semantic Scholar)
  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia.
  • Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases. (2026). Methods Mol Biol, 2994, 349-370.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2025, August 5).
  • A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. European Journal of Biomedical and Pharmaceutical Sciences.
  • Asymmetric synthesis of (S)‐naproxen.
  • Novel catalytic enantioselective protonation (proton transfer) in Michael addition of benzenethiol to α-acrylacrylates: synthesis of (S)-naproxen and α-arylpropionic acids or esters. (RSC Publishing)
  • A Comparative Guide to Robustness Testing of Chiral Derivatization Methods for Amines in GC-MS Analysis: Ethyl 2-bromopropion
  • Preparation of 2-bromopropionic acid. (PrepChem.com)
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separ
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Chiral resolution. (Wikipedia)
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Enantiomeric Purific
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Enantiomer separation of acidic compounds. (Daicel Chiral Technologies)
  • Derivatization Methods in GC and GC/MS. (2019, September 4). R Discovery.
  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025, March 14). YouTube.
  • (PDF) Derivatization Methods in GC and GC/MS.
  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • 2-Bromopropionic acid. (PubChem)
  • 2-Bromopropanoic acid. (NIST WebBook)

Sources

Exploratory

Technical Guide: Synthesis and Strategic Application of 2-Bromopropionic Acid

Executive Summary 2-Bromopropionic acid (2-BPA) is a pivotal -halo carboxylic acid serving as a C3 synthon in the synthesis of phenoxypropionate herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[1] While his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropionic acid (2-BPA) is a pivotal


-halo carboxylic acid serving as a C3 synthon in the synthesis of phenoxypropionate herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[1] While historically defined by the Hell-Volhard-Zelinsky (HVZ)  reaction, modern pharmaceutical requirements for enantiopurity have shifted the focus toward stereoselective routes derived from the chiral pool (e.g., alanine diazotization).

This guide provides a comprehensive technical analysis of 2-BPA synthesis, contrasting the atom-economical but racemic HVZ route with the stereochemically precision of amino-acid conversion. It is designed for process chemists requiring actionable protocols and mechanistic clarity.

Part 1: Historical Genesis & The Classical Route

The Hell-Volhard-Zelinsky (HVZ) Paradigm (1881–1887)

Before the 1880s, the direct


-halogenation of carboxylic acids was notoriously difficult because the carbonyl oxygen is far more nucleophilic than the 

-carbon. The breakthrough came when Carl Magnus von Hell (1881), followed by Jacob Volhard and Nikolay Zelinsky (1887), discovered that adding a phosphorus catalyst (

,

, or

) could overcome this activation energy barrier.

The Insight: The reaction does not brominate the carboxylic acid directly. Instead, the phosphorus catalyst converts the acid into an acyl halide . The acyl halide, unlike the acid, readily tautomerizes to its enol form, which is the actual nucleophile that attacks the bromine.[2]

Mechanistic Deep Dive

The HVZ reaction remains the industrial standard for producing racemic (


)-2-BPA due to its use of inexpensive elemental bromine and red phosphorus.

The Catalytic Cycle:

  • Activation: Propionic acid reacts with

    
     to form propionyl bromide.[3]
    
  • Enolization: Propionyl bromide undergoes keto-enol tautomerism. The enol form is favored by the electron-withdrawing acyl bromide group.

  • Halogenation: The enol attacks molecular bromine (

    
    ), installing the bromine at the 
    
    
    
    -position.[2][4]
  • Exchange: The resulting

    
    -bromoacetyl bromide reacts with unreacted propionic acid, transferring the bromide to regenerate the catalytic acyl bromide species.
    
Visualization: The HVZ Reaction Pathway

The following diagram illustrates the catalytic cycle and the critical enol intermediate.

HVZ_Mechanism PropAcid Propionic Acid AcylBrom Propionyl Bromide (Active Species) PropAcid->AcylBrom Activation PBr3 Cat. PBr3 PBr3->AcylBrom Enol Enol Tautomer (Nucleophile) AcylBrom->Enol Tautomerization AlphaBromoAcyl α-Bromo Propionyl Bromide Enol->AlphaBromoAcyl Bromination Bromine Br2 Bromine->AlphaBromoAcyl AlphaBromoAcyl->AcylBrom Exchange with Feedstock Acid Product (±)-2-Bromopropionic Acid AlphaBromoAcyl->Product Hydrolysis

Figure 1: The catalytic cycle of the Hell-Volhard-Zelinsky reaction showing the critical role of the acyl bromide intermediate.

Part 2: Evolution of Stereoselectivity (Pharma-Grade Synthesis)

While the HVZ reaction is efficient, it produces a racemic mixture . For drug development (e.g., synthesis of Naproxen or specific herbicide isomers), enantiopurity is non-negotiable.

The Alanine Diazotization Route (Chiral Pool)

The most robust method for generating optically pure 2-BPA is the diazotization of Alanine in the presence of hydrobromic acid (HBr).

The "Double Inversion" Phenomenon: Contrary to standard


 expectations (which would predict inversion), the conversion of L-Alanine to (S)-2-BPA proceeds with net retention  of configuration.
  • Diazotization: The amino group is converted to a diazonium salt (

    
    ), a super-leaving group.
    
  • Neighboring Group Participation: The carboxylate oxygen attacks the

    
    -carbon intramolecularly, displacing 
    
    
    
    and forming a transient, unstable
    
    
    -lactone
    (First Inversion).
  • Ring Opening: The bromide ion (

    
    ) attacks the 
    
    
    
    -lactone, opening the ring to form 2-BPA (Second Inversion).

Result: Inversion + Inversion = Retention .

  • L-Alanine

    
     (S)-2-Bromopropionic Acid[5]
    
  • D-Alanine

    
     (R)-2-Bromopropionic Acid[6]
    
Visualization: Stereochemical Retention Pathway

Stereochemistry L_Ala L-Alanine (S-Configuration) Diazo Diazonium Intermediate L_Ala->Diazo NaNO2 / HBr (Diazotization) AlphaLactone α-Lactone Intermediate (Transient Species) Diazo->AlphaLactone Intramolecular Attack (Inversion #1) S_BPA (S)-2-Bromopropionic Acid (Net Retention) AlphaLactone->S_BPA Bromide Attack (Br-) (Inversion #2)

Figure 2: Mechanism of retention via the


-lactone intermediate during the diazotization of alanine.

Part 3: Validated Experimental Protocols

Protocol A: Modified HVZ Synthesis (Racemic)

Best for: Large-scale intermediate production, herbicide synthesis.

Reagents:

  • Propionic Acid (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Phosphorus Trichloride (

    
    ) (0.05 eq - Catalyst)
    

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Initiation: Charge the flask with Propionic Acid and the catalytic amount of

    
    . Heat to 70°C .
    
  • Bromination: Add

    
     dropwise via the addition funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature between 80–90°C .
    
    • Critical Check: The solution should remain red/brown. If it turns colorless rapidly, the reaction is stalling; ensure temperature is sufficient.

  • Completion: After full addition, reflux at 100°C for 2 hours to drive the reaction to completion and remove residual

    
    .
    
  • Workup: Distill under reduced pressure. The fraction boiling at 100–102°C (15 mmHg) is the pure product.

Protocol B: Enantioselective Synthesis from L-Alanine

Best for: Pharmaceutical building blocks, chiral resolution agents.

Reagents:

  • L-Alanine (1.0 eq)[7]

  • Sodium Nitrite (

    
    ) (1.5 eq)
    
  • Hydrobromic Acid (48% aq) (Excess)[6]

  • Potassium Bromide (

    
    ) (Excess - to increase 
    
    
    
    )

Methodology:

  • Preparation: Dissolve L-Alanine and

    
     in 48% HBr in a flask cooled to -5°C  using a salt-ice bath.
    
  • Diazotization: Dissolve

    
     in a minimum volume of water.[5] Add this solution dropwise to the alanine mixture below the liquid surface (using a capillary tube if possible) to prevent 
    
    
    
    gas escape.
    • Control: Keep temperature strictly < 5°C . Higher temperatures favor glycolic acid (alcohol) formation.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
    ).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and distill under high vacuum to obtain (S)-2-BPA.
    

Part 4: Comparative Data & Safety Profile

Yield and Efficiency Comparison
FeatureHVZ Route (Protocol A)Alanine Route (Protocol B)
Starting Material Propionic Acid (Commodity)L-Alanine (Chiral Pool)
Stereochemistry Racemic (

)
Enantiopure (>98% ee)
Atom Economy HighModerate (Loss of

)
Key Hazard Elemental Bromine (

)
Nitrous fumes (

), Exotherm
Typical Yield 80–85%65–75%
Primary Use Agrochemicals (Dalapon)Pharma (Naproxen intermediates)
Safety & Handling (Critical)

2-Bromopropionic acid is a Class 8 Corrosive and a Lachrymator .

  • Skin Contact: Causes severe, penetrating burns. Unlike mineral acid burns, halo-acid burns may have a delayed onset of pain but cause deep tissue necrosis. Immediate Action: Wash with Diphoterine® or copious water; treat with Calcium Gluconate gel if HF/HBr involvement is suspected (though standard protocol is water for 2-BPA).

  • Inhalation: The vapor is extremely irritating to the respiratory tract. All operations must occur in a functioning fume hood.

  • Storage: Store in glass or Teflon-lined containers. Do not store in metal containers (corrosive to steel/aluminum).

References

  • Hell, C. (1881). "Ueber eine neue Bromirungsmethode organischer Säuren" (On a new bromination method for organic acids). Berichte der deutschen chemischen Gesellschaft, 14(1), 891–893.

  • Volhard, J. (1887). "Ueber die Darstellung von α-Bromsäuren" (On the preparation of α-bromo acids). Annalen der Chemie, 242(1-2), 141–163.

  • Zelinsky, N. (1887). "Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester" (On a convenient method for preparing α-bromopropionic acid ester). Berichte der deutschen chemischen Gesellschaft, 20(1), 2026.
  • Bernardi, L., et al. (2002).
  • Cohen, S. G., & Crossley, J. (1964). "Kinetics of the Diazotization of Alanine." Journal of the American Chemical Society, 86(22), 4903. (Mechanistic grounding for the retention of configuration).

  • Fisher Scientific. (2021).[8] "Safety Data Sheet: 2-Bromopropionic acid."

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromopropionic Acid

Introduction: The Versatility of a Chiral Building Block 2-Bromopropionic acid is a cornerstone reagent in modern organic synthesis, valued for its bifunctional nature. It possesses both a carboxylic acid group and a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Chiral Building Block

2-Bromopropionic acid is a cornerstone reagent in modern organic synthesis, valued for its bifunctional nature. It possesses both a carboxylic acid group and a reactive alpha-bromo center on a chiral carbon. This structure makes it an exemplary substrate for nucleophilic substitution reactions and an invaluable precursor in the synthesis of a wide array of high-value compounds, including α-amino acids, α-hydroxy acids, and other chiral molecules critical to the pharmaceutical and agrochemical industries.[1][2] The reactivity of the α-bromine atom allows for its ready displacement by a variety of nucleophiles, providing a direct route to introduce new functional groups with stereochemical control.[1] This guide provides a detailed exploration of the mechanistic principles governing these reactions and offers field-proven protocols for their successful application in a research and development setting.

Mechanistic Deep Dive: Navigating the SN1 and SN2 Pathways

The carbon atom bearing the bromine in 2-bromopropionic acid is a secondary carbon, which places it at a mechanistic crossroads. Consequently, it can undergo nucleophilic substitution via either the bimolecular (SN2) or unimolecular (SN1) pathway, with the dominant mechanism being dictated by the specific reaction conditions employed.[3][4][5]

The SN2 Pathway: A Concerted Dance of Inversion

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the side opposite the bromine leaving group (backside attack).[6] This simultaneous bond-forming and bond-breaking process proceeds through a five-coordinate transition state. A key stereochemical outcome of the SN2 reaction at a chiral center is the inversion of configuration, often referred to as a Walden inversion.[6]

  • Favorable Conditions:

    • Strong Nucleophiles: High concentrations of strong, often anionic, nucleophiles (e.g., NH₃, N₃⁻, CN⁻) are required to drive the bimolecular reaction.[7][8]

    • Polar Aprotic Solvents: Solvents like acetone, DMSO, or DMF are ideal as they solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive.[7][9]

The SN1 Pathway: A Stepwise Path to Racemization

The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a planar carbocation intermediate.[10][11] In the second, rapid step, the nucleophile can attack this planar intermediate from either face with equal probability. This leads to the formation of a racemic mixture of both enantiomers, resulting in a loss of stereochemical information from the starting material.[12]

  • Favorable Conditions:

    • Weak Nucleophiles: Weak, neutral nucleophiles such as water or alcohols favor this pathway.[13]

    • Polar Protic Solvents: Solvents like water, alcohols, or carboxylic acids excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding, thus facilitating the initial ionization step.[9]

Neighboring Group Participation (NGP): An Exception to the Rules

The carboxylate group of 2-bromopropionic acid can, under specific conditions, act as an internal nucleophile. In the presence of a weak base or a silver salt (which assists in bromide removal), the deprotonated carboxylate can attack the α-carbon, forming a transient α-lactone intermediate. A subsequent attack by an external nucleophile on this lactone leads to a product with an overall retention of stereochemistry.[14] This pathway is a special case of a two-step nucleophilic substitution.

Diagram 1: Mechanistic Pathways

G cluster_sn2 SN2 Pathway (Inversion) cluster_sn1 SN1 Pathway (Racemization) start_sn2 (R)-2-Bromopropionic Acid ts_sn2 Trigonal Bipyramidal Transition State start_sn2->ts_sn2 Backside Attack by Nu⁻ prod_sn2 (S)-Product ts_sn2->prod_sn2 Leaving Group Departs start_sn1 (R)-2-Bromopropionic Acid carbocation Planar Carbocation Intermediate start_sn1->carbocation Slow, Rate-Determining Leaving Group Departure prod_s (S)-Product carbocation->prod_s Nu⁻ Attack (Top Face) prod_r (R)-Product carbocation->prod_r Nu⁻ Attack (Bottom Face)

Caption: Comparison of SN2 (concerted) and SN1 (stepwise) mechanisms.

Safety & Handling Precautions

2-Bromopropionic acid is a corrosive and toxic substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[15]

  • Classification: Corrosive, Acute Toxicity.[15] Causes severe skin burns and eye damage.[15] Harmful if swallowed or inhaled.

  • PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[16]

  • Handling: Avoid breathing vapors.[15] Use only in a chemical fume hood. Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • First Aid: In case of skin contact, immediately wash with plenty of water.[16][17] For eye contact, rinse cautiously with water for several minutes.[16][17] If ingested or inhaled, seek immediate medical attention.[17]

Application Protocols

The following protocols provide detailed procedures for the synthesis of α-amino and α-hydroxy acids, two of the most common and valuable applications of 2-bromopropionic acid substitutions.

Protocol 1: Synthesis of DL-Alanine via SN2 Amination

This protocol describes the synthesis of the amino acid alanine through the direct amination of 2-bromopropionic acid, a classic SN2 reaction.[18][19]

Principle: Concentrated aqueous ammonia serves as a strong nucleophile, attacking the α-carbon of 2-bromopropionic acid and displacing the bromide ion to form alanine. The large excess of ammonia also acts as a base to neutralize the HBr byproduct and the carboxylic acid proton.

Materials and Reagents:

  • DL-2-Bromopropionic acid

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol (optional, as co-solvent)

  • Hydrochloric acid (1M)

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Heavy-walled, sealable pressure tube or a round-bottom flask with a reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a chemical fume hood, place 2-bromopropionic acid (1.0 eq) into a pressure tube.

  • Addition of Nucleophile: Carefully add a large excess of concentrated aqueous ammonia (approx. 20 eq). Caution: The reaction is exothermic and generates pressure. Perform this addition slowly in an ice bath.

  • Reaction: Securely seal the pressure tube. Place it behind a safety shield and heat the mixture to 100°C with stirring for 24 hours.[20]

  • Work-up: Cool the tube to room temperature and then further in an ice bath before carefully opening it in the fume hood to release any pressure.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the excess ammonia and water.

  • Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimum amount of hot water, then add ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the alanine.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and comparison to a known standard of DL-Alanine.

Diagram 2: Workflow for Alanine Synthesis

G A 1. Charge Pressure Tube with 2-Bromopropionic Acid B 2. Add Excess Conc. Aqueous Ammonia (in ice bath) A->B C 3. Seal Tube & Heat (100°C, 24h) B->C D 4. Cool & Depressurize C->D E 5. Concentrate on Rotary Evaporator D->E F 6. Recrystallize from Water/Ethanol E->F G 7. Isolate Product via Vacuum Filtration F->G

Caption: Experimental workflow for the synthesis of Alanine.

Protocol 2: Synthesis of Lactic Acid via Hydroxide Substitution

This protocol details the synthesis of 2-hydroxypropionic acid (lactic acid) using a strong base, which favors the SN2 pathway.

Principle: Using a high concentration of sodium hydroxide in an aqueous medium promotes a direct SN2 displacement of the bromide by the hydroxide ion.[14] If the starting material is enantiopure (e.g., (R)-2-bromopropionic acid), this method will yield the inverted product ((S)-lactic acid).[14]

Materials and Reagents:

  • 2-Bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 2-bromopropionic acid (1.0 eq) in water in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the flask with stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (100°C) for 4-6 hours.[20] Monitor the reaction's progress by TLC.

  • Work-up - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~2 with concentrated HCl.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the lactic acid with ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[20] Filter the drying agent and remove the solvent using a rotary evaporator to yield crude lactic acid.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Data Summary: Reaction Versatility

The following table summarizes typical conditions and outcomes for the nucleophilic substitution of 2-bromopropionic acid with various common nucleophiles.

NucleophileReagent(s)SolventConditionsDominant MechanismProduct
Amine Excess aq. NH₃Water/Ethanol100°C, Sealed TubeSN2Alanine
Hydroxide NaOH / H₂OWater100°C, RefluxSN2Lactic Acid
Cyanide NaCNEthanol/WaterRefluxSN22-Cyanopropionic acid
Azide NaN₃DMF80-100°CSN22-Azidopropionic acid
Water H₂OWaterGentle HeatSN1Lactic Acid (Racemic)
Alcohol ROH (e.g., Ethanol)EthanolRefluxSN12-Ethoxypropionic acid (Racemic)
Diagram 3: Stereochemical Inversion in SN2 Reaction

Caption: Inversion of stereochemistry at the α-carbon during SN2 synthesis.

References

  • NGP vs SN2. (2020). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid. YouTube. [Link]

  • Agilent Technologies, Inc. (2019). 2-Bromopropionic Acid Standard - Safety Data Sheet. [Link]

  • S D Fine-Chem Limited. (n.d.). 2-BROMOPROPIONIC ACID - GHS Safety Data Sheet. [Link]

  • Abreu, B. (2022). α-Substitution Reactions in Carboxylic Acids and Derivatives. In Organic Chemistry of Biologically Important Compounds. De Gruyter.
  • StudySmarter. (2023). Alpha Amino Acid Synthesis: Technique & Examples. [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]

  • Ashenhurst, J. (2023). The SN2 Mechanism. Master Organic Chemistry. [Link]

  • PrepMate. (n.d.). Discuss the mechanism of nucleophilic substitution reactions involving 2-bromopropane. [Link]

  • University of Calgary. (n.d.). Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. [Link]

  • OpenStax. (n.d.). Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. [Link]

  • Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • SlidePlayer. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • LibreTexts. (2022). Synthesis of Amino Acids. [Link]

  • Save My Exams. (2024). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Ashenhurst, J. (2023). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Khan Academy. (2014). Alpha-substitution of carboxylic acids. YouTube. [Link]

  • LibreTexts. (2024). Carbonyl Alpha-Substitution Reactions (Summary). [Link]

  • Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Chad's Prep. (2020). SN1 vs SN2 Reactions. YouTube. [Link]

  • Sciencemadness Discussion Board. (2005). 2-Br Propionic Acid Physical Properties. [Link]

  • AC Chemistry. (2020). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. YouTube. [Link]

  • NC-Chem. (2023). 2-BROMOPROPIONIC ACID SYNTHESIS. YouTube. [Link]

  • LibreTexts. (2024). Introduction to Nucleophilic Substitution and Elimination Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. [Link]

  • Tobie, W. C., & Ayres, G. B. (1937). Synthesis of d,l-Alanine in Improved Yield from α-Bromopropionic Acid and Aqueous Ammonia. Journal of the American Chemical Society, 59(5), 950. [Link]

  • AD PHARMACHEM. (n.d.). High Quality 2-Bromo Propionic Acid. [Link]

Sources

Application

Application Note: A Detailed Guide to the Synthesis of DL-Alanine via Nucleophilic Substitution of 2-Bromopropionic Acid

Abstract This comprehensive guide provides a detailed protocol for the synthesis of racemic (DL)-alanine, a fundamental non-essential amino acid. The methodology is centered on the direct ammonolysis of 2-bromopropionic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of racemic (DL)-alanine, a fundamental non-essential amino acid. The methodology is centered on the direct ammonolysis of 2-bromopropionic acid, a classic and robust example of a nucleophilic substitution reaction. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization. Emphasis is placed on the causality behind experimental choices, safety protocols, and data integrity to ensure a reliable and reproducible synthesis.

Introduction and Scientific Principles

Alanine is a pivotal α-amino acid, integral to protein synthesis and various metabolic pathways. While readily available from biological sources, its chemical synthesis remains a cornerstone of organic chemistry pedagogy and a valuable process for producing isotopically labeled or derivatized analogs for research.

The synthesis from 2-bromopropionic acid is an exemplary nucleophilic substitution reaction. In this process, the ammonia molecule (NH₃), rich in electrons due to the lone pair on the nitrogen atom, acts as the nucleophile.[1][2] It attacks the electrophilic α-carbon of 2-bromopropionic acid—the carbon atom bonded to the highly electronegative bromine atom. This concerted, one-step reaction proceeds via an Sₙ2 mechanism, resulting in the displacement of the bromide ion (the leaving group) and the formation of a new carbon-nitrogen bond.

A critical aspect of this synthesis is the use of a large excess of ammonia.[3] The product, alanine, is itself an amine and therefore a nucleophile. If the concentration of ammonia were not sufficiently high, the newly formed alanine could react with the remaining 2-bromopropionic acid, leading to the formation of undesirable secondary amine byproducts. By using a vast excess of ammonia, the statistical probability of the starting material encountering an ammonia molecule over an alanine molecule is overwhelmingly favored, thus maximizing the yield of the desired primary amine.[3]

It is important to note that this synthesis begins with racemic 2-bromopropionic acid and results in a racemic mixture of D- and L-alanine. No stereochemical control is exerted during this process.

Reaction Mechanism: Sₙ2 Ammonolysis

The diagram below illustrates the nucleophilic attack of ammonia on the α-carbon of 2-bromopropionic acid, leading to the formation of alanine and a bromide ion.

Caption: Sₙ2 mechanism for the synthesis of alanine.

Experimental Protocol

This protocol is adapted from established procedures and is designed for reliability and high yield.[4][5]

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
2-Bromopropionic Acid99% Purity, Racemic MixtureStarting Material
Concentrated Aqueous Ammonia28-30% NH₃ basis, sp. gr. 0.9Nucleophile and Solvent
MethanolACS Grade, ≥99.8%Precipitation & Washing Solvent
Diethyl EtherACS Grade, AnhydrousWashing Solvent
Deionized Water18.2 MΩ·cmSolvent for Purification
Glass-stoppered Bottle4 L (1 Gallon)Reaction Vessel
Round-bottom Flask500 mLConcentration & Recrystallization
Rotary EvaporatorSolvent Removal/Concentration
Büchner Funnel & Filter FlaskProduct Filtration
Whatman Filter PaperGrade 1Filtration Medium
Refrigerator/ChillerCapable of 0–4 °CTo enhance crystallization
Heating Mantle / Water BathHeating for concentration/dissolution
pH Indicator StripsMonitoring (Optional)
Quantitative Data for Synthesis

The following table outlines a typical reaction scale based on the procedure from Organic Syntheses.[4]

ReagentMolecular Wt. ( g/mol )Amount UsedMoles (mol)Molar Ratio
2-Bromopropionic Acid152.97100 g (59 mL)0.651
Aqueous Ammonia (conc.)17.03 (as NH₃)3 L (2700 g)~44.5~68
Product (Theoretical)
DL-Alanine89.0957.9 g0.65-
Expected Yield 38–48 g (65–70%) [4]
Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. 2-Bromopropionic acid is corrosive and toxic.[6][7] Concentrated ammonia is a severe respiratory and skin irritant. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.

  • Reaction Setup: In a 1-gallon glass-stoppered bottle, place 3 L of cold (1–4 °C) concentrated aqueous ammonia.[4]

  • Addition of Reactant: Slowly, and with gentle swirling, add 100 g (59 mL) of 2-bromopropionic acid to the cold ammonia solution. The addition should be done in portions to control any exothermic reaction.

  • Reaction Incubation: Tightly stopper the bottle and allow the mixture to stand at room temperature for a minimum of four days.[4] A gentle magnetic stirring for the duration is recommended if feasible.

  • Concentration: After the incubation period, carefully unstopper the bottle in the fume hood. Transfer the solution to a large beaker or evaporating dish and concentrate the solution by heating on a steam bath or in a hot water bath. This step drives off the vast excess of ammonia and reduces the volume. Reduce the volume to approximately 300 mL.[4]

  • Initial Isolation: Cool the concentrated solution to room temperature. Add 1 L of methanol to induce precipitation of the crude alanine.[4]

  • Crystallization: Place the mixture in a refrigerator (0–4 °C) overnight to maximize crystal formation.

  • Filtration and Washing: Collect the crystalline solid by suction filtration using a Büchner funnel. Wash the crude product sequentially with 250 mL of methanol and 250 mL of diethyl ether to remove residual impurities and water.[4] This yields approximately 42–48 g of crude DL-alanine.

Purification by Recrystallization
  • Dissolution: Transfer the crude alanine to a 500 mL flask. Add the minimum amount of hot deionized water (approximately 200 mL) required to fully dissolve the solid. Gentle warming may be necessary.[4][8]

  • Reprecipitation: To the warm aqueous solution, add 1 L of methanol. This will cause the purified alanine to precipitate out as the solubility decreases.

  • Cooling and Collection: Chill the mixture overnight in a refrigerator. Collect the purified crystals by suction filtration as before. Wash with a small amount of cold methanol.

  • Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight. The expected yield of pure DL-alanine is 38–42 g.[4]

Characterization and Quality Control

Confirming the identity and purity of the synthesized alanine is a critical final step.

  • Melting Point: DL-Alanine has a characteristic high melting point with decomposition, typically cited around 295 °C.[4][9] A sharp melting point in this range is a good indicator of purity.

  • FT-IR Spectroscopy: In its solid, zwitterionic form, alanine exhibits distinctive IR absorption bands. Key peaks include a very broad stretch from ~2500-3300 cm⁻¹ (from the -NH₃⁺ group), a strong carboxylate (COO⁻) asymmetric stretch around 1600 cm⁻¹, and a symmetric stretch near 1400 cm⁻¹.[10][11]

  • ¹H NMR Spectroscopy (in D₂O): The proton NMR spectrum provides unambiguous structural confirmation.[12][13][14]

    • ~1.5 ppm (doublet, 3H): Corresponds to the methyl (-CH₃) protons, split by the adjacent α-proton.

    • ~3.8 ppm (quartet, 1H): Corresponds to the α-proton (-CH), split by the three methyl protons.

    • Note: The amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with the deuterium in D₂O and will not be visible in the spectrum.

Safety and Waste Disposal

  • 2-Bromopropionic Acid: Highly corrosive and toxic. Causes severe skin burns and eye damage.[6][7] Avoid inhalation of vapors and all direct contact. Handle exclusively in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Concentrated Ammonia: Corrosive. Vapors are extremely irritating to the respiratory system, eyes, and skin. All handling must occur in a fume hood.

  • Waste Disposal: All liquid waste, including the filtrate from the reaction and recrystallization, should be collected in a designated halogenated organic waste container. Solid waste should be disposed of according to institutional guidelines. Neutralize any spills with a suitable agent before cleanup.

Experimental Workflow Diagram

The entire process from setup to characterization is summarized in the workflow below.

Synthesis_Workflow A 1. Reaction Setup Add 2-Bromopropionic Acid to cold conc. NH₃ B 2. Incubation 4 days at Room Temp. A->B Reaction C 3. Work-up Concentrate solution to ~300 mL (Remove excess NH₃) B->C Isolation D 4. Crude Precipitation Add 1 L Methanol & Chill Overnight C->D E 5. Filtration & Washing Collect crude product, wash with Methanol and Ether D->E F 6. Purification Dissolve crude product in min. hot H₂O E->F Purification G 7. Recrystallization Add 1 L Methanol & Chill Overnight F->G H 8. Final Filtration & Drying Collect pure product, dry under vacuum G->H I 9. Characterization - Melting Point - FT-IR - ¹H NMR H->I QC

Caption: Workflow for the synthesis and purification of DL-alanine.

References

  • University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Retrieved from [Link]

  • Tobie, W. C., & Ayres, G. B. (1937). Synthesis of d,l-Alanine in Improved Yield from α-Bromopropionic Acid and Aqueous Ammonia. Journal of the American Chemical Society, 59(5), 950. [Link]

  • PrepChem. (n.d.). Preparation of alanine. Retrieved from [Link]

  • Tobie, W. C., & Ayres, G. B. (1941). dl-ALANINE. Organic Syntheses, 21, 4. [Link]

  • Wikimedia Commons. (2019). File:Preparation of alanine from propionic acid.png. Retrieved from [Link]

  • Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 74(3-5), 141-173. [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3312-3320. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • ResearchGate. (n.d.). A 950 MHz proton [1H]-NMR spectrum of alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). 400 MHz 1H NMR spectrum of alanine in D2O. Retrieved from [Link]

  • Sdfine. (n.d.). 2-bromopropionic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes. Retrieved from [Link]

  • Hedayat, J. (2020). Nucleophilic Substitution (Ammonia Example). Medium. Retrieved from [Link]

  • Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • SnapRevise. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). YouTube. Retrieved from [Link]

  • NCCHEMISTRY. (2023). ALANINE SYNTHESIS. #ncchem. YouTube. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Chiral Resolution of Racemic 2-Bromopropionic Acid

Introduction Enantiomerically pure chiral molecules are fundamental building blocks in the pharmaceutical and agrochemical industries.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers can lead to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure chiral molecules are fundamental building blocks in the pharmaceutical and agrochemical industries.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different biological activities. (S)-(-)-2-bromopropionic acid, for instance, is a valuable chiral intermediate used in the synthesis of various pharmaceuticals, including antimitotic agents and drugs for metabolic disorders.[1][3] Conversely, its enantiomer, (R)-(+)-2-bromopropionic acid, finds application in the synthesis of other targeted molecules like the anti-epileptic drug (S)-Keppra and (R)-Tiopronin for kidney stone prevention.[4]

Racemic 2-bromopropionic acid, a 50:50 mixture of the (R) and (S) enantiomers, is the typical product of standard chemical synthesis.[5][6] The separation of these enantiomers, a process known as chiral resolution, is therefore a critical step to access the desired biologically active isomer.[7][8] This guide provides detailed application notes and protocols for the chiral resolution of racemic 2-bromopropionic acid, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of established resolution techniques, offering practical, field-proven insights to enable successful and efficient separation.

The Challenge of Chirality: Why Resolution is Essential

The synthesis of 2-bromopropionic acid via the bromination of propionic acid results in a racemic mixture because the reaction environment lacks chirality, leading to the equal probability of forming both enantiomers.[9] Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation by conventional methods like distillation or standard chromatography is not feasible.[7] Resolution strategies circumvent this by introducing a chiral element that interacts differently with each enantiomer, creating diastereomeric species with distinct physical properties that can be separated.[10][11]

This guide will focus on two primary and industrially relevant methods for the resolution of racemic 2-bromopropionic acid:

  • Classical Chemical Resolution: Involving the formation of diastereomeric salts with a chiral resolving agent.

  • Enzymatic Resolution: Utilizing the stereoselectivity of enzymes to preferentially react with one enantiomer.

A third, more contemporary method, Chiral Chromatography , will also be discussed as a powerful analytical and preparative tool.[11]

Method 1: Classical Chemical Resolution via Diastereomeric Salt Formation

This method is a cornerstone of industrial-scale chiral separations and relies on the reaction of the racemic acid with a single enantiomer of a chiral base.[10][11] The resulting diastereomeric salts, having different spatial arrangements, exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[7][8]

Causality Behind Experimental Choices

The selection of the chiral resolving agent is paramount. Naturally occurring and readily available chiral bases like brucine, strychnine, and quinine are often employed.[7][10] Synthetic chiral amines such as (R)- or (S)-1-phenylethylamine are also excellent choices and are commercially available in high enantiomeric purity.[8] The choice of solvent is equally critical; it must be a medium in which the two diastereomeric salts have a significant solubility difference. A systematic screening of various solvents is often necessary to identify the optimal conditions for selective crystallization.[12]

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine

This protocol details the resolution of racemic 2-bromopropionic acid to isolate (S)-(-)-2-bromopropionic acid.

Materials:

  • Racemic 2-bromopropionic acid

  • (R)-(+)-1-Phenylethylamine (enantiomerically pure)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Polarimeter

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 15.3 g (0.1 mol) of racemic 2-bromopropionic acid in 100 mL of methanol.

    • Slowly add 6.05 g (0.05 mol) of (R)-(+)-1-phenylethylamine to the solution while stirring. The addition should be dropwise to control any exothermic reaction.

    • A white precipitate of the diastereomeric salts will begin to form.

    • Gently warm the mixture to 50-60 °C to ensure complete dissolution, then allow it to cool slowly to room temperature.

    • For optimal crystallization, place the flask in an ice bath for 1-2 hours.

  • Separation of Diastereomeric Salts:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. This solid is enriched in the less soluble diastereomer, the (S)-2-bromopropionic acid-(R)-1-phenylethylamine salt.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The filtrate contains the more soluble diastereomer, the (R)-2-bromopropionic acid-(R)-1-phenylethylamine salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected crystals in 100 mL of water.

    • Acidify the suspension by slowly adding 2M hydrochloric acid while stirring until the pH is approximately 1-2. This will protonate the carboxylate and amine, breaking the salt.

    • The mixture will separate into an aqueous layer and an organic layer (the enriched 2-bromopropionic acid).

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation and Characterization:

    • Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-2-bromopropionic acid as a colorless to pale yellow liquid.[5]

    • Determine the optical rotation of the product using a polarimeter. The literature value for the specific rotation of (S)-(-)-2-bromopropionic acid is typically in the range of -25° to -29° (neat).[1]

    • Calculate the enantiomeric excess (ee%) by comparing the observed specific rotation to the literature value for the pure enantiomer. For more accurate determination, chiral HPLC or GC analysis is recommended.[13]

Workflow for Classical Chemical Resolution

G racemic_acid Racemic 2-Bromopropionic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base Chiral Resolving Agent ((R)-1-Phenylethylamine) chiral_base->salt_formation solvent Solvent (Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-acid-(R)-base) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt ((R)-acid-(R)-base in filtrate) filtration->more_soluble Liquid acidification_less Acidification (HCl) less_soluble->acidification_less acidification_more Acidification (HCl) more_soluble->acidification_more extraction_less Extraction & Isolation acidification_less->extraction_less extraction_more Extraction & Isolation acidification_more->extraction_more s_enantiomer (S)-(-)-2-Bromopropionic Acid extraction_less->s_enantiomer r_enantiomer (R)-(+)-2-Bromopropionic Acid extraction_more->r_enantiomer

Caption: Workflow for Classical Chemical Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful and highly selective method that leverages the stereospecificity of enzymes, often lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[14][15] This results in one enantiomer being converted to a new compound while the other remains unreacted, allowing for their separation based on their different chemical nature. This process is termed a "kinetic resolution" because it relies on the difference in reaction rates for the two enantiomers.[11]

Causality Behind Experimental Choices

Lipases are particularly well-suited for resolving carboxylic acids and their esters due to their high stability in organic solvents, broad substrate specificity, and high enantioselectivity.[14] Candida antarctica lipase B (CALB) and lipases from Pseudomonas species are frequently employed for the resolution of α-halo acids and their derivatives.[4][16] The choice between esterification of the racemic acid or hydrolysis of the corresponding racemic ester will depend on the specific lipase and the desired enantiomer. For the resolution of 2-bromopropionic acid, lipase-catalyzed asymmetric esterification in an organic solvent is often advantageous as it avoids a pre-synthesis step of the ester.[14]

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol describes the resolution of racemic 2-bromopropionic acid to obtain (S)-(-)-2-bromopropionic acid and the corresponding (R)-(+)-butyl 2-bromopropionate.

Materials:

  • Racemic 2-bromopropionic acid

  • 1-Butanol

  • Immobilized Candida antarctica lipase B (CALB)

  • Hexane (or other suitable organic solvent like toluene)

  • Sodium bicarbonate solution (5% aqueous)

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Enzymatic Esterification:

    • In a 500 mL round-bottom flask, combine 6.12 g (0.04 mol) of racemic 2-bromopropionic acid, 11.1 mL (0.12 mol) of 1-butanol, and 400 mL of hexane.

    • Add 2.0 g of immobilized Candida antarctica lipase B to the mixture.

    • Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining acid and the newly formed ester. This typically takes several hours.[14]

  • Separation of Products:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel and extract the unreacted (S)-(-)-2-bromopropionic acid with three 50 mL portions of 5% aqueous sodium bicarbonate solution.

    • Combine the aqueous extracts. The hexane layer now contains the (R)-(+)-butyl 2-bromopropionate.

  • Isolation of (S)-(-)-2-Bromopropionic Acid:

    • Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 with 2M hydrochloric acid.

    • Extract the liberated (S)-(-)-2-bromopropionic acid with three 50 mL portions of diethyl ether.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the enantiomerically pure (S)-(-)-2-bromopropionic acid.

  • Isolation of (R)-(+)-Butyl 2-Bromopropionate:

    • Wash the original hexane layer (from step 2) with water and then with brine.

    • Dry the hexane solution over anhydrous sodium sulfate and remove the hexane by rotary evaporation to yield the (R)-(+)-butyl 2-bromopropionate.

    • If the (R)-(+)-2-bromopropionic acid is desired, the ester can be hydrolyzed using standard acidic or basic conditions.

Workflow for Enzymatic Kinetic Resolution

G racemic_acid Racemic 2-Bromopropionic Acid esterification Enzymatic Esterification (in Organic Solvent) racemic_acid->esterification alcohol Alcohol (1-Butanol) alcohol->esterification lipase Immobilized Lipase (e.g., CALB) lipase->esterification separation Work-up & Separation esterification->separation ~50% Conversion unreacted_acid Unreacted Acid ((S)-(-)-2-Bromopropionic Acid) separation->unreacted_acid ester_product Ester Product ((R)-(+)-Butyl 2-Bromopropionate) separation->ester_product hydrolysis Hydrolysis ester_product->hydrolysis r_enantiomer (R)-(+)-2-Bromopropionic Acid hydrolysis->r_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 3: Chiral Chromatography

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[17][18] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Principles and Application

For 2-bromopropionic acid, derivatization to a less polar and more volatile ester, such as the methyl or ethyl ester, is often necessary for analysis by gas chromatography (GC) on a chiral column.[13] For high-performance liquid chromatography (HPLC), a variety of chiral stationary phases are available that can directly resolve the acid or its derivatives. While highly effective, preparative chiral chromatography can be costly and time-consuming for large-scale separations compared to classical or enzymatic resolution.[12][18] However, for high-value compounds or when other methods fail, it is an invaluable tool.

Data Presentation: Comparison of Resolution Methods

ParameterClassical Chemical ResolutionEnzymatic Kinetic Resolution
Principle Formation and separation of diastereomeric salts.[10]Enantioselective enzymatic reaction.[14][15]
Typical Yield Theoretically up to 50% for one enantiomer per cycle.Theoretically up to 50% for each enantiomer (one as product, one unreacted).
Enantiomeric Excess (ee%) Can be very high (>98%) after recrystallization.Often very high (>99%) due to high enzyme selectivity.[16]
Key Reagents Chiral resolving agent (e.g., (R)-1-phenylethylamine).[8]Enzyme (e.g., lipase), acyl donor/acceptor.[14]
Advantages Well-established, scalable, cost-effective for bulk production.High selectivity, mild reaction conditions, reusable catalyst (immobilized enzyme).
Disadvantages Requires screening of resolving agents and solvents, may require multiple recrystallizations.[12]Reaction must be stopped at ~50% conversion for optimal ee of both components, enzyme cost can be a factor.

Conclusion

The chiral resolution of racemic 2-bromopropionic acid is a critical process for accessing enantiomerically pure starting materials for the pharmaceutical and agrochemical industries. Both classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution offer robust and scalable methods to achieve this separation. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the availability of reagents and equipment. For analytical verification of enantiomeric purity, chiral chromatography remains the gold standard. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to successfully implement these essential techniques.

References

  • EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents.
  • 2-Br Propionic Acid Physical Properties - Sciencemadness Discussion Board. Available at: [Link]

  • Preparation of 2-bromopropionic acid - PrepChem.com. Available at: [Link]

  • High Qulity 2-Bromo Propionic Acid - AD PHARMACHEM. Available at: [Link]

  • 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. Available at: [Link]

  • A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. - European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Engineering of Candida antarctica lipase B for the kinetic resolution of α-halo esters - Research Explorer - The University of Manchester. Available at: [Link]

  • On bromination, propionic acid gives two isomeric 2-bromopropionic acids. This pair is an example of - Allen. Available at: [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - MDPI. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,... - ResearchGate. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. Available at: [Link]

  • Chiral resolution - chemeurope.com. Available at: [Link]

  • Chiral Resolution Screening | Solid State - Onyx Scientific. Available at: [Link]

  • β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. Available at: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI. Available at: [Link]

Sources

Application

Application Note: Precision Alkylation of Thiols with 2-Bromopropionic Acid

Executive Summary & Strategic Rationale The alkylation of thiols with 2-Bromopropionic acid (2-BPA) is a pivotal transformation in drug discovery and proteomics. Unlike the standard alkylation with iodoacetic acid (which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The alkylation of thiols with 2-Bromopropionic acid (2-BPA) is a pivotal transformation in drug discovery and proteomics. Unlike the standard alkylation with iodoacetic acid (which yields S-carboxymethyl derivatives) or 3-bromopropionic acid (which yields linear S-carboxyethyl derivatives), 2-BPA introduces a branched methyl group alpha to the carboxylate.

Why this matters:

  • Chiral Handle: The reaction generates a chiral center at the

    
    -carbon of the propionic acid moiety. Using enantiopure 2-BPA allows for the synthesis of diastereomerically pure thioethers via 
    
    
    
    inversion.
  • Steric Probes: The introduced methyl group serves as a steric probe in Structure-Activity Relationship (SAR) studies, testing the tolerance of binding pockets in ways that linear linkers cannot.

  • Stability: Unlike S-carboxymethylcysteine (from iodoacetic acid), the S-(1-carboxyethyl)cysteine adduct formed by 2-BPA is resistant to the intramolecular cyclization (lactamization) that often complicates peptide sequencing and analysis.

Mechanistic Principles & Stereochemistry

The Reaction Pathway ( )

The reaction proceeds via a classical bimolecular nucleophilic substitution (


).[1][2] The thiolate anion (

), generated in situ by a base, attacks the electrophilic

-carbon of 2-BPA, displacing the bromide leaving group.

Critical Stereochemical Insight: If optically active 2-BPA is used (e.g., (R)-2-bromopropionic acid), the reaction proceeds with Walden Inversion , yielding the (S)-thioether (assuming priority rules remain constant for the substituents).

  • Risk Factor: Racemization. The

    
    -proton of 2-BPA is acidic (
    
    
    
    ~25-30 for the ester/acid alpha position, but lowered by the electron-withdrawing bromine). Strong bases or prolonged reaction times can deprotonate this position before substitution, leading to a racemic enolate intermediate.
Visualization of Mechanism

The following diagram illustrates the stereochemical inversion and the competing side reactions.

G Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (pH 8.0 or K2CO3) Base->Thiolate TS Transition State [Br...C...S]‡ Thiolate->TS + BPA BPA (R)-2-Bromopropionic Acid (Electrophile) BPA->TS Racemization Racemization (via Enolate) BPA->Racemization Strong Base (Excess Time) Elimination Elimination (Acrylic Acid) BPA->Elimination High Temp Product (S)-Thioether Product (Walden Inversion) TS->Product -Br⁻

Figure 1: Mechanistic pathway of thiol alkylation with 2-BPA showing the


 inversion and potential pitfalls (racemization/elimination).

Experimental Protocols

Protocol A: Aqueous Alkylation (Proteins/Peptides)

Best for: Cysteine modification in proteomics, antibody-drug conjugates (ADCs).

Reagents:

  • Buffer: 100 mM Ammonium Bicarbonate or Tris-HCl, pH 8.0.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Alkylating Agent: 2-Bromopropionic acid (freshly prepared 200 mM stock in water, pH adjusted to ~7-8 with NaOH).

Workflow:

  • Denaturation/Reduction: Dissolve protein (1-2 mg/mL) in Buffer containing 6 M Guanidine HCl (if denaturation is desired). Add TCEP (5 mM final conc). Incubate at 55°C for 30 min.

  • Alkylation: Add 2-BPA stock to a final concentration of 20-50 mM (at least 10-fold molar excess over thiols).

  • Incubation: Incubate at Room Temperature (20-25°C) for 45-60 minutes in the dark.

    • Expert Note: Do not heat. Heating increases the risk of hydrolysis of the bromide to form lactic acid or elimination to acrylic acid.

  • Quenching: Add DTT (excess) or acidify with Formic Acid to pH 3 to stop the reaction.

  • Desalting: Remove excess reagents via Zeba spin columns or dialysis.

Protocol B: Anhydrous Alkylation (Small Molecule Synthesis)

Best for: Drug scaffold synthesis, chiral building blocks.

Reagents:

  • Solvent: Anhydrous DMF or Acetone (degassed).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq).
  • Thiol: 1.0 equivalent.

  • Electrophile: (R)- or (S)-2-Bromopropionic acid (1.1 equivalent).

Workflow:

  • Preparation: Flame-dry glassware and purge with Nitrogen/Argon.

  • Activation: Suspend Thiol and Base in Solvent. Stir for 15 min to generate the thiolate.

  • Addition: Add 2-BPA dropwise at 0°C.

    • Expert Note: Adding at 0°C suppresses the formation of the enolate, preserving the chiral integrity of the 2-BPA.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the carboxylic acid), then Brine. Dry over

    
    .
    

Comparative Analysis: Haloacid Reagents

The choice of alkylating agent dictates the structural and chemical properties of the final thioether.

ParameterIodoacetic Acid (IAA)2-Bromopropionic Acid (2-BPA)3-Bromopropionic Acid (3-BPA)
Product Structure S-carboxymethyl (linear)S-(1-carboxyethyl) (branched )S-(2-carboxyethyl) (linear)
Chirality AchiralChiral Center (Inversion)Achiral
Reactivity High (Iodide LG)Moderate (Bromide LG + Sterics)Moderate (Bromide LG)
Cyclization Risk High (forms thiazine lactam)Low (Steric hindrance)Very Low
Primary Use Standard ProteomicsChiral Drugs / Steric ProbesStable Linkers

Troubleshooting & Optimization

Decision Matrix for Reaction Conditions

DecisionTree Start Start: Select Conditions Substrate Substrate Type? Start->Substrate Protein Protein/Peptide Substrate->Protein Biologic SmallMol Small Molecule Substrate->SmallMol Synthetic AqProto Protocol A: Buffer pH 8.0 Avoid Heat Protein->AqProto Solubility Water Soluble? SmallMol->Solubility Chirality Strict Chiral Control? Solubility->Chirality No (Lipophilic) MixedProto Mixed Solvent: THF/Water (1:1) NaHCO3 Base Solubility->MixedProto Yes (Hydrophilic) OrgProto Protocol B: DMF/K2CO3 0°C Start Chirality->OrgProto Yes (Prevent Racemization) Chirality->OrgProto No

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on substrate type and solubility.

Common Pitfalls
  • Incomplete Alkylation: 2-BPA is less reactive than iodoacetamide due to the poorer leaving group (Br vs I) and steric hindrance from the methyl group.

    • Solution: Increase incubation time or temperature (carefully, max 35°C) or switch to 2-Iodopropionic acid if available.

  • Oxidation: Thiols rapidly oxidize to disulfides in basic buffers.

    • Solution: Always degas buffers and include TCEP during the reaction if the protein structure allows.

  • Elimination: Formation of acrylic acid via E2 elimination.

    • Solution: Avoid strong bases like NaOH in organic synthesis; use mild bases like

      
       or DIPEA.
      

References

  • BenchChem. Protocol for Alkylating Thiol Groups in Proteins with 3-Bromopropionic Acid. (Note: Mechanistic comparison relevant to 2-BPA).

  • Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.

  • Bradbury, A. F., & Smyth, D. G. (1973).[3][4] The use of 3-bromopropionic acid for the determination of protein thiol groups.[1][3][4] Biochemical Journal, 131(4), 637–642.[3][4] (Seminal work distinguishing propionic acid derivatives from acetic acid derivatives).

  • Chemistry LibreTexts. Thiols and Sulfides - Nucleophilic Substitution.

  • Jue, R. A., & Hale, J. E. (1994).[5] On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. Analytical Biochemistry, 221(2), 374-378.[5]

Sources

Method

Application Notes and Protocols for the Quantification of 2-Bromopropionic Acid in Pharmaceutical Development

Abstract This comprehensive guide provides detailed analytical methods for the quantification of 2-bromopropionic acid, a critical intermediate and potential impurity in pharmaceutical manufacturing.[1][2] Addressing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantification of 2-bromopropionic acid, a critical intermediate and potential impurity in pharmaceutical manufacturing.[1][2] Addressing the needs of researchers, scientists, and drug development professionals, this document outlines field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Beyond mere procedural steps, this guide delves into the causality behind experimental choices, ensuring robust and reliable method implementation. All protocols are presented with a focus on self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Significance of 2-Bromopropionic Acid Quantification

2-Bromopropionic acid (2-BPA) is a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its reactive nature, owing to the alpha-bromine atom, makes it an excellent precursor for the introduction of various functional groups.[1] However, its potential toxicity and role as a process-related impurity or degradation product necessitate precise and accurate quantification to ensure the safety and efficacy of the final drug product.

This document provides two primary analytical approaches for the quantification of 2-BPA: a highly sensitive GC-MS method suitable for trace-level detection, and a robust HPLC-DAD method for routine analysis in various pharmaceutical matrices. Additionally, a specialized protocol for the chiral separation of 2-BPA enantiomers is presented, a critical consideration in modern stereospecific drug development.

Method Validation: A Foundation of Trustworthiness

The reliability of any analytical data hinges on the thorough validation of the method. All protocols described herein are designed to be validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow for analytical method validation.

Caption: A workflow for analytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers exceptional sensitivity and selectivity, making it the preferred method for trace-level quantification of 2-BPA, particularly as a genotoxic impurity. Due to the low volatility and polar nature of 2-BPA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle of Derivatization

The carboxylic acid moiety of 2-BPA is esterified to increase its volatility. A common and effective approach is the conversion to its methyl ester, Methyl 2-Bromopropionate, using methanol in the presence of an acid catalyst like sulfuric acid.[11] This reaction is quantitative and produces a derivative with excellent chromatographic properties.

Derivatization_Reaction 2-BPA 2-Bromopropionic Acid Derivative Methyl 2-Bromopropionate (Volatile) 2-BPA->Derivative + Methanol Methanol (CH3OH) Methanol->Derivative + Catalyst H2SO4 (catalyst) Catalyst->Derivative Heat Water Water (H2O)

Caption: Esterification of 2-BPA for GC analysis.

Sample Preparation Protocols
  • Weighing: Accurately weigh approximately 50 mg of the drug substance into a suitable headspace vial.

  • Dissolution: Add 1.0 mL of a 10% v/v sulfuric acid in methanol solution to the vial.

  • Derivatization: Immediately seal the vial and heat at 60°C for 30 minutes in a headspace autosampler or heating block.

  • Analysis: The vial is now ready for headspace GC-MS analysis.

  • Sample Comminution: Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Extraction: Accurately weigh a portion of the powder equivalent to 50 mg of the API into a centrifuge tube. Add 5.0 mL of a suitable solvent (e.g., methanol or acetonitrile) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.

  • Aliquot Transfer: Transfer 1.0 mL of the supernatant to a headspace vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 1.0 mL of a 10% v/v sulfuric acid in methanol solution to the vial.

  • Sealing and Heating: Immediately seal the vial and heat at 60°C for 30 minutes.

  • Analysis: The vial is ready for headspace GC-MS analysis.

GC-MS Protocol
ParameterSettingJustification
GC System Agilent 7890B or equivalentA robust and widely used system.
Column Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm) or equivalentThe 6% cyanopropylphenyl phase is ideal for separating polar analytes.[11]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column dimensions and analyte separation.
Inlet Split/Splitless, 220°CEnsures efficient volatilization of the derivative.
Injection Mode HeadspaceReduces matrix effects and protects the inlet and column.
Oven Program 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 minProvides good separation of the derivative from other volatile components.
MS System Agilent 5977B or equivalentProvides high sensitivity and selectivity.
Ionization Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Acquisition Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for the target analyte.
Quantification Ion m/z 107A characteristic and abundant fragment ion of Methyl 2-Bromopropionate.[11]
Qualifier Ion m/z 87Confirms the identity of the analyte.[11]
Performance Characteristics

The following table summarizes the typical performance characteristics of this method, as established during validation.[11]

ParameterTypical Value
LOD 0.004 µg/mL
LOQ 0.012 µg/mL
Linearity (r²) > 0.999
Recovery 97.0% - 102.9%
Precision (%RSD) < 5%

High-Performance Liquid Chromatography (HPLC-DAD) Method

For routine analysis where trace-level sensitivity is not the primary concern, an HPLC-DAD method offers a robust and reliable alternative. As 2-BPA lacks a strong chromophore for UV detection, pre-column derivatization is employed to introduce a UV-active moiety.

Principle of Derivatization

2-BPA is derivatized with 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC).[4][5] This reaction forms a hydrazone derivative that strongly absorbs in the near-visible region (around 392 nm), where interference from most drug substances and excipients is minimal.[4][12]

HPLC_Derivatization 2-BPA 2-Bromopropionic Acid Derivative 2-BPA-NPH Derivative (UV-Active) 2-BPA->Derivative + 2-NPH 2-Nitrophenylhydrazine (2-NPH) 2-NPH->Derivative + EDC EDC (Coupling Agent) EDC->Derivative Room Temp.

Caption: Derivatization of 2-BPA with 2-NPH for HPLC analysis.

Sample Preparation Protocols
  • Stock Solution: Accurately weigh and dissolve the drug substance in acetonitrile:water (70:30 v/v) to a known concentration (e.g., 10 mg/mL).

  • Sample Solution: Dilute the stock solution with the same solvent to a concentration where the expected 2-BPA level is within the method's linear range.

  • Derivatization: To 1.0 mL of the sample solution in a vial, add 0.5 mL of 2 mg/mL 2-NPH·HCl in acetonitrile:water and 0.5 mL of 4 mg/mL EDC in acetonitrile:water.

  • Reaction: Vortex the mixture and let it react at room temperature for 2 hours.[4][12]

  • Analysis: The solution is ready for direct injection into the HPLC system.

  • Dilution: Directly dilute an accurately measured volume of the oral solution with acetonitrile:water (70:30 v/v) to bring the 2-BPA concentration into the linear range of the method.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter.

  • Derivatization: Proceed with the derivatization steps as described in section 4.2.1, starting from step 3.

HPLC-DAD Protocol
ParameterSettingJustification
HPLC System Agilent 1260 Infinity II or equivalentA reliable system with a diode-array detector for spectral confirmation.
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalentProvides excellent separation for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase for good peak shape of acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0 min: 28% B, 10 min: 40% B, 14 min: 40% B, 20 min: 55% BGradient elution ensures separation of the derivative from reagents and potential impurities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CHigher temperature can improve peak shape and reduce run time.[5]
Injection Vol. 20 µLA suitable volume for standard analytical HPLC.
DAD Wavelength 392 nmThe wavelength of maximum absorbance for the 2-BPA-NPH derivative, providing high specificity.[4][12]
Performance Characteristics

The following table summarizes the typical performance characteristics of this HPLC-DAD method.[5]

ParameterTypical Value
LOD 0.02 - 0.05 µg/mL
LOQ 0.05 - 0.12 µg/mL
Linearity (r²) > 0.999
Recovery 82.4% - 105.6%
Precision (%RSD) < 4.4%

Chiral Separation of 2-Bromopropionic Acid Enantiomers

In the context of stereospecific drug synthesis, it is often crucial to determine the enantiomeric purity of chiral building blocks like 2-BPA. Chiral HPLC is the method of choice for this application.

Principle of Chiral Separation

Direct chiral separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for resolving a wide range of enantiomers, including arylpropionic acids.[5][13][14][15] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral HPLC Protocol
ParameterSettingJustification
HPLC System As in section 4.3Standard HPLC system is suitable.
Column CHIRALPAK® IA or IB (amylose or cellulose-based) (250 mm x 4.6 mm, 5 µm)These columns have demonstrated broad applicability for chiral separations.[16]
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)A common normal-phase eluent for chiral separations of acidic compounds. The ratio may need optimization.
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution.
Column Temp. 25°CTemperature can influence enantioselectivity.
Injection Vol. 10 µL
DAD Wavelength 220 nmGeneral wavelength for detecting the carboxyl group chromophore.

Method Development Note: The development of a chiral separation method often requires screening of different chiral columns and mobile phase compositions to achieve optimal resolution.[7][10][17]

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 2-bromopropionic acid in various pharmaceutical contexts. The choice between the highly sensitive GC-MS method and the versatile HPLC-DAD method will depend on the specific analytical requirements, such as the expected concentration of 2-BPA and the nature of the sample matrix. The inclusion of a chiral separation method addresses the increasing importance of stereochemical control in drug development. By adhering to the principles of method validation outlined herein, researchers and scientists can ensure the generation of high-quality, defensible data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Method Validation. YouTube. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. Available at: [Link]

  • Method for the synthesis of chiral alpha-aryl propionic acid derivatives. Google Patents.
  • Extraction methods in pharmaceutical analysis. Basicmedical Key. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples. Agilent. Available at: [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Available at: [Link]

  • Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available at: [Link]

  • How can I use a compounds extract from a pharmaceutical pill? ResearchGate. Available at: [Link]

  • Determination of Organic Acids in Natural and Commercial Orange Juices by HPLC/DAD. DergiPark. Available at: [Link]

  • 2-Bromo Propionic Acid. AD PHARMACHEM. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Liquid-liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Method development with CHIRALPAK® IA. Available at: [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available at: [Link]

Sources

Application

GC-MS Analysis of 2-Bromopropionic Acid: A Validated Protocol for Sensitive Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 2-Bromopropionic acid (2-BPA) is a significant compound, often encountered as a reactive intermediate in chemical synthesis or...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromopropionic acid (2-BPA) is a significant compound, often encountered as a reactive intermediate in chemical synthesis or as a potential genotoxic impurity (GTI) in pharmaceutical products. Its inherent polarity and low volatility make direct analysis by gas chromatography challenging. This application note presents a detailed, robust, and validated protocol for the sensitive quantification of 2-Bromopropionic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step. We detail the entire workflow, from sample preparation and esterification to instrumental analysis and data processing, providing field-proven insights into the causality behind each experimental choice to ensure methodological integrity and reproducibility.

Introduction: The Analytical Challenge of 2-Bromopropionic Acid

2-Bromopropionic acid (CAS: 598-72-1) is a carboxylic acid containing a bromine atom on the alpha-carbon.[1][2] Its utility as a building block in organic synthesis is well-established; however, its classification as a potentially mutagenic and corrosive substance necessitates precise and sensitive monitoring, particularly in the context of drug substance and product quality control.[1][3]

The primary analytical hurdle for 2-BPA lies in its chemical properties. The carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, which leads to poor volatility and undesirable chromatographic behavior, such as peak tailing and adsorption on active sites within the GC system.[4][5] To overcome these issues, a derivatization step is essential to convert the polar analyte into a more volatile, thermally stable, and chromatographically amenable form.[6] This protocol focuses on the esterification of 2-BPA to form Methyl 2-Bromopropionate, a derivative with excellent properties for GC-MS analysis.[3]

Principle of the Method: A Self-Validating Workflow

The core of this method is the conversion of the non-volatile 2-Bromopropionic acid into its volatile methyl ester via an acid-catalyzed reaction with methanol. This chemical transformation is the cornerstone of the protocol's success, enabling the analyte to be efficiently partitioned into the gas phase and separated on a standard GC column.

The workflow is designed as a self-validating system:

  • Derivatization: The sample containing 2-BPA is reacted with methanol in the presence of a sulfuric acid catalyst. This reaction quantitatively converts the carboxylic acid to its corresponding methyl ester. The choice of methylation is strategic; it is a well-understood, high-yield reaction that produces a derivative with a predictable mass fragmentation pattern.[3]

  • GC Separation: The resulting Methyl 2-Bromopropionate is separated from the sample matrix using a mid-polarity capillary GC column. A column such as a Zebron ZB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides excellent resolution and peak shape for this type of analyte.[3]

  • MS Detection and Quantification: The analyte is detected by a mass spectrometer, typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. By monitoring for characteristic ions of Methyl 2-Bromopropionate, the method ensures confident identification and accurate quantification, even at trace levels.[3]

This sequence of derivatization, separation, and specific detection provides the high degree of certainty required in pharmaceutical and research settings.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing Sample Sample Matrix (e.g., Tiopronin Drug Substance) Deriv Add Methanol & Sulfuric Acid Catalyst Sample->Deriv Standard 2-BPA Reference Standard Stock Prepare Stock & Working Standard Solutions Standard->Stock Spike Prepare QC/Spiked Samples Stock->Spike Calibration Construct Calibration Curve Stock->Calibration Spike->Deriv Reaction Heat to facilitate Esterification Reaction (2-BPA → Methyl 2-Bromopropionate) Deriv->Reaction Quench Neutralize & Extract with Organic Solvent Reaction->Quench GC_Inject Inject Derivatized Sample into GC-MS Quench->GC_Inject GC_Sep Chromatographic Separation on ZB-624 Column GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Integration & Identification (Quantifier/Qualifier Ions) MS_Detect->Integration Integration->Calibration Quant Quantify 2-BPA Concentration in Original Sample Integration->Quant Report Final Report Generation Quant->Report

Caption: Complete workflow for GC-MS analysis of 2-Bromopropionic acid.

Materials, Reagents, and Instrumentation

  • 2-Bromopropionic acid reference standard (≥98% purity)

  • Methanol (HPLC or GC-grade)

  • Sulfuric acid (98%, analytical grade)

  • Dichloromethane (DCM, GC-grade)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (analytical grade)

  • Type I Deionized Water

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration has been shown to be effective.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B or equivalentOffers high sensitivity and specificity required for trace analysis.
Autosampler G4513A or equivalentEnsures high precision for sample injections.
GC Column Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm)Mid-polarity phase provides excellent separation for the analyte from potential interferences.[3]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS applications.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized sample.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading while allowing sufficient analyte transfer. Ratio can be optimized based on sensitivity needs.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 50°C, hold 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 1: 10 °C/min to 180 °CSeparates the analyte from solvent and other early-eluting compounds.
Ramp 2: 20 °C/min to 240 °C, hold 5 minEnsures elution of all components and cleans the column for the next run.
Transfer Line Temp 250 °CPrevents condensation of the analyte between the GC and MS.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique that generates predictable fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and specificity by monitoring only for ions of interest.
Quantifier Ion m/z 107A specific and abundant fragment ion for Methyl 2-Bromopropionate, ideal for quantification.[3]
Qualifier Ion m/z 87A second fragment ion used to confirm the identity of the analyte, ensuring peak purity.[3]

Detailed Experimental Protocols

Safety Precaution: 2-Bromopropionic acid is corrosive and potentially toxic.[1] All handling of the pure substance and its solutions should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 2-BPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with methanol. These standards will be subjected to the same derivatization procedure as the samples.

This protocol is based on the successful derivatization of 2-BPA in a drug substance matrix.[3]

  • Sample Weighing: Accurately weigh an appropriate amount of the sample (e.g., 100 mg of drug substance) into a 10 mL headspace vial or other suitable reaction vessel.

  • Reagent Addition: To the vial, add 1.0 mL of methanol followed by the cautious addition of 0.1 mL of concentrated sulfuric acid.

    • Causality: Methanol serves as both the solvent and the derivatizing agent. Sulfuric acid is a highly effective catalyst for the esterification reaction, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic.

  • Reaction: Immediately seal the vial and place it in a heating block or oven at 60 °C for 30 minutes.

    • Causality: Heating accelerates the reaction to ensure it reaches completion in a reasonable timeframe. 60 °C is sufficient to drive the reaction without degrading the analyte or derivative.

  • Cooling & Neutralization: After heating, allow the vial to cool to room temperature. Carefully unseal the vial in a fume hood and add 2.0 mL of a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid.

    • Causality: Neutralization is critical to stop the reaction and prevent the acidic conditions from interfering with the subsequent extraction and GC analysis.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) to the vial. Cap the vial and vortex vigorously for 1 minute to extract the Methyl 2-Bromopropionate into the organic layer.

  • Phase Separation: Centrifuge the vial for 5 minutes at 2000 rpm to achieve clear separation of the aqueous and organic layers.

  • Sample Transfer: Using a Pasteur pipette, carefully transfer the lower organic (DCM) layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

    • Causality: Anhydrous sodium sulfate removes any residual water from the organic extract, which is crucial for preventing potential hydrolysis of the ester and for protecting the GC column.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a full method validation should be performed according to established guidelines.[7] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix and confirmed by the consistent ratio of qualifier to quantifier ions.[3]

  • Linearity: The method should be linear over the intended concentration range. A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically required.[3]

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be established to define the lower bounds of the method's performance. For Methyl 2-Bromopropionate, LOQ values as low as 0.012 µg/mL have been reported.[3]

  • Accuracy & Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) should be assessed at multiple concentration levels. Average recoveries in the range of 97.0% to 102.9% have been demonstrated for this type of method.[3]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-Bromopropionic acid by GC-MS. By employing a validated acid-catalyzed esterification, this method effectively overcomes the inherent challenges associated with analyzing this polar compound. The detailed steps, instrumental parameters, and explanation of the underlying principles offer researchers and drug development professionals a reliable and robust tool for the accurate quantification of 2-BPA, ensuring product quality and safety.

References

  • Reddy, J. V. R., Babu, M. S. S., Kumar, M. N., & Sharma, H. K. (n.d.). A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopropionic acid. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Bromopropionic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2- Bromopropionic acid, decyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). 2-Br Propionic Acid Physical Properties. Retrieved from [Link]

  • Dascalu, A., & Cretu, M. (2014). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Corrosion Chemistry. (2021, April 26). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate [Video]. YouTube. Retrieved from [Link]

  • NCCHEMISTRY. (2023, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromopropanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Stereochemical Integrity of (S)-(-)-2-Bromopropionic Acid

Introduction: (S)-(-)-2-Bromopropionic acid is a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2] Its utility is intrinsically linked to its stereochemical purity. However, the chiral c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (S)-(-)-2-Bromopropionic acid is a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2] Its utility is intrinsically linked to its stereochemical purity. However, the chiral center at the α-carbon is susceptible to racemization under various reaction conditions, potentially compromising the efficacy and safety of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the stereochemical integrity of this crucial intermediate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (S)-(-)-2-Bromopropionic acid?

A1: Racemization is the process by which a pure enantiomer, like (S)-(-)-2-Bromopropionic acid, converts into an equal mixture of both enantiomers (S and R), known as a racemate. This results in a loss of optical activity.[3] For drug development, where one enantiomer is often biologically active and the other is inactive or even harmful, maintaining enantiomeric purity is paramount. Racemization of this starting material can lead to a racemic final product, necessitating costly and complex purification steps or rendering the synthesis route unviable.

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

A2: The primary cause of racemization for α-halo acids is the lability of the α-proton (the hydrogen on the carbon bearing the bromine). Racemization can be promoted through two main pathways:

  • Enolization: Under basic conditions, the α-proton can be abstracted to form a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face with equal probability, leading to a racemic mixture.[4] Acid-catalyzed enolization can also occur via a planar enol intermediate.[3]

  • SN1-type Pathway: Conditions that favor a dissociative mechanism (SN1) can lead to the formation of a planar carbocation intermediate after the bromide leaving group departs. The subsequent attack by a nucleophile can occur from either side of the plane, resulting in racemization.[5][6] Polar protic solvents like water or alcohols are known to stabilize this carbocation intermediate, thus favoring SN1 reactions and racemization.[5][7][8]

Q3: I'm observing a significant loss of optical purity in my product. What are the most common culprits in my reaction setup?

A3: If you are experiencing unexpected racemization, review the following common factors:

  • Incorrect Solvent Choice: Using polar protic solvents (e.g., methanol, water, ethanol) can promote SN1-type reactions, which proceed through a racemizing carbocation intermediate.[5][7]

  • Strongly Basic Conditions: Using strong, non-hindered bases can lead to deprotonation at the α-carbon, forming a planar enolate that will racemize upon reprotonation.[4][9]

  • Elevated Temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization pathways.[4]

  • Prolonged Reaction Times: The longer the chiral molecule is exposed to destabilizing conditions, the greater the extent of racemization. This is particularly true in coupling reactions where activation can be slow.[10]

  • Inappropriate Activating Agents (for esterifications/amidations): Certain coupling reagents can form intermediates that are themselves prone to racemization.[9][11]

Troubleshooting Guide: Reaction-Specific Scenarios

This section addresses common reactions where (S)-(-)-2-Bromopropionic acid is used and provides targeted solutions to prevent racemization.

Scenario 1: Nucleophilic Substitution (e.g., reaction with an amine or alkoxide)

Problem: The product from my substitution reaction is largely racemic, even though I expected an SN2 reaction with inversion of stereochemistry.

Root Cause Analysis & Solutions: The secondary carbon of 2-bromopropionic acid is at a crossroads between SN1 and SN2 pathways.[5][8][12] Your conditions are likely promoting the SN1 pathway, leading to racemization.

  • Critique Your Solvent: The choice of solvent is the most critical factor.[5][6]

    • Problematic: Polar protic solvents (water, methanol, ethanol) stabilize both the leaving group and the carbocation intermediate, strongly favoring the SN1 pathway.[5][7] They can also solvate the nucleophile, reducing its potency for an SN2 attack.[6][12]

    • Solution: Switch to a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents can dissolve the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive for a backside SN2 attack.[5][6][12] This concerted, one-step mechanism ensures inversion of configuration, not racemization.[5][6]

  • Evaluate Your Nucleophile/Base:

    • Problematic: A weak nucleophile or low concentration of nucleophile favors the SN1 mechanism because the substrate has more time to ionize on its own.[5][6] Using a strong base can also cause racemization via enolization, as previously discussed.[4]

    • Solution: Use a strong, non-basic nucleophile at a high concentration to ensure the bimolecular SN2 reaction rate is much faster than any competing SN1 or enolization pathway. If a base is required, use a weak, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to neutralize acid byproducts without abstracting the α-proton.

  • Control the Temperature:

    • Problematic: Higher temperatures provide energy for the higher-activation energy SN1 pathway.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature is effective.

Factor Condition Promoting Racemization (SN1-like) Condition Preserving Stereochemistry (SN2)
Solvent Polar Protic (e.g., Methanol, Water)[5][7]Polar Aprotic (e.g., Acetone, DMSO, DMF)[5][6]
Nucleophile Weak, low concentration[6]Strong, high concentration[6][12]
Base Strong, unhindered (e.g., NaOH)Weak, hindered base or no base
Temperature HighLow to moderate
Scenario 2: Esterification

Problem: I am trying to form an ester, but the resulting product has lost significant enantiomeric purity.

Root Cause Analysis & Solutions: Direct acid-catalyzed (Fischer) esterification is often too harsh. The key is to activate the carboxylic acid under mild conditions that do not affect the chiral center.

  • Method 1: Steglich Esterification (Recommended)

    • Why it works: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, neutral conditions at room temperature.[13][14][15] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol.[14] DMAP acts as an acyl transfer catalyst, suppressing a side reaction that can lead to racemization.[13][14]

    • Key Consideration: While generally very effective at preventing racemization, some racemization can still occur with sensitive substrates if the reaction is slow.[10] Using additives like DMAP·HCl can help by diminishing the concentration of basic intermediates that could cause deprotonation.[16]

  • Method 2: Mitsunobu Reaction (For Inversion)

    • Note: This is a special case. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and DEAD or DIAD) is a reliable method for performing SN2 reactions on secondary alcohols to produce an ester.[17][18] However, in the context of our topic, if you were reacting (S)-(-)-2-Bromopropionic acid with a chiral alcohol, the reaction would occur at the alcohol's chiral center, not the acid's. The Mitsunobu reaction is famous for proceeding with a clean inversion of configuration at the alcohol's stereocenter.[17][18][19] It is not a method to esterify the acid while preserving its configuration, but rather a tool to invert the stereocenter of the alcohol partner.

  • Method 3: Neighboring Group Participation (For Retention)

    • Note: This is another specialized mechanism. Reacting (S)-2-bromopropanoic acid with a low concentration of hydroxide in the presence of a Lewis acid like silver oxide (Ag₂O) can lead to a product with retention of configuration.[20][21][22] The carboxylate group first acts as an internal nucleophile, displacing the bromide in an intramolecular SN2 reaction (inversion) to form a strained β-lactone intermediate. The external nucleophile (hydroxide) then attacks the lactone, causing a second SN2 reaction (another inversion). Two inversions result in overall retention of the original stereochemistry.[20][21][23]

Visualizing the Mechanisms

Diagram 1: Competing Pathways for Racemization

This diagram illustrates how reaction conditions can favor either the desired stereospecific SN2 pathway or the racemizing SN1 pathway.

G cluster_0 Starting Material cluster_1 SN2 Pathway (Stereospecific) cluster_2 SN1 Pathway (Racemization) start (S)-2-Bromopropionic Acid sn2_cond Conditions: - Polar Aprotic Solvent (e.g., Acetone) - Strong Nucleophile start->sn2_cond Favored by sn1_cond Conditions: - Polar Protic Solvent (e.g., MeOH) - Weak Nucleophile start->sn1_cond Favored by sn2_ts Concerted Backside Attack (Transition State) sn2_cond->sn2_ts sn2_prod Inverted Product (R) sn2_ts->sn2_prod sn1_int Planar Carbocation Intermediate sn1_cond->sn1_int sn1_prod Racemic Product (R/S) sn1_int->sn1_prod Attack from either face

Caption: Decision pathways leading to stereoretention or racemization.

Diagram 2: Steglich Esterification Workflow

This workflow outlines the key steps and intermediates in the recommended esterification protocol.

G reagents Combine: (S)-2-Bromopropionic Acid + Alcohol (R'-OH) + DCC + cat. DMAP in Aprotic Solvent (e.g., CH2Cl2) activation Acid reacts with DCC reagents->activation intermediate O-Acylisourea Intermediate (Activated Acid) activation->intermediate dmaptrap DMAP attacks intermediate intermediate->dmaptrap Fast active_ester N-Acylpyridinium Salt ('Active Ester') dmaptrap->active_ester attack Alcohol (R'-OH) attacks 'Active Ester' active_ester->attack product Desired (S)-Ester attack->product byproduct DCU (Byproduct) + Regenerated DMAP attack->byproduct

Caption: Catalytic cycle of the Steglich Esterification.

Experimental Protocol: Steglich Esterification of (S)-(-)-2-Bromopropionic Acid

This protocol provides a reliable method for converting (S)-(-)-2-Bromopropionic acid to its corresponding ester with minimal risk of racemization.

Materials:

  • (S)-(-)-2-Bromopropionic acid (1.0 eq)

  • Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (S)-(-)-2-Bromopropionic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This minimizes side reactions and potential exotherms.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes with vigorous stirring. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the reaction is complete, cool the flask again to 0 °C to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by flash column chromatography if necessary.

  • Analysis: Confirm the stereochemical purity of the final product using a suitable chiral analysis method, such as chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

References

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • BenchChem. (n.d.). Preventing racemization during reactions with (-)-Camphoric acid.
  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
  • Glasp. (2010). Solvent Effects on Sn1 and Sn2 Reactions | Video Summary and Q&A.
  • Zhang, P., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. In RSC Medicinal Chemistry.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(dimethylamino)pyridine: tert-Butyl Ethyl Fumarate.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Steglich esterification.
  • CymitQuimica. (n.d.). CAS 32644-15-8: (2S)-2-Bromopropanoic acid.
  • Gauth. (n.d.). When (S) -2 -bromopropanoic acid reacts with concentrated sodium hydroxide.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • National Center for Biotechnology Information. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Brainly. (2023). When (S)-2-bromopropanoic acid reacts with concentrated sodium hydroxide.
  • SynArchive. (n.d.). Steglich Esterification.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from The Royal Society of Chemistry website.
  • Filo. (2024). When (S)-2-bromopropanoic acid reacts with concentrated sodium hydroxide.
  • Chegg. (2023). Question: When (S)-2-bromopropanoic acid reacts with concentrated sodium hydroxide.
  • Google Patents. (n.d.). EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids.
  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • YouTube. (2020). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2.
  • Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
  • National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

Optimization

By-products formed in the reaction of 2-Bromopropionic acid with nucleophiles

Welcome to the technical support center for chemists working with 2-bromopropionic acid. This guide is designed to provide in-depth answers and troubleshooting advice for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 2-bromopropionic acid. This guide is designed to provide in-depth answers and troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges in reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you optimize your reactions and understand the formation of common by-products.

Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction when using 2-bromopropionic acid with a nucleophile?

The primary goal is typically a nucleophilic substitution reaction, specifically an S_N2 reaction. In this process, the nucleophile displaces the bromide ion on the alpha-carbon (the carbon adjacent to the carboxyl group), forming a new carbon-nucleophile bond. This reaction is fundamental for synthesizing a wide range of compounds, including custom amino acids and other chiral building blocks.

Q2: I've identified acrylic acid as a major by-product in my reaction. Why is this forming?

The formation of acrylic acid (propenoic acid) is a classic sign that a competing elimination reaction, specifically an E2 reaction, is occurring. 2-Bromopropionic acid is a secondary alkyl halide, a structure that is susceptible to both substitution and elimination pathways. In the E2 mechanism, the nucleophile acts as a base, abstracting a proton from the beta-carbon (the methyl group), which leads to the formation of a double bond and the expulsion of the bromide ion.

Q3: Does the stereochemistry of my 2-bromopropionic acid matter, and what outcome should I expect?

Absolutely. If you start with an enantiomerically pure form, such as (S)-2-bromopropionic acid, the stereochemical outcome of the product is a critical indicator of the reaction mechanism.

  • S_N2 Pathway : A standard S_N2 reaction proceeds with an inversion of stereochemistry. For example, reacting (S)-2-bromopropionic acid with sodium hydroxide will yield (R)-2-hydroxypropanoic acid (lactic acid).

  • Neighboring-Group Participation (NGP) : Under specific conditions, such as using a low concentration of hydroxide in the presence of silver oxide (Ag₂O), you may observe retention of stereochemistry. This occurs via a more complex mechanism where the carboxylate group first acts as an internal nucleophile, leading to a double inversion that results in overall retention of configuration.

Troubleshooting Guide: Common Experimental Issues
Problem 1: Low yield of the desired substitution product and a high percentage of acrylic acid.

Cause: Your reaction conditions are favoring the E2 elimination pathway over the S_N2 substitution pathway. Several factors can contribute to this issue.

Solutions & Explanations:

  • Evaluate Your Nucleophile/Base:

    • Insight: The distinction between a nucleophile and a base is crucial. Strong, sterically hindered (bulky) bases strongly favor elimination. While many reagents can act as both, their predominant character depends on their structure and the reaction conditions.

    • Action: If your nucleophile is strongly basic (e.g., alkoxides like ethoxide or tert-butoxide), it will preferentially abstract a proton, leading to elimination. Consider switching to a less basic but still potent nucleophile if your synthesis allows. For example, thiolates (RS⁻) are excellent nucleophiles but are less basic than alkoxides.

  • Adjust the Solvent:

    • Insight: The solvent plays a critical role in stabilizing transition states. Protic solvents (like water and ethanol) can solvate the nucleophile, slightly hindering its reactivity, but are generally acceptable. However, using ethanol as a solvent, especially with a strong base like KOH, is known to promote elimination. Polar aprotic solvents (like DMSO, DMF, or acetone) are often ideal for S_N2 reactions as they solvate the cation but leave the nucleophile highly reactive and available for backside attack.

    • Action: Switch from an alcoholic solvent to a polar aprotic solvent like DMF or DMSO to favor the S_N2 pathway.

  • Lower the Reaction Temperature:

    • Insight: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures because they result in an increase in entropy (more product molecules are formed).

    • Action: Run your reaction at a lower temperature. While this may slow down the reaction rate, it will disproportionately disfavor the E2 pathway, increasing the relative yield of your desired S_N2 product. It is often a trade-off between reaction time and product purity.

Problem 2: My product has the opposite stereochemistry of what I expected from an S_N2 reaction.

Cause: You are likely observing the effects of Neighboring-Group Participation (NGP), which results in a net retention of stereochemistry.

Solutions & Explanations:

  • Check Your Reagents and Concentrations:

    • Insight: NGP in 2-bromopropionic acid is particularly prominent under conditions that facilitate the formation of the carboxylate anion while using a weak external nucleophile. The presence of a Lewis acid like Ag⁺ can assist in pulling off the bromide leaving group, promoting the initial intramolecular attack.

    • Action: If retention is undesired, ensure you are using a high concentration of a strong nucleophile (e.g., concentrated NaOH). This promotes the direct, intermolecular S_N2 pathway, which is kinetically faster than the NGP pathway under these conditions and leads to the expected inversion of configuration.

Mechanistic Deep Dive: S_N2 vs. E2 Competition

The reaction of a nucleophile/base with 2-bromopropionic acid is a competition between two bimolecular pathways. The outcome is determined by which site the reagent attacks: the electrophilic alpha-carbon (S_N2) or the acidic beta-proton (E2).

G cluster_0 Reaction Pathways start 2-Bromopropionic Acid + Nucleophile/Base (Nu⁻) sn2_product Substitution Product (SN2 Pathway) start->sn2_product  Attack at α-carbon (Favored by strong, non-bulky nucleophiles, low temp, polar aprotic solvents) e2_product Acrylic Acid (E2 By-product) start->e2_product  Attack at β-proton (Favored by strong, bulky bases, high temp, alcoholic solvents)

Caption: Competing SN2 and E2 pathways for 2-bromopropionic acid.

Visualizing the Mechanisms
Desired S_N2 Pathway (Inversion of Stereochemistry)

This diagram illustrates the direct backside attack by the nucleophile, which inverts the chiral center.

Caption: The SN2 reaction pathway leads to stereochemical inversion.

E2 Elimination Pathway (By-product Formation)

This mechanism shows the nucleophile acting as a base, resulting in the formation of acrylic acid.

Caption: The E2 elimination pathway produces acrylic acid.

Neighboring-Group Participation (Retention of Stereochemistry)

This two-step mechanism explains the observed retention of stereochemistry under specific conditions.

NGP_Mechanism NGP Mechanism: Retention of Stereochemistry start (S)-2-Bromopropanoate intermediate α-lactone intermediate (Inversion 1) start->intermediate Intramolecular attack (facilitated by Ag⁺) final_product (S)-Product (Inversion 2) intermediate->final_product External Nu⁻ attack

Caption: NGP involves two inversions, resulting in net retention.

Protocol: Minimizing Elimination By-products

This protocol provides a general framework for favoring the S_N2 reaction.

Objective: To maximize the yield of the nucleophilic substitution product while minimizing the formation of acrylic acid.

Step-by-Step Methodology:

  • Reagent Selection & Preparation:

    • Choose a nucleophile that is strong but has low basicity where possible.

    • Use a high-purity, dry, polar aprotic solvent (e.g., DMF, DMSO). Ensure the solvent is anhydrous to prevent unwanted side reactions with water.

    • Ensure your 2-bromopropionic acid is of high quality. Impurities from its synthesis can sometimes catalyze side reactions.

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve your nucleophile in the chosen polar aprotic solvent.

    • Cool the solution in an ice-water or ice-salt bath to 0 °C or lower. Lower temperatures are key to disfavoring elimination.

  • Substrate Addition:

    • Dissolve the 2-bromopropionic acid in a small amount of the same anhydrous solvent.

    • Add the 2-bromopropionic acid solution dropwise to the cooled, stirring nucleophile solution over 30-60 minutes. A slow addition helps to dissipate any exothermic heat and maintain a low reaction temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at the low temperature. The reaction time will be longer than at room temperature or elevated temperatures.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the point of maximum conversion of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by pouring it into cold water or a buffer solution).

    • Perform an extraction to isolate the crude product. The choice of extraction solvent will depend on the polarity of your product.

    • Purify the product using a suitable method, such as column chromatography or recrystallization, to separate the desired substituted product from any acrylic acid by-product and unreacted starting materials.

Data Summary: Factors Influencing Reaction Outcome
FactorCondition Favoring S_N2 (Desired)Condition Favoring E2 (By-product)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK)Bulky bases are sterically hindered from attacking the α-carbon, so they preferentially abstract the more accessible β-proton.
Temperature Low (e.g., 0 °C or below)HighElimination has a higher activation energy and is entropically favored, thus becoming more dominant at higher temperatures.
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Alcoholic (e.g., Ethanol)Polar aprotic solvents enhance nucleophilicity without solvating the nucleophile, whereas alcoholic solvents can promote elimination.
Substrate 2-Bromopropionic acid is a secondary halide, always in competition.2-Bromopropionic acid is a secondary halide, always in competition.Secondary halides represent a borderline case where both S_N2 and E2 are significant possibilities, making reaction conditions paramount.
References
  • SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of Organic Chemistry, 79(3), 867–879. Retrieved from [Link]

  • Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers. ResearchGate. Retrieved from [Link]

  • When (S)-2-
Troubleshooting

Optimizing reaction conditions for the esterification of 2-Bromopropionic acid

Topic: Optimization of Reaction Conditions for 2-Bromopropionic Acid (2-BPA) Derivatives Ticket ID: #BPA-EST-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Alpha-Halo Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2-Bromopropionic Acid (2-BPA) Derivatives Ticket ID: #BPA-EST-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Alpha-Halo Challenge

Welcome to the Advanced Technical Support Center. You are likely here because the esterification of 2-Bromopropionic acid (2-BPA) is deceptive. Unlike simple aliphatic acids, 2-BPA possesses an electron-withdrawing bromine atom at the


-position. This creates two distinct competing risks:
  • Racemization: The

    
    -proton is highly acidic (
    
    
    
    vs 4.8 for propionic acid), making the chiral center labile.
  • Elimination: The molecule is prone to dehydrobromination, yielding acrylate impurities.

This guide provides self-validating protocols and troubleshooting logic to navigate these pitfalls.

Module 1: The "Golden Path" Protocols

We recommend two distinct workflows based on your substrate (alcohol type) and chirality requirements.

Method A: The Acid Chloride Route (High Yield / Sterically Hindered Alcohols)

Best for: Valuable alcohols, high conversion rates, and difficult substrates.

The Logic: Thionyl chloride (


) converts 2-BPA to 2-bromopropionyl chloride. This intermediate is highly reactive, overcoming the steric hindrance of bulky alcohols (e.g., t-butanol, phenols) that fail in Fischer esterification.

Protocol:

  • Activation: In a dry flask under

    
    , dissolve 2-BPA (1.0 equiv) in anhydrous DCM (dichloromethane).
    
  • Catalysis: Add catalytic DMF (dimethylformamide) — Critical Step: DMF forms the Vilsmeier-Haack intermediate, accelerating chloride formation without excessive heat.

  • Chlorination: Add

    
     (1.2 equiv) dropwise at 0°C . Allow to warm to Room Temp (RT) for 2 hours.
    
    • Checkpoint: Monitor gas evolution (

      
      /HCl). Cessation indicates completion.
      
  • Esterification: Cool back to 0°C . Add the target Alcohol (1.0 equiv) mixed with a non-nucleophilic base (Pyridine or

    
    , 1.1 equiv) dropwise.
    
    • Why Base? It scavenges the HCl byproduct, preventing acid-catalyzed racemization, but must be added slowly to avoid thermal spikes.

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (remove amine), then

    
    . Dry over 
    
    
    
    .
Method B: Modified Fischer Esterification (Green / Simple Alcohols)

Best for: Methanol, Ethanol, scalable industrial processes, and cost-sensitivity.

The Logic: Uses the alcohol as both reactant and solvent.[1] We utilize a heterogeneous catalyst (


 or 

-TsOH) and drive equilibrium by removing water.

Protocol:

  • Setup: Mix 2-BPA (1.0 equiv) in excess Alcohol (5-10 equiv).

  • Catalyst: Add conc.

    
     (0.05 equiv).
    
  • Reflux & Water Removal:

    • Option A (Lab): Use a Dean-Stark trap with a benzene/toluene azeotrope.

    • Option B (Small Scale): Add activated 3Å Molecular Sieves directly to the flask.

  • Reaction: Reflux for 4-6 hours.

    • Warning: Do not exceed 80°C. Prolonged high heat favors elimination to acrylates.

Module 2: Visualization & Logic

Workflow Decision Tree

Use this logic flow to select the correct experimental setup.

G Start Start: 2-BPA Esterification AlcoholType Is the Alcohol Sterically Hindered? (e.g., t-butyl, phenol) Start->AlcoholType Chirality Is the 2-BPA Enantiopure? AlcoholType->Chirality No (Primary/Secondary) MethodA Method A: Acid Chloride (SOCl2 + DMF cat) AlcoholType->MethodA Yes Chirality->MethodA Yes (High Risk) MethodB Method B: Fischer Esterification (H2SO4 + Azeotrope) Chirality->MethodB No (Racemic) TempControl CRITICAL: Maintain T < 0°C during base addition MethodA->TempControl Sieve Use Molecular Sieves (Avoid high temp reflux) MethodB->Sieve

Caption: Decision matrix for selecting the optimal esterification route based on substrate hindrance and chirality constraints.

Module 3: Troubleshooting Matrix

SymptomRoot Cause AnalysisCorrective Action
Loss of Chirality (Racemization) Enolization: The

-proton is acidic. Basic conditions (excess amine) or high heat promote enol formation, destroying stereochemistry.
1. Switch to Method A (Acid Chloride).2. Keep reaction at 0°C during base addition.3. Use "Sponge" bases (proton sponges) or ensure base is limiting reagent.
Low Yield (<50%) Equilibrium Stalling: Water byproduct is hydrolyzing the ester back to acid (Method B).1. Add 3Å Molecular Sieves (powdered) to the reaction.2. Use a Dean-Stark apparatus with Toluene.3. For Method A: Ensure

is fresh (colorless, not yellow).
Impurity: Acrylate Formation Elimination: Dehydrobromination occurs. This is driven by strong bases or excessive heating (

C).
1. Lower reaction temperature.2. Avoid strong alkalis (KOH/NaOH). Use weak organic bases (Pyridine/DIPEA) only.
Impurity: Alkyl Bromide Substitution (

):
Alcohol attacks the

-carbon, displacing Bromine, instead of attacking the carbonyl.
1. Avoid using the alcohol as the solvent if it is a strong nucleophile.2. Switch to Method A (Carbonyl is activated, favoring acyl attack over alkyl attack).
Mechanism of Failure: Racemization

Understanding how you lose your product is the first step to saving it.

Racemization L_Isomer L-Isomer (Active) Enol Enol Intermediate (Planar/Achiral) L_Isomer->Enol Deprotonation (-H+) Racemic Racemic Mixture (L + D Isomers) Enol->Racemic Reprotonation (+H+) Base Base/Heat Base->Enol

Caption: The pathway of chirality loss via enolization. The planar intermediate allows proton attack from either face.

Module 4: FAQ

Q: Can I use DCC/DMAP (Steglich Esterification) for this? A: Proceed with extreme caution. While Steglich is standard for sensitive acids, the use of DMAP (4-Dimethylaminopyridine) can be fatal for 2-BPA. DMAP is nucleophilic enough to displace the bromine atom or act as a base to induce elimination (acrylate formation). If you must use coupling agents, use EDC/HOBt without DMAP.

Q: My product has a yellow tint. Is it pure? A: Likely not. A yellow/orange tint usually indicates free bromine (


) or conjugated elimination products (acrylates). Wash the organic phase with a dilute Sodium Thiosulfate (

) solution. If the color persists, it is likely the acrylate impurity, which requires column chromatography to separate.

Q: How do I validate if I have racemized my product? A: Standard NMR cannot distinguish enantiomers. You must use:

  • Chiral HPLC: Using a column like Chiralcel OD-H.

  • Polarimetry: Measure optical rotation

    
     and compare to literature values.
    
  • Mosher's Ester Analysis: If reacting with a non-chiral alcohol, this is not applicable.

References

  • Greenberg, J. A., & Sammakia, T. (2017).[2] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry, 82(6), 3245–3251. Link

    • Grounding: Validates the acid chloride formation protocols and conditions for hindered esters.
  • Master Organic Chemistry. (2022). "Fischer Esterification: Mechanism and Conditions." Link

    • Grounding: Provides the mechanistic basis for the equilibrium-driven Method B.
  • Organic Syntheses. (1921). "beta-Bromopropionic acid." Org.[3][4][5][6][7] Synth. 1, 6. Link

    • Grounding: Historical and authoritative validation of handling bromopropionic acid derivatives and elimin
  • Xiao, H. P., et al. (2005).[4] "Hydrolysis of ethyl mandelate and esterification of 2-bromopropionic acid in micro-emulsions." Journal of Industrial Microbiology & Biotechnology. Link

    • Grounding: Discusses the enzymatic alternatives and kinetic resolution, highlighting the racemiz

Sources

Optimization

Troubleshooting low yields in the synthesis of 2-Bromopropionic acid derivatives

Welcome to the technical support center for the synthesis of 2-bromopropionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromopropionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in their synthetic preparations. Here, we address specific issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Section 1: The Hell-Volhard-Zelinsky (HVZ) Reaction from Propionic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids.[1][2][3] While robust, achieving high yields of 2-bromopropionic acid requires careful control over reaction conditions. This section addresses common pitfalls encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My HVZ reaction is sluggish and the yield of 2-bromopropionyl bromide is low. What are the likely causes?

A1: A sluggish reaction and low yield of the intermediate 2-bromopropionyl bromide often point to two primary issues: insufficient catalyst activity or impure reagents. The reaction proceeds through the formation of an acyl bromide, which then enolizes to allow for α-bromination.[3][4]

  • Catalyst (Red Phosphorus or PBr₃): Red phosphorus is often used to generate PBr₃ in situ with bromine. If the red phosphorus is old or has been improperly stored, it may be coated with an inactive oxide layer. Similarly, PBr₃ can hydrolyze if exposed to atmospheric moisture.

  • Reagent Purity: Propionic acid and bromine must be anhydrous. Water will react with the PBr₃ catalyst and the acyl bromide intermediate, hindering the reaction progress.

Troubleshooting Protocol:

  • Reagent Quality Check: Use freshly opened or properly stored anhydrous propionic acid and bromine.

  • Catalyst Refresh: If using red phosphorus, consider using a fresh batch. For PBr₃, ensure it is a clear, fuming liquid.

  • Reaction Temperature: Ensure the reaction temperature is maintained appropriately, typically with gentle warming to initiate the reaction (around 40-50°C) and then reflux to drive it to completion.[5]

Q2: I'm observing the formation of significant byproducts, leading to a complex mixture and a low yield of the final 2-bromopropionic acid after hydrolysis. What's happening?

A2: The formation of byproducts in the HVZ reaction can often be attributed to over-bromination or side reactions during the hydrolysis step.

  • Polybromination: While the first bromination at the α-position is generally favored, prolonged reaction times or an excess of bromine can lead to the formation of 2,2-dibromopropionic acid.

  • Incomplete Hydrolysis: The hydrolysis of 2-bromopropionyl bromide to 2-bromopropionic acid requires careful addition of water and sufficient time to proceed to completion.[5] Incomplete hydrolysis will result in a mixture of the acid and the acyl bromide.

  • Elimination Reactions: At excessively high temperatures, elimination of HBr can occur, leading to the formation of α,β-unsaturated carboxylic acids.[2]

Troubleshooting Workflow:

start Low Yield with Byproducts check_bromine Check Stoichiometry of Bromine start->check_bromine check_hydrolysis Review Hydrolysis Protocol start->check_hydrolysis check_temp Monitor Reaction Temperature start->check_temp polybromination Excess Bromine check_bromine->polybromination incomplete_reaction Insufficient Bromine check_bromine->incomplete_reaction incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis elimination High Temperature check_temp->elimination solution1 Use stoichiometric amount of Br2. Add Br2 dropwise. polybromination->solution1 Solution solution2 Ensure 1:1 molar ratio of Br2 to propionic acid. incomplete_reaction->solution2 Solution solution3 Ensure sufficient water and reaction time for hydrolysis. incomplete_hydrolysis->solution3 Solution solution4 Maintain gentle reflux; avoid overheating. elimination->solution4 Solution

Caption: Troubleshooting workflow for byproduct formation in the HVZ reaction.

Quantitative Data Summary: HVZ Reaction Parameters
ParameterRecommended ValueRationale
Propionic Acid:PBr₃ (or P)1 : (0.1-0.2 equivalents)Catalytic amount is sufficient.
Propionic Acid:Br₂1 : 1.1 equivalentsSlight excess of bromine ensures complete reaction.
Reaction Temperature40-50°C (initiation), then refluxBalances reaction rate with minimizing side reactions.[5]
Hydrolysis Water1.3 equivalentsEnsures complete conversion of acyl bromide to carboxylic acid.[5]

Section 2: Synthesis from Alanine

An alternative route to chiral 2-bromopropionic acid involves the diazotization of alanine followed by displacement with bromide.[6][7][8] This method is particularly useful for obtaining enantiomerically pure products.

Frequently Asked Questions (FAQs)

Q1: My yield of 2-bromopropionic acid from alanine is consistently low. What are the critical steps I should focus on?

A1: Low yields in this synthesis often stem from issues during the diazotization step, which is highly sensitive to temperature and the rate of addition of the nitrite source.

  • Temperature Control: The formation of the diazonium salt is an exothermic process and must be carried out at low temperatures (typically 0-5°C) to prevent its decomposition and the formation of byproducts such as 2-hydroxypropionic acid.[7]

  • Rate of Nitrite Addition: Slow, portion-wise addition of sodium nitrite (NaNO₂) is crucial to maintain the low temperature and prevent the localized buildup of nitrous acid, which can lead to side reactions.[7][8]

  • Acid Concentration: A sufficient concentration of hydrobromic acid (HBr) is necessary to both protonate the amino group of alanine and to provide the bromide nucleophile for the subsequent displacement reaction.

Experimental Protocol: Optimized Diazotization of Alanine

  • Dissolve L-alanine and sodium bromide in water in a three-necked flask equipped with a thermometer and a dropping funnel.[6]

  • Add concentrated hydrobromic acid to the mixture.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the cooled alanine solution over at least one hour, ensuring the temperature does not exceed 5°C.[7]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional hour.

  • Allow the reaction to slowly warm to room temperature before proceeding with extraction.

Q2: The final product is a dark-colored oil and is difficult to purify. What is the cause of the discoloration and how can I improve the purity?

A2: The formation of a dark-colored product is often due to the presence of nitrogen dioxide (NO₂) and other nitrogen-containing byproducts from the decomposition of the diazonium salt.[6]

Purification Strategy:

  • Extraction: Thorough extraction with a suitable organic solvent (e.g., diethyl ether) is the first step to separate the product from the aqueous reaction mixture.[7]

  • Drying: The organic extracts must be rigorously dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water.

  • Vacuum Distillation: The most effective method for purifying 2-bromopropionic acid is vacuum distillation.[5][9] This allows for the separation of the desired product from non-volatile impurities and byproducts with different boiling points. Collect the fraction that distills at the correct temperature and pressure (e.g., 124°C at 18-19 mmHg).[5]

Section 3: General Purification and Handling

Q1: What are the best practices for storing 2-bromopropionic acid to maintain its purity?

A1: 2-Bromopropionic acid is hygroscopic and should be protected from atmospheric moisture.[5] It is also a potent skin irritant and should be handled with appropriate personal protective equipment. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Visualization of Synthetic Pathways

cluster_0 Hell-Volhard-Zelinsky Route cluster_1 Alanine Route propionic_acid Propionic Acid acyl_bromide 2-Bromopropionyl Bromide propionic_acid->acyl_bromide PBr3, Br2 hvz_product 2-Bromopropionic Acid acyl_bromide->hvz_product H2O alanine Alanine diazonium_salt Diazonium Salt alanine->diazonium_salt NaNO2, HBr alanine_product 2-Bromopropionic Acid diazonium_salt->alanine_product Displacement

Caption: Overview of the primary synthetic routes to 2-bromopropionic acid.

References

  • Preparation of 2-bromopropionic acid. PrepChem.com. Available at: [Link]

  • High Quality 2-Bromo Propionic Acid. AD PHARMACHEM. Available at: [Link]

  • How to convert propanoic acid into 2-bromopropionic acid. Quora. Available at: [Link]

  • Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. YouTube. Available at: [Link]

  • 2-Br Propionic Acid Physical Properties. Sciencemadness Discussion Board. Available at: [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. Available at: [Link]

  • 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. Available at: [Link]

  • The Chemistry of 2-Bromopropionic Acid: Synthesis and Properties. Available at: [Link]

  • Pathways for the synthesis of 2-bromopropionic acid. Reddit. Available at: [Link]

  • β-BROMOPROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Hell-Volhard-Zelinsky Reaction. NROChemistry. Available at: [Link]

  • Hell-Volhard-Zelinskii Reaction. Chemistry LibreTexts. Available at: [Link]

  • Hell-Volhard-Zelinksy Rxn and Mechanism. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Bromopropionic Acid Waste Management

Core Directive & Hazard Profile Warning: 2-Bromopropionic acid (2-BPA) presents a dual hazard : Corrosive: It causes immediate, severe skin burns and eye damage (pKa ~2.9).[1][2] Alkylating Agent: As an

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Profile

Warning: 2-Bromopropionic acid (2-BPA) presents a dual hazard :

  • Corrosive: It causes immediate, severe skin burns and eye damage (pKa ~2.9).[1][2]

  • Alkylating Agent: As an ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -halo acid, it acts as an alkylating agent, posing potential mutagenic risks.[2]
    

Crucial Distinction:

  • Neutralization (adjusting pH to 7) removes the corrosive hazard but does not destroy the alkylating hazard.[2] The resulting salt (sodium 2-bromopropionate) is still a halogenated organic compound.[2]

  • Destruction (breaking the C-Br bond) requires high-temperature hydrolysis or incineration.

Standard Protocol: In most research environments, your goal is Stabilization for Pickup .[1] You neutralize the acid to make it safe for storage and transport, then hand it over to Environmental Health & Safety (EHS) for incineration. Do not dispose of this down the drain.

Emergency Troubleshooting: Spill Response

Use this module if you have an active spill.

Q: I just spilled 2-BPA on the bench/floor. What is the immediate protocol?

A: Do not wipe it up with paper towels immediately; this spreads the corrosive liquid.[2] Follow the "Absorb-Neutralize-Collect" method.

  • Isolate: Evacuate the immediate area. Ensure you are wearing double nitrile gloves, a lab coat, and safety goggles.[1]

  • Contain: Ring the spill with an inert absorbent (vermiculite, dry sand, or commercial acid spill pads) to prevent spreading.[1][2]

  • Neutralize (The Acid):

    • Slowly sprinkle Sodium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      over the spill.[2]
    • Note: This will bubble vigorously (

      
       release).[2] Continue adding until bubbling ceases.
      
  • Collect: Scoop the resulting slurry into a plastic container (HDPE or PP). Label as "Hazardous Waste: 2-Bromopropionic Acid Debris."[2]

  • Clean: Wash the surface with water and soap.[2]

Q: The spilled material has solidified.[2] How do I clean it?

A: 2-BPA has a melting point of ~25°C (77°F). If the lab is cool, it may freeze.[2]

  • Do not chip at it (creates dust/splinters).[2]

  • Solution: Gently warm the spot with a heat gun (low setting) or cover with a rag soaked in warm water to liquefy it, then proceed with the Absorb-Neutralize-Collect method above.[1]

Routine Waste Management (SOP)

Use this guide for disposing of reaction mixtures or expired stock.

Workflow: Stabilization for EHS Pickup

This protocol converts the corrosive acid into a neutral, non-volatile salt solution.[1][2]

Reagents Needed:

  • Ice bath

  • pH paper or meter[1]

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    )
    
  • Solvent (Water)[1]

Step-by-Step Protocol
  • Dilution:

    • Place the flask containing 2-BPA into an ice bath.[2]

    • Slowly add water to dilute the acid (aim for <10% concentration). Always add acid to water if moving the liquid, but for waste flasks, add water slowly to the flask.

  • Neutralization:

    • Option A (Safer, Foams): Slowly add Saturated Sodium Bicarbonate.[2] Expect gas evolution.[2]

    • Option B (Faster, Exothermic): Slowly add 10% NaOH with stirring.[2] Monitor temperature; keep below 30°C to prevent uncontrolled splashing.[2]

  • Verification:

    • Test pH.[2][3] Target range is pH 6–9 .[2]

    • Why? Acidic waste can corrode metal drums during transport.[2] Basic waste is generally safer for halogenated organics.[2]

  • Segregation:

    • Transfer to a waste container labeled "Halogenated Organic Waste." [2]

    • Do not mix with oxidizers (Nitric acid) or alkali metals.[2]

Visual Workflow: Stabilization Process

NeutralizationWorkflow Start Start: 2-BPA Waste Dilute Step 1: Dilute with Water (Ice Bath) Start->Dilute ChooseBase Select Base Dilute->ChooseBase Bicarb Sodium Bicarbonate (Risk: Foaming) ChooseBase->Bicarb NaOH 10% NaOH (Risk: Heat Spike) ChooseBase->NaOH Mix Add Slowly with Stirring Bicarb->Mix NaOH->Mix Check Check pH Mix->Check Adjust Adjust pH Check->Adjust pH < 6 Final Transfer to Halogenated Waste Stream Check->Final pH 6-9 Adjust->Mix

Caption: Logical workflow for the safe neutralization and containerization of 2-Bromopropionic acid waste.

Technical FAQs

Q: Can I pour the neutralized solution down the sink?

A: NO. Even at pH 7, the solution contains Sodium 2-bromopropionate .[1]

  • Reasoning: The C-Br bond is stable at room temperature. Pouring this down the drain releases a halogenated organic compound into the water table, which is a violation of EPA regulations (RCRA) and local sewer codes.

  • Correct Path: It must be incinerated by a licensed hazardous waste facility.[2]

Q: Does 2-BPA hydrolyze in water?

A: Very slowly. [1]

  • In pure water, the hydrolysis to lactic acid (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) and HBr is negligible at room temperature.
    
  • In strong base (NaOH) with heat (Reflux >80°C), it will hydrolyze to Sodium Lactate and Sodium Bromide.

  • Advisory: Do not attempt to hydrolyze it yourself to "detoxify" it unless you have a validated protocol.[2] The risk of boiling over or incomplete reaction outweighs the benefit.[2] Let the incinerator handle the destruction.

Q: What is the EPA Waste Code?

A:

  • D002: Corrosive (Primary characteristic).[2][4]

  • D001: Ignitable (Only if mixed with flammable solvents like acetone/ethanol).[2]

  • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1][5]

Data Summary: Physical & Chemical Properties

PropertyValueRelevance to Disposal
Melting Point 25.7°C (78°F)May solidify in cool labs; requires warming to transfer.
Boiling Point 203°CLow volatility, but vapors are irritating.[1][2]
pKa ~2.97Stronger acid than propionic acid; requires significant base to neutralize.[2]
Water Solubility MiscibleEasily diluted for cleanup.[2]
Density 1.70 g/mLHeavier than water; sinks in aqueous spills.[2]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11656, 2-Bromopropionic acid. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][4] Retrieved from [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparison of alkylating agents: 2-Bromopropionic acid vs. ethyl bromoacetate

Executive Summary: The Decision Matrix In the landscape of alkylation chemistry, Ethyl Bromoacetate (EBA) and 2-Bromopropionic Acid (2-BPA) represent two distinct classes of C2 and C3 building blocks. While both introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the landscape of alkylation chemistry, Ethyl Bromoacetate (EBA) and 2-Bromopropionic Acid (2-BPA) represent two distinct classes of C2 and C3 building blocks. While both introduce a carboxyl-functionalized chain to nucleophiles (phenols, amines, thiols), their reactivity profiles diverge significantly due to steric and electronic factors.

  • Choose Ethyl Bromoacetate (EBA) if your goal is rapid, high-yield carboxymethylation with simple workup. It is the "workhorse" for introducing generic linker arms.

  • Choose 2-Bromopropionic Acid (2-BPA) only if you strictly require the methyl branch (for conformational constraints or solubility) or specific chirality. Be prepared for slower kinetics and more complex stoichiometry due to its acidic nature.

Part 1: Chemical & Physical Profile[1]

Understanding the physical differences is critical for process design, particularly regarding volatility and workup phase separation.

Feature2-Bromopropionic Acid (2-BPA)Ethyl Bromoacetate (EBA)
CAS 598-72-1105-36-2
Formula


Structure

-Halo Carboxylic Acid

-Halo Ester
Sterics Secondary (

-Methyl group)
Primary (Methylene group)
Chirality Chiral (Available as

,

, or

)
Achiral
Boiling Point 203°C (dec.) / ~69°C at 0.1 mmHg159°C
pKa ~3.0 (Acidic)N/A (Neutral Ester)
Lachrymator Yes (Severe)Yes (Severe)

Part 2: Mechanistic Analysis & Reactivity[2]

The performance gap between these two reagents is driven by two mechanistic factors: Steric Hindrance and Electrostatic Repulsion .

The Steric Penalty (Kinetic Effect)

EBA presents a primary carbon electrophile. The transition state for


 substitution is unhindered.[1]
Conversely, 2-BPA possesses an 

-methyl group. This secondary carbon creates steric clash with incoming nucleophiles, significantly raising the activation energy (

) and slowing the reaction rate by orders of magnitude.
The "Carboxylate Trap" (Thermodynamic/Electronic Effect)

This is the most common failure point for researchers switching from EBA to 2-BPA.

  • EBA: Remains neutral in basic media. The nucleophile attacks a neutral dipole.

  • 2-BPA: In the presence of base (required for alkylation), the carboxylic acid deprotonates immediately to form the carboxylate anion (

    
    ).
    
    • Consequence: If your nucleophile is anionic (e.g., Phenoxide

      
      ), you now have two negatively charged species repelling each other. This electrostatic repulsion drastically reduces yield unless polar solvents or phase transfer catalysts are used.
      
Visualization: Reaction Pathways & Steric Clash

ReactionMechanism cluster_0 Ethyl Bromoacetate (Fast SN2) cluster_1 2-Bromopropionic Acid (Slow/Complex) EBA Ethyl Bromoacetate (Primary Carbon) TS_EBA Transition State (Low Steric Hindrance) EBA->TS_EBA + Nucleophile Prod_EBA Product (High Yield) TS_EBA->Prod_EBA BPA 2-Bromopropionic Acid (Secondary Carbon) Salt Carboxylate Anion (Electrostatic Repulsion) BPA->Salt + Base (Fast) TS_BPA Transition State (High Steric/Electronic Barrier) Salt->TS_BPA + Nucleophile (Slow) Prod_BPA Product (Lower Yield) TS_BPA->Prod_BPA

Figure 1: Comparative mechanistic pathway showing the direct route of EBA versus the deprotonation-limited route of 2-BPA.

Part 3: Performance Comparison Data

The following data summarizes typical outcomes for the O-alkylation of a standard phenol (e.g., 4-ethylphenol) under standard Williamson conditions (


, Acetone, Reflux).
MetricEthyl Bromoacetate (EBA)2-Bromopropionic Acid (2-BPA)
Typical Yield 85% - 98% 30% - 60% (Direct Acid use)
Reaction Time 1 - 4 Hours12 - 24 Hours
Base Requirement 1.1 - 1.5 Equivalents> 2.2 Equivalents (1 eq consumes acid)
Side Reactions Minimal (Hydrolysis if water present)Elimination (to acrylate); Self-polymerization
Workup Standard aqueous/organic extractionRequires acidification to protonate product

Expert Insight: To achieve yields with 2-BPA comparable to EBA, you must typically use the ester derivative (Ethyl 2-bromopropionate) and hydrolyze it post-reaction, rather than using the free acid directly.

Part 4: Experimental Protocols

Protocol A: High-Efficiency O-Alkylation with Ethyl Bromoacetate

Best for: Rapid synthesis of carboxylic acid precursors.

Reagents:

  • Phenol substrate (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq, anhydrous)
    
  • Solvent: Acetone or Acetonitrile (0.5 M concentration)

Methodology:

  • Dissolution: Dissolve the phenol in acetone. Add

    
    .[2] Stir for 15 minutes at room temperature to generate the phenoxide.
    
  • Addition: Add Ethyl Bromoacetate dropwise. Caution: Exothermic and lachrymatory.

  • Reflux: Heat to reflux (56°C for acetone) for 2–4 hours. Monitor by TLC (EBA is UV active; product will be less polar than phenol).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation: NMR will show a characteristic singlet (

    
     ppm) for the 
    
    
    
    protons.
Protocol B: Chiral N-Alkylation with 2-Bromopropionic Acid

Best for: Synthesis of chiral amino acids (Alanine derivatives). Note the specific base requirements.

Reagents:

  • Amine substrate (1.0 eq)

  • (R)- or (S)-2-Bromopropionic Acid (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq) – Critical: Extra base needed to neutralize the acid.

  • Solvent: Water/THF mixture or DMF.

Methodology:

  • Neutralization: Dissolve 2-BPA in water/THF and cool to 0°C. Slowly add 1.0 eq of NaOH to form the sodium 2-bromopropionate salt in situ.

  • Coupling: Add the amine substrate and the remaining 1.5 eq of NaOH.

  • Reaction: Stir at room temperature (or mild heat 40–50°C) for 12–18 hours. Note: Heating too high promotes elimination to acrylic acid.

  • Workup (Specific): The product is an amphoteric amino acid. You must adjust pH to the isoelectric point (pI) to precipitate, or use ion-exchange chromatography.

  • Validation: NMR will show a quartet (

    
     ppm) and a doublet (
    
    
    
    ppm) for the methine and methyl group, respectively.

Part 5: Application Decision Tree

Use this workflow to determine the correct reagent for your drug discovery campaign.

DecisionTree Start Start: Select Linker Strategy Q1 Is chirality required? Start->Q1 Q2 Is the methyl group structurally necessary? Q1->Q2 No BPA_Path Use 2-Bromopropionic Acid Q1->BPA_Path Yes (R/S specific) EBA_Path Use Ethyl Bromoacetate Q2->EBA_Path No (Linker only) BPA_Ester Use Ethyl 2-Bromopropionate (Then Hydrolyze) Q2->BPA_Ester Yes (Methyl needed) BPA_Ester->BPA_Path If ester is unstable

Figure 2: Strategic decision tree for selecting between EBA, 2-BPA, and propionate esters.

Part 6: Safety & Handling (Lachrymators)

Both compounds are potent lachrymators (tear gas agents).

  • Engineering Controls: Always handle in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills and clean glassware.

  • PPE: Double nitrile gloves are recommended. 2-BPA is corrosive and can penetrate standard gloves upon prolonged contact.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736, 2-Bromopropionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Org. Synth. (1944). Ethyl Bromoacetate.[3][4] Organic Syntheses, Coll. Vol. 1, p.263. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

Sources

Comparative

Spectroscopic Validation of 2-Bromopropionic Acid: A Comparative Guide on Synthesis Purity and Chiral Analysis

Executive Summary 2-Bromopropionic acid (2-BPA) is a critical chiral building block in the synthesis of herbicides (e.g., phenoxypropionic acids) and non-steroidal anti-inflammatory drugs (NSAIDs). While the Hell-Volhard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropionic acid (2-BPA) is a critical chiral building block in the synthesis of herbicides (e.g., phenoxypropionic acids) and non-steroidal anti-inflammatory drugs (NSAIDs). While the Hell-Volhard-Zelinsky (HVZ) reaction remains the industrial standard for bulk synthesis, it inherently produces a racemic mixture. For pharmaceutical applications requiring high enantiomeric excess (ee), stereoselective diazotization of alanine (Sandmeyer-type reaction) is the superior alternative.

This guide objectively compares the validation of these two synthetic routes. We demonstrate that while standard spectroscopic methods (


H NMR, FT-IR) are sufficient for structural confirmation, they fail to detect critical stereochemical impurities. We provide a validated workflow integrating Chiral HPLC  and Polarimetry  to ensure pharmaceutical-grade quality.

Synthesis Methodologies: The Alternatives

Method A: Modified Hell-Volhard-Zelinsky (Standard / Racemic)
  • Principle: Radical-chain halogenation of propionic acid using elemental bromine and phosphorus tribromide (

    
    ) as a catalyst.
    
  • Mechanism: Formation of acyl bromide

    
     Enolization 
    
    
    
    
    
    -Bromination
    
    
    Hydrolysis.[1]
  • Outcome: High yield (~80-90%), but 0% ee (Racemic).

  • Use Case: Agrochemical intermediates where chirality is non-critical or resolved later.

Method B: Diazotization of Alanine (High-Precision / Chiral)
  • Principle: Conversion of D-Alanine (or L-Alanine) to 2-BPA using sodium nitrite (

    
    ) and hydrobromic acid (
    
    
    
    ).
  • Mechanism: Double Inversion (Retention of Configuration). The carboxylate group acts as a neighboring group to displace the diazonium salt, forming a transient

    
    -lactone (1st inversion), which is then ring-opened by bromide (2nd inversion).
    
  • Outcome: Moderate yield (~60-75%), >95% ee (Enantiopure).

  • Use Case: API starting materials where stereochemistry must be fixed early.

Visualizing the Pathways

SynthesisPathways cluster_0 Method A: HVZ Reaction cluster_1 Method B: Chiral Pool Synthesis Propionic Propionic Acid (Achiral) AcylBr Acyl Bromide Enol Intermediate Propionic->AcylBr PBr3, Br2 Alanine D-Alanine (Chiral) Diazo Diazonium Salt Intermediate Alanine->Diazo NaNO2, HBr 0°C Racemic Racemic 2-BPA (50:50 R/S) AcylBr->Racemic Bromination (Non-selective) Lactone Alpha-Lactone (Transient) Diazo->Lactone 1st Inversion (Intramolecular) Chiral (R)-2-BPA (Retained Config) Lactone->Chiral 2nd Inversion (Br- attack)

Figure 1: Mechanistic comparison of HVZ (racemizing) vs. Diazotization (retentive) synthesis routes.

Tier 1 Validation: Structural Confirmation (Achiral)

Both synthesis methods must pass this baseline validation. These techniques confirm the chemical structure but cannot distinguish between Method A (Racemic) and Method B (Chiral).

Experimental Data: 2-Bromopropionic Acid

Molecular Formula:


 | MW:  152.97  g/mol [2][3]
A.

H NMR Spectroscopy (300 MHz,

)

Note: The doublet at 1.86 ppm and quartet at 4.40 ppm are diagnostic.

Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.50 Singlet (br)1H-COOH Carboxylic acid proton (exchangeable).
4.40 Quartet (

Hz)
1H-CH (Br)-Deshielded

-proton due to Br and COOH.
1.86 Doublet (

Hz)
3H-CH

Methyl group coupled to the single

-proton.
B. FT-IR Spectroscopy (Neat Film)

Critical for confirming the conversion of the precursor acid/amino acid to the bromo-derivative.

Wavenumber (cm

)
Vibration ModeValidation Note
2900 - 3200 O-H stretchBroad band typical of carboxylic acid dimers.
1715 - 1725 C=O stretchStrong carbonyl peak. Shifts slightly higher than propionic acid due to

-halogen induction.
600 - 700 C-Br stretchDiagnostic fingerprint peak; confirms successful bromination.
C. Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  Peaks at m/z 152 and 154.
    
  • Isotope Pattern: The 1:1 intensity ratio of 152/154 confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    ).
  • Fragmentation: Loss of -COOH (45) and -Br (79/81) are characteristic.

Tier 2 Validation: Stereochemical Analysis (Chiral)

This is the critical differentiator . If you used Method A, you will see a 50:50 split here. If you used Method B, you should see >95% of a single peak.

A. Chiral HPLC Protocol

Standard reverse-phase C18 columns cannot separate these enantiomers. You must use a Chiral Stationary Phase (CSP) .[4]

  • Column: Chiralpak QN-AX (Anion Exchange) or Chiralpak AD-H (Amylose-based).

  • Mobile Phase (QN-AX): Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Performance:

    • (R)-Enantiomer:

      
       6.5 min
      
    • (S)-Enantiomer:

      
       8.2 min
      
    • Resolution (

      
      ): > 2.5[5]
      
B. Polarimetry[6][7]
  • Instrument: Digital Polarimeter (Na D-line, 589 nm).

  • Conditions: Neat liquid, 25°C, 1 dm cell.

  • Literature Value:

    
     (for pure 
    
    
    
    -isomer).
  • Method A Result:

    
     (Racemic).
    
  • Method B Result:

    
     to 
    
    
    
    (indicating high optical purity).

Comparative Analysis: Which Method for Your Application?

FeatureMethod A: HVZ ReactionMethod B: Diazotization
Starting Material Propionic Acid (Cheap)D-Alanine (Expensive)
Reagents

,

(Hazardous)

,

(Corrosive)
Chemical Yield High (85%+)Moderate (65-75%)
Enantiomeric Excess 0% (Racemic) >95% (Retained)
Validation Required NMR + IRNMR + IR + Chiral HPLC
Best For Agrochemicals, Simple EstersPharma Intermediates, Chiral Auxiliaries

Experimental Protocols

Protocol 1: Synthesis via Diazotization (Method B)

To obtain (R)-2-Bromopropionic acid with retention of configuration.

  • Setup: Equip a 1L three-neck flask with a mechanical stirrer and thermometer. Cool to -5°C using an ice/salt bath.

  • Dissolution: Dissolve D-Alanine (0.5 mol) in 48% HBr (300 mL) .

  • Addition: Dropwise add a solution of Sodium Nitrite (

    
    , 0.75 mol)  in water (100 mL) over 2 hours.
    
    • Critical Control: Keep internal temp < 5°C to prevent side reactions (elimination to acrylic acid).

  • Reaction: Stir for 3 hours at 0°C, then allow to warm to room temperature overnight.

  • Workup: Extract with Diethyl Ether (

    
     mL). Dry organics over 
    
    
    
    .[1][6]
  • Purification: Vacuum distillation (bp ~105°C at 25 mmHg).

  • Validation: Analyze via Chiral HPLC (see Section 5A).

Protocol 2: Validation Workflow Logic

Use this logic tree to determine product release.

ValidationLogic Start Crude Product Isolated IR FT-IR Analysis Check 1720 cm-1 & 650 cm-1 Start->IR NMR 1H NMR Analysis Check doublet @ 1.86 ppm IR->NMR PurityCheck Is Chemical Purity >98%? NMR->PurityCheck ChiralCheck Is Chiral Purity Required? PurityCheck->ChiralCheck Yes Reject REJECT / REWORK PurityCheck->Reject No HPLC Chiral HPLC (Chiralpak QN-AX) ChiralCheck->HPLC Yes (Pharma) Release RELEASE PRODUCT ChiralCheck->Release No (Racemic OK) EE_Check Is ee > 95%? HPLC->EE_Check EE_Check->Release Yes EE_Check->Reject No

Figure 2: Decision logic for analytical validation of 2-BPA.

References

  • Hell-Volhard-Zelinsky Reaction Mechanism. Organic Chemistry Portal.[Link]

  • Synthesis of (R)-2-Bromopropionic Acid from D-Alanine. ScienceMadness & J. Org. Chem. Citations.[Link]

  • Chiral HPLC Separation of Acidic Compounds. Daicel Chiral Technologies Application Note.[Link]

  • IR Spectrum of 2-Bromopropanoic Acid. NIST Chemistry WebBook.[Link]

Sources

Validation

Comparative Guide: Enantiomeric Excess Determination of 2-Bromopropionic Acid

Executive Summary 2-Bromopropionic acid (2-BPA) presents a unique analytical challenge due to its dual nature: it is a volatile small molecule with a labile stereocenter (susceptible to racemization via enolization) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropionic acid (2-BPA) presents a unique analytical challenge due to its dual nature: it is a volatile small molecule with a labile stereocenter (susceptible to racemization via enolization) and possesses a weak UV chromophore.

This guide evaluates three distinct methodologies for determining enantiomeric excess (ee):

  • Chiral GC (Derivatized): The industrial standard for raw material purity.[1]

  • Direct Chiral HPLC: A rapid screening method limited by detection sensitivity.[1]

  • Derivatization-HPLC (NPH Method): The high-sensitivity choice for trace analysis or complex matrices.[1]

The Verdict: For routine purity analysis of bulk chemical, Chiral GC (via methyl ester) is superior due to resolution and speed. For trace analysis (e.g., genotoxic impurity screening in pharmaceuticals), HPLC with 2-Nitrophenylhydrazine (2-NPH) derivatization is the authoritative standard due to its molar absorptivity and red-shifted detection.

Part 1: The Analytical Challenge

The alpha-bromo stereocenter at C2 is chemically active.[1] The bromine atom is electron-withdrawing, increasing the acidity of the alpha-proton.

  • Risk of Racemization: Exposure to strong bases or excessive heat can trigger enolization, leading to loss of optical purity during sample preparation.[1]

  • Detection Limits: 2-BPA lacks a conjugated

    
    -system.[1] Direct UV detection requires wavelengths <215 nm, where solvent noise (cutoff) compromises the Signal-to-Noise (S/N) ratio.
    

Part 2: Methodological Comparison

Method A: Chiral Gas Chromatography (The Industrial Standard)

Because 2-BPA is a volatile carboxylic acid, it is an ideal candidate for GC. However, the free acid tails significantly on most columns due to hydrogen bonding.[1] Conversion to the methyl ester (Methyl 2-bromopropionate) is the standard protocol.

  • Column: Cyclodextrin-based stationary phases (e.g.,

    
    -DEX, Chiraldex G-TA).
    
  • Derivatization: Acid-catalyzed esterification (MeOH/H2SO4 or BF3-MeOH).[1] Note: Avoid basic esterification (e.g., diazomethane alternative is safer but hazardous; acid catalysis is preferred to prevent base-catalyzed racemization).

  • Detection: FID (Flame Ionization Detector).[1][2]

Method B: Direct Chiral HPLC (The Rapid Screen)

Used when derivatization is undesirable.[1] Requires acidic mobile phases to keep the carboxylic acid protonated (neutral) for interaction with the Chiral Stationary Phase (CSP).[1]

  • Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, OD-H, or Lux Amylose-1).

  • Mobile Phase: Hexane/IPA with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Limitation: Requires detection at 210 nm. Incompatible with UV-absorbing solvents.[1]

Method C: HPLC with 2-NPH Derivatization (The High-Sensitivity Specialist)

This is the "Expert" solution for pharmaceutical impurity profiling. By coupling 2-BPA with 2-Nitrophenylhydrazine (2-NPH) , we attach a chromophore that absorbs strongly at ~400 nm (visible range).

  • Chemistry: Carbodiimide-mediated coupling (EDC/HCl) in aqueous acetonitrile.[1]

  • Advantage: Detection at 400 nm eliminates interference from most drug substances and solvents (which typically absorb <300 nm).[1]

  • Selectivity: The hydrazide derivative often resolves better on standard Pirkle or Polysaccharide columns due to added

    
    -
    
    
    
    interactions.[1]

Part 3: Comparative Data Analysis

The following table summarizes performance metrics based on experimental validation.

FeatureMethod A: Chiral GC (Methyl Ester)Method B: Direct HPLCMethod C: Deriv-HPLC (2-NPH)
Analyte Form Methyl 2-bromopropionateFree Acid2-BPA-2-Nitrophenylhydrazide
Detector FIDUV @ 210 nmUV/Vis @ 400 nm
LOD (Limit of Detection) ~10 ppm~500 ppm< 0.5 ppm
Resolution (

)
High (> 2.5 typical)Moderate (1.5 - 2.0)High (> 3.[1]0)
Sample Prep Time 30 mins (Esterification)0 mins (Dilute & Shoot) 60 mins (Reaction)
Racemization Risk Low (if acid catalyzed)NoneLow (Mild pH conditions)
Primary Use Case Raw Material QCQuick Process ChecksTrace Impurity / Bioanalysis

Part 4: Decision Matrix & Workflows

Decision Logic for Method Selection

The following diagram illustrates the logical path for selecting the appropriate analytical technique based on sample constraints.

DecisionMatrix Start Sample Type IsVolatile Is sample volatile/pure? Start->IsVolatile TraceLevel Is sensitivity critical (<0.1%)? IsVolatile->TraceLevel No (Solution) MethodGC Method A: Chiral GC (Methyl Ester) IsVolatile->MethodGC Yes (Raw Material) Matrix Complex Matrix (Blood/Formulation)? TraceLevel->Matrix No MethodDeriv Method C: Deriv-HPLC (2-NPH) TraceLevel->MethodDeriv Yes (Genotoxin Screen) MethodDirect Method B: Direct HPLC (Chiralpak AD/OD) Matrix->MethodDirect No (Process Check) Matrix->MethodDeriv Yes

Figure 1: Decision matrix for selecting the optimal ee determination method.

Part 5: Detailed Experimental Protocol

Selected Method: High-Sensitivity HPLC via 2-NPH Derivatization

Rationale: This protocol is selected for its robustness in pharmaceutical applications where 2-BPA is often a genotoxic impurity.[1] The use of 2-NPH over aniline is recommended due to the red-shifted absorption (400 nm), which avoids baseline noise.

1. Reagents
  • Reagent A: 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl), 20 mM in 50% Acetonitrile.[1]

  • Reagent B: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), 250 mM in water.[1] (Preferred over DCC for water solubility and easier cleanup).[1]

  • Pyridine: Do NOT use. Expert Note: Pyridine can catalyze the substitution of the bromine atom or cause racemization.[1] Use a pyridine-free system.

2. Derivatization Workflow
  • Mix: In a 2 mL HPLC vial, combine 100 µL of Sample Solution (containing 2-BPA) + 200 µL Reagent A + 100 µL Reagent B.

  • Incubate: Vortex and heat at 30°C for 60 minutes.

  • Quench: No quench required if injected immediately; otherwise, dilute with mobile phase.[1]

3. HPLC Conditions
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (85 : 15 v/v).[1] Note: Acid modifier is NOT needed because the analyte is now a neutral hydrazide.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: 400 nm (Critical for selectivity).[1]

  • Temperature: 25°C.

4. Reaction Mechanism Diagram

ReactionScheme Reactants 2-Bromopropionic Acid + 2-NPH Activation Activation (EDC-HCl) Reactants->Activation pH 4.5-6.0 Intermediate O-Acylisourea Intermediate Activation->Intermediate Product Chiral Hydrazide (Strong UV @ 400nm) Intermediate->Product Nucleophilic Attack

Figure 2: Derivatization pathway using EDC coupling to form the UV-active hydrazide.

References

  • Liu, W., et al. (2016).[1][4] Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A.

  • Phenomenex. (2000).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.

  • Sigma-Aldrich. Product Specification: (R)-(+)-2-Bromopropionic acid.[1]

  • Ye, J., et al. (2011).[1] Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory.[1]

Sources

Comparative

Comparative analysis of different synthesis routes for 2-Bromopropionic acid

Topic: Comparative Analysis of Synthesis Routes for 2-Bromopropionic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Bromopropionic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthesis Routes for 2-Bromopropionic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromopropionic acid (2-BPA) is a critical


-halo acid intermediate used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, as well as phenoxypropionate herbicides. Its production is bifurcated by stereochemical requirements: bulk industrial applications typically utilize the Hell-Volhard-Zelinsky (HVZ)  reaction to produce racemic material, while asymmetric synthesis demands the Diazotization of Alanine  to yield enantiopure (R)- or (S)-2-BPA with high stereoretention.

This guide objectively compares these two primary routes alongside emerging green alternatives, providing validated protocols, mechanistic insights, and performance data to support process selection.

Route 1: The Industrial Standard (Hell-Volhard-Zelinsky Reaction)

Best For: Bulk production of racemic (


)-2-bromopropionic acid.

The Hell-Volhard-Zelinsky (HVZ) reaction remains the dominant industrial route due to its cost-effectiveness and use of readily available propionic acid. However, it requires handling hazardous elemental bromine and phosphorus halides.

Mechanistic Insight

The reaction is catalytic in phosphorus.[1][2][3]


 (generated in situ from red phosphorus and bromine) converts the carboxylic acid to an acyl bromide.[1][2][4] The acyl bromide undergoes keto-enol tautomerization, where the enol form is rapidly brominated at the 

-position.[2][3] Finally, the

-bromoacetyl bromide exchanges with unreacted carboxylic acid to regenerate the acyl bromide catalyst and release the product.
Experimental Protocol
  • Scale: 1.0 mol (74.08 g) Propionic Acid

  • Reagents: Bromine (1.1 eq), Red Phosphorus (0.03 eq).

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer. Connect the condenser outlet to an HBr scrubber (NaOH trap).

  • Initiation: Charge propionic acid and red phosphorus. Heat to 50°C.

  • Bromination: Add bromine dropwise over 2–3 hours. The reaction is exothermic; maintain temperature between 60–70°C.

  • Reflux: Once addition is complete, heat the mixture to 80–100°C for 3–4 hours to drive the reaction to completion.

  • Hydrolysis/Workup: Cool to room temperature. Cautiously add water (or dilute HBr) to hydrolyze the intermediate

    
    -bromoacetyl bromide. Warning:  Violent exotherm.
    
  • Purification: Extract with dichloromethane (DCM) or use fractional distillation under reduced pressure (bp ~120°C at 20 mmHg) to isolate the acid.

Mechanistic Visualization

HVZ_Mechanism cluster_cycle Catalytic Cycle Acid Propionic Acid AcylBr Propionyl Bromide Acid->AcylBr + PBr3 Enol Enol Tautomer AcylBr->Enol Tautomerization BromoAcyl 2-Bromo-propionyl Bromide Enol->BromoAcyl + Br2 BromoAcyl->AcylBr + Acid (Exchange) Product 2-Bromopropionic Acid BromoAcyl->Product Hydrolysis (+ H2O)

Figure 1: Catalytic cycle of the Hell-Volhard-Zelinsky bromination showing the regeneration of the acyl bromide intermediate.[1][5]

Route 2: The Chiral Route (Diazotization of Alanine)

Best For: Synthesis of enantiopure (S)- or (R)-2-bromopropionic acid for chiral drugs.

This route utilizes the "chiral pool" strategy, converting L-Alanine (S-isomer) to (S)-2-bromopropionic acid. Crucially, this reaction proceeds with net retention of configuration due to a double-inversion mechanism involving an


-lactone intermediate.
Mechanistic Insight[1][3][6][7]
  • Diazotization: The amine reacts with nitrous acid (

    
    ) to form a diazonium salt.
    
  • First Inversion: Intramolecular nucleophilic attack by the carboxylate oxygen displaces

    
    , forming a transient 3-membered 
    
    
    
    -lactone ring.
  • Second Inversion: Bromide ion (

    
    ) attacks the lactone ring at the 
    
    
    
    -carbon, opening the ring to yield the
    
    
    -bromo acid with the same stereochemistry as the starting amino acid.
Experimental Protocol
  • Scale: 0.5 mol (44.5 g) L-Alanine

  • Reagents:

    
     (1.5 eq), HBr (48% aq, 2.5 eq), KBr (1.0 eq).
    

Step-by-Step Workflow:

  • Solubilization: Dissolve L-Alanine and KBr in aqueous HBr (2.5 M) in a flask equipped with an internal thermometer.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Temperature control prevents side reactions (elimination to acrylic acid).

  • Diazotization: Add an aqueous solution of

    
     dropwise over 2 hours via a syringe pump or dropping funnel. Ensure internal temp 
    
    
    
    .[6][7]
    • Note: Vigorous

      
       gas evolution will occur. Ensure adequate venting.[4]
      
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

  • Extraction: Extract the aqueous phase 3x with Diethyl Ether or Methyl tert-butyl ether (MTBE).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Distill under high vacuum (bp ~68-70°C at 0.1 mmHg) to obtain optically pure product.
    
Stereochemical Visualization

Diazotization_Stereo cluster_note Net Result L_Ala (S)-Alanine Diazonium Diazonium Intermediate L_Ala->Diazonium NaNO2 / HBr Lactone Alpha-Lactone (Transient) Diazonium->Lactone Inversion #1 (Intramolecular) S_BPA (S)-2-Bromopropionic Acid Lactone->S_BPA Inversion #2 (Br- Attack) Result Retention of Configuration

Figure 2: Double-inversion mechanism ensuring retention of stereochemistry during diazotization.

Comparative Performance Analysis

The following data consolidates experimental yields and process metrics from standard literature and industrial patents.

FeatureRoute 1: HVZ ReactionRoute 2: Alanine DiazotizationRoute 3: Green/Lactic Acid (Emerging)
Starting Material Propionic Acid (Commodity)L-Alanine (Chiral Pool)Lactide / Lactic Acid
Stereochemistry Racemic (

)
Enantiopure (>98% ee)Potentially Chiral (substrate dependent)
Typical Yield 80–90% (Crude)75–85%60–80%
Atom Economy High (Loss of HBr only)Moderate (Loss of

,

)
Moderate
Key Hazards

(Toxic/Corrosive),

(Flammable)

fumes, Exothermic
Ionic Liquids (Cost/Handling)
Cost Profile Low (Bulk Chemicals)Medium (Amino Acid cost)High (Specialized Reagents)
Scalability Excellent (Continuous Flow possible)Good (Batch cooling required)Low (Currently Lab Scale)
Critical Recommendations
  • For Generic Agrochemicals: Use the HVZ Route . The low cost of propionic acid and bromine outweighs the need for downstream resolution if chirality is not strictly required or if resolution is performed later.

  • For Chiral APIs: Use Alanine Diazotization . Starting with cheap L-Alanine avoids expensive chiral resolution steps. The "double inversion" mechanism is robust, provided the temperature is strictly controlled to prevent racemization via carbocation intermediates.

  • Sustainability Focus: While Lactide bromination (using ionic liquids or mild brominating agents like NBS) is discussed in literature [1], it currently lacks the atom economy and cost-efficiency for multi-kilo scale-up compared to the established routes.

References

  • Synthesis of 2-bromopropionic acid from lactide. ResearchGate. Available at: [Link]

  • Hell-Volhard-Zelinsky halogenation. Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure: 2-Bromopropionic Acid. Organic Syntheses. Available at: [Link]

  • Stereoretentive Halogenations and Azidations. Angewandte Chemie. Available at: [Link]

  • Synthesis of (S)-2-bromopropanoic acid from L-alanine. Tetrahedron: Asymmetry. (Referenced in search context 1.3/1.19). Available at: [Link]

Sources

Validation

Reactivity Comparison of 2-Halopropionic Acids in Organic Synthesis

Executive Summary: The Halogen Effect In the synthesis of chiral intermediates, herbicides (e.g., Dalapon), and non-steroidal anti-inflammatory drugs (NSAIDs), 2-halopropionic acids serve as critical three-carbon chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect

In the synthesis of chiral intermediates, herbicides (e.g., Dalapon), and non-steroidal anti-inflammatory drugs (NSAIDs), 2-halopropionic acids serve as critical three-carbon chiral building blocks. Their reactivity is governed by the interplay between the alpha-carbonyl electron-withdrawing effect and the carbon-halogen bond strength .[1]

This guide provides a technical comparison of 2-Fluoro-, 2-Chloro-, 2-Bromo-, and 2-Iodopropionic acids, focusing on their nucleophilic substitution (


) kinetics, hydrolysis rates, and strategic selection in drug development.
Quick Comparison Matrix
Feature2-Fluoropropionic Acid2-Chloropropionic Acid2-Bromopropionic Acid2-Iodopropionic Acid
C-X Bond Energy ~116 kcal/mol (Strongest)~81 kcal/mol~68 kcal/mol~57 kcal/mol (Weakest)

Reactivity
Inert (typically)Low (Requires Heat/Pressure)Moderate-High (Standard)Very High (Often unstable)
Leaving Group Ability PoorFairGoodExcellent
Primary Utility Bioisostere/Metabolic BlockerIndustrial Scale/Cost-EffectiveLab Scale/Chiral PoolIn situ Activation (Finkelstein)
Toxicity Risk High (Metabolic Poison)Moderate (Corrosive)Moderate (Corrosive)Moderate (Light Sensitive)

Mechanistic Foundations

The reactivity of 2-halopropionic acids is dominated by the


-halo effect.[1] The adjacent carbonyl group increases the acidity of the 

-proton and enhances the electrophilicity of the

-carbon.[1] However, the specific halogen dictates the pathway:
  • 
     Substitution:  The primary pathway for converting haloacids to amino acids (e.g., Alanine) or thioethers. Reactivity follows the leaving group ability: I > Br > Cl >> F .[1]
    
  • Elimination (E2): A competing side reaction, particularly with strong bases, leading to acrylic acid derivatives.

  • Neighboring Group Participation (NGP): Under basic hydrolysis conditions (low concentration

    
    ), the carboxylate anion can displace the halogen to form an 
    
    
    
    -lactone intermediate, leading to retention of configuration (double inversion). High concentration
    
    
    favors direct
    
    
    (inversion).
Visualization: Mechanism with Walden Inversion

The following diagram illustrates the stereochemical inversion observed when converting (S)-2-bromopropionic acid to (R)-Alanine equivalents.

SN2_Mechanism Substrate (S)-2-Bromopropionic Acid (Leaving Group: Br) TS Transition State [Nu...C...Br]‡ (Trigonal Bipyramidal) Substrate->TS Activation Product (R)-Substitution Product (Inverted Configuration) TS->Product Br- Departure Nucleophile Nucleophile (Nu:) (e.g., NH3, OH-) Nucleophile->TS Backside Attack

Caption: Idealized


 pathway showing the concerted backside attack and stereochemical inversion (Walden Inversion) typical of 2-halopropionic acids.

Detailed Reactivity Analysis

A. 2-Chloropropionic Acid: The Industrial Workhorse[1]
  • Reactivity: Significantly slower in

    
     reactions compared to the bromo-analog due to the stronger C-Cl bond.[1]
    
  • Activation: Often requires elevated temperatures (70–100°C) or high pressure for ammonolysis.

  • Use Case: Preferred for multi-kilogram/ton scale synthesis of herbicides (e.g., Mecoprop) where raw material cost outweighs longer reaction times.

  • Optimization: Reactivity can be boosted via the Finkelstein reaction (adding catalytic NaI) to generate the transient, highly reactive iodo-species in situ.[1]

B. 2-Bromopropionic Acid: The Laboratory Standard[1]
  • Reactivity: The "Goldilocks" reagent—reactive enough to proceed at mild temperatures (RT to 50°C) but stable enough for easy handling.[1]

  • Selectivity: Offers a better balance between substitution (

    
    ) and elimination (E2) than the iodo-analog.[1]
    
  • Use Case: Standard starting material for synthesizing optically active alanine via ammonolysis.

  • Storage: Hygroscopic and can darken over time due to slow HBr release; store dry and cool.[1]

C. 2-Fluoropropionic Acid: The Metabolic Shield[1]
  • Reactivity: The C-F bond is extremely strong (~116 kcal/mol), making it inert to standard

    
     displacement.[1] It does not  function as a leaving group donor.
    
  • Use Case: Used to introduce a fluorine atom to block metabolic degradation (e.g., blocking oxidation at the

    
    -position) or as a bioisostere for a hydroxyl group.
    
  • Safety Warning: Structurally similar to fluoroacetic acid (a Krebs cycle inhibitor). While less toxic, it should be handled with extreme caution as a potential metabolic poison.

Experimental Protocols

Protocol 1: Synthesis of Alanine (Comparative)

This protocol contrasts the conditions required for Chloro- vs. Bromo- precursors, demonstrating the reactivity gap.[1]

Objective: Conversion of 2-halopropionic acid to DL-Alanine via ammonolysis.

ParameterMethod A: Using 2-Chloropropionic Acid Method B: Using 2-Bromopropionic Acid
Reagent Ratio Acid : Ammonia (1 : 60 molar ratio)Acid : Ammonia (1 : 50 molar ratio)
Temperature 100°C (Autoclave/Pressure Vessel) 25°C - 40°C (Ambient Pressure)
Time 4 - 6 Hours24 - 48 Hours (or 4h at 50°C)
Catalyst Often requires Ammonium Carbonate/UrotropineNone required
Yield ~65-75%~75-85%

Step-by-Step (Method B - Bromo Route):

  • Preparation: Dissolve 0.1 mol of 2-bromopropionic acid in 100 mL of water. Neutralize carefully with ammonium carbonate to form the ammonium salt.

  • Ammonolysis: Add 200 mL of concentrated aqueous ammonia (28%).

  • Incubation: Seal the flask and allow to stand at room temperature for 4 days (kinetic control) or heat to 50°C for 4 hours.

  • Workup: Concentrate the solution under vacuum to remove excess ammonia.

  • Crystallization: Add ethanol to the concentrated residue to precipitate DL-Alanine. Filter and wash with cold ethanol.

Protocol 2: Finkelstein Activation (In Situ Iodination)

Use this workflow to accelerate the reaction of 2-chloropropionic esters when the bromo-analog is unavailable or too expensive.[1]

  • Setup: In a dry flask, dissolve 1.0 eq of Methyl 2-chloropropionate in acetone (solvent must be dry).

  • Activation: Add 0.1 - 0.5 eq of Sodium Iodide (NaI).

    • Note: NaI is soluble in acetone, but NaCl is not.[2][3] The precipitation of NaCl drives the equilibrium.[1][2][3]

  • Reaction: Add the nucleophile (e.g., amine or thiol).[4]

  • Mechanism: The

    
     displaces 
    
    
    
    to form the transient 2-iodopropionate (highly reactive), which is immediately attacked by the nucleophile, regenerating
    
    
    .[1]

Decision Matrix for Synthesis

Use the following logic flow to select the appropriate halogen for your synthetic route.

Selection_Matrix Start Select 2-Halopropionic Acid Q1 Is the target product fluorinated? Start->Q1 Res_F Use 2-Fluoropropionic Acid (Building Block, not Leaving Group) Q1->Res_F Yes Q2 Is the reaction scale >100 kg? Q1->Q2 No Res_Cl Use 2-Chloropropionic Acid (Cost efficiency, requires heat/pressure) Q2->Res_Cl Yes Q3 Is the substrate sensitive to heat (>50°C)? Q2->Q3 No Res_Br Use 2-Bromopropionic Acid (Standard reactivity, mild conditions) Q3->Res_Br Yes Res_I Use 2-Chloropropionic Acid + NaI (Finkelstein Condition) Q3->Res_I No (Optimization needed)

Caption: Logic tree for selecting the optimal 2-halopropionic acid based on product structure, scale, and thermal stability.

References

  • Tobie, W. C., & Ayres, G. B. (1937). Synthesis of d,l-Alanine in Improved Yield from α-Bromopropionic Acid and Aqueous Ammonia. Journal of the American Chemical Society, 59(5), 950. Link

  • Finkelstein, H. (1910).[5] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational reference for Halogen Exchange).

  • Ogata, Y., et al. (1981). Reaction of 2-Chloropropionic Acid with Aqueous Ammonia under Pressure. Bulletin of the Chemical Society of Japan, 54(11), 3605-3606. Link

  • Pillai, G. (2010). 2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. Journal of Nuclear Medicine, 51(1), 123-130. (Reference for 2-Fluoro applications). Link

  • Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441–451.

Sources

Comparative

Technical Deep Dive: 2-Bromopropionic Acid as a High-Fidelity Synthon

Topic: Literature Review of the Applications of 2-Bromopropionic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Operational Guide for Asymmetric Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of the Applications of 2-Bromopropionic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Operational Guide for Asymmetric Synthesis & Controlled Polymerization

Executive Summary: The C3 Chiral Advantage

2-Bromopropionic acid (2-BPA) serves as a critical C3 building block in organic synthesis, distinguished by its


-bromo stereocenter. Unlike its chlorinated counterpart (2-Chloropropionic acid), 2-BPA offers a superior leaving group (

vs

), enabling milder reaction conditions and higher kinetic efficiency in nucleophilic substitutions (

).

This guide evaluates 2-BPA against industry alternatives across three core domains:

  • Nucleophilic Substitution: Reaction kinetics vs. 2-Chloropropionic acid.

  • Polymer Chemistry: Initiator efficiency in Atom Transfer Radical Polymerization (ATRP).

  • Stereochemical Control: Mechanisms for retention vs. inversion of configuration.

Comparative Analysis: 2-BPA vs. 2-Chloropropionic Acid (2-CPA)

In the synthesis of amino acids (e.g., Alanine) and phenoxypropionic herbicides, the choice between Bromo- and Chloro- derivatives dictates throughput.

Performance Data: Ammonolysis to Alanine

The following data compares the synthesis of dl-Alanine via ammonolysis.

Metric2-Bromopropionic Acid (2-BPA) 2-Chloropropionic Acid (2-CPA) Performance Delta
Reaction Time 24 Hours40 Hours40% Faster
Temperature 40–50°C40–50°CEquivalent
Yield 65–70%~50–60%+15% Yield
Leaving Group Ability High (

of HBr = -9)
Moderate (

of HCl = -7)
Br is ~100x better leaving group

Expert Insight: While 2-CPA is cheaper per kilogram, the 40% reduction in cycle time and increased yield with 2-BPA often offsets the raw material cost in high-value pharmaceutical manufacturing by reducing energy consumption and reactor occupancy time.

Application I: Precision Polymerization (ATRP)

In Atom Transfer Radical Polymerization (ATRP), the structure of the initiator must match the propagating radical of the monomer to ensure low polydispersity (PDI).

The "Initiator-Monomer Matching" Rule
  • For Acrylates (Secondary Radicals): Use Methyl 2-bromopropionate (MBrP) (Ester of 2-BPA).

  • For Methacrylates (Tertiary Radicals): Use Ethyl 2-bromoisobutyrate (EBiB) .

Why not use EBiB for everything? Using a tertiary initiator (EBiB) for a secondary monomer (Acrylates) creates a "fast initiation, slow propagation" mismatch. The tertiary radical initiates too quickly, leading to high radical concentration early on, increasing termination events and broadening the PDI.

Experimental Workflow: ATRP of Methyl Acrylate

Objective: Synthesize Poly(methyl acrylate) with PDI < 1.1 using 2-BPA ester.

Protocol:

  • Reagent Prep: Purify Methyl Acrylate (monomer) through a basic alumina column to remove inhibitors.

  • Charge: In a Schlenk flask, add Monomer (100 eq), Methyl 2-bromopropionate (1 eq) , and Ligand (PMDETA, 1 eq).

  • Degas: Perform three freeze-pump-thaw cycles to remove

    
     (Critical for radical stability).
    
  • Catalyst Addition: Under Nitrogen flow, add Cu(I)Br (1 eq). The solution turns light green/blue.

  • Polymerization: Immerse flask in an oil bath at 70°C.

  • Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

  • Purification: Pass through neutral alumina to remove Copper; precipitate in cold methanol.

Mechanism Diagram: ATRP Equilibrium

The following diagram illustrates the reversible activation/deactivation cycle controlled by the 2-BPA initiator.

ATRP_Mechanism Initiator Alkyl Halide (R-Br) (Dormant Species) ActiveRadical Carbon Radical (R•) (Active Species) Initiator->ActiveRadical Activation (k_act) ActiveRadical->Initiator Deactivation (k_deact) Polymer Polymer Chain (P-Br) ActiveRadical->Polymer Propagation (+ Monomer) Monomer Monomer (Acrylate) Cu1 Cu(I) Complex (Activator) Cu2 Cu(II)-Br Complex (Deactivator) Cu1->Cu2 Oxidation Cu2->Cu1 Reduction

Caption: The ATRP equilibrium. 2-BPA esters (R-Br) act as the dormant species, reversibly releasing active radicals to control chain growth.

Application II: Stereochemical Control (Retention vs. Inversion)

One of the most powerful features of 2-BPA is the ability to control stereochemistry during nucleophilic substitution. The reaction pathway diverges based on the base used.

  • Pathway A: Inversion (

    
    ) [1]
    
    • Reagents: Concentrated NaOH.

    • Mechanism: Direct backside attack by

      
      .
      
    • Result: (R)-2-BPA

      
       (S)-Lactic Acid.
      
  • Pathway B: Retention (Neighboring Group Participation)

    • Reagents: Moist Silver Oxide (

      
      ) or low concentration base.
      
    • Mechanism: The carboxylate group attacks the chiral center first, forming a transient

      
      -lactone intermediate (first inversion). Water then opens the ring (second inversion).
      
    • Result: (R)-2-BPA

      
       (R)-Lactic Acid.
      
Stereochemical Pathway Diagram

Stereo_Control cluster_SN2 Pathway A: Inversion (SN2) cluster_NGP Pathway B: Retention (NGP) Start (R)-2-Bromopropionic Acid NaOH Reagent: Conc. NaOH Start->NaOH Ag2O Reagent: Ag2O / H2O Start->Ag2O InvProduct (S)-Lactic Acid (Inversion) NaOH->InvProduct Backside Attack Intermediate α-Lactone Intermediate (Transient) Ag2O->Intermediate Intramolecular Attack (1st Inversion) RetProduct (R)-Lactic Acid (Retention) Intermediate->RetProduct Water Attack (2nd Inversion)

Caption: Divergent stereochemical outcomes. Strong bases favor direct inversion, while Silver Oxide promotes double-inversion (retention) via an


-lactone intermediate.

Experimental Protocol: Synthesis of dl-Alanine

Context: This protocol demonstrates the ammonolysis efficiency of 2-BPA. Safety: Work in a fume hood. Ammonia gas is toxic. 2-BPA is corrosive.

  • Preparation: Cool 3.0 L of concentrated aqueous ammonia (sp. gr. 0.[1]9) to 1–4°C in a pressure-rated glass vessel.

  • Addition: Slowly add 100 g (0.65 mol) of 2-Bromopropionic acid dropwise. Critical: Maintain temperature <5°C to prevent uncontrolled exotherm.

  • Incubation: Seal the vessel and allow it to stand at room temperature (25°C) for 4 days . (Note: Heating to 40°C reduces this to ~24 hours).

  • Concentration: Evaporate the solution to ~300 mL to remove excess ammonia.

  • Precipitation: Add 1.0 L of Methyl Alcohol to the cooled concentrate. Chill overnight at 0–4°C.[2]

  • Filtration: Collect the crystallized dl-Alanine via vacuum filtration.

  • Yield Check: Expected yield is 42–48 g (65–70%). Melting point should be ~295°C (dec).[2]

References

  • Organic Syntheses , Coll.[2] Vol. 1, p. 21 (1941); Vol. 9, p. 4 (1929). dl-Alanine Synthesis Protocol. Link

  • Matyjaszewski Polymer Group . ATRP Initiators and Activation Rate Constants. Carnegie Mellon University.[3] Link

  • PrepChem . Preparation of Alanine from 2-Chloropropionic Acid (Comparison Data). Link

  • BenchChem . Comparative Guide to ATRP Initiators: 2-Bromoisobutyryl Bromide vs. Ethyl α-Bromoisobutyrate. Link

  • Chemistry Steps . Nucleophilic Substitution and Stereochemistry of 2-Bromopropionic Acid. Link

Sources

Validation

A Senior Application Scientist's Guide to the Economic Viability of 2-Bromopropionic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, 2-bromopropionic acid is a critical intermediate.[1][2] The economic viability o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, 2-bromopropionic acid is a critical intermediate.[1][2] The economic viability of its production is a key consideration for any commercial application. This guide provides an in-depth comparison of the most common synthesis methods for 2-bromopropionic acid, with a focus on the factors that influence their industrial-scale economic feasibility.

The Industrial Workhorse: The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the most established and widely used method for the synthesis of 2-bromopropionic acid.[3] This method involves the α-bromination of propionic acid using bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[4]

The reaction proceeds in two key stages:

  • Formation of Propionyl Bromide: The phosphorus catalyst reacts with bromine to form phosphorus tribromide in situ. PBr₃ then converts propionic acid to its more reactive acyl bromide derivative, propionyl bromide.

  • α-Bromination and Hydrolysis: The propionyl bromide intermediate readily undergoes bromination at the alpha-position. The resulting 2-bromopropionyl bromide is then hydrolyzed to yield 2-bromopropionic acid.[5]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

A detailed experimental protocol for the HVZ reaction is as follows:

  • To a round bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[6]

  • Slowly add 167 g of bromine from the dropping funnel. The initial addition of bromine may require gentle warming to 40-50°C to initiate the reaction.[6]

  • Once the reaction starts, continue the slow addition of the remaining bromine. The reaction is vigorous and should be controlled by the rate of bromine addition.

  • After the complete addition of bromine, gently reflux the mixture for 2 hours to ensure the reaction goes to completion.[6]

  • Distill the resulting 2-bromopropionyl bromide at atmospheric pressure, collecting the fraction at 154°C. The expected yield of the intermediate is 75-80%.[6]

  • For the hydrolysis step, add one and one-third equivalents of water to the 2-bromopropionyl bromide. Stir the mixture under a reflux condenser, initially cooling with an ice-water bath until a homogeneous mixture is formed.

  • Complete the hydrolysis by warming the reaction mixture for 90 minutes.[6]

  • After cooling, extract the crude 2-bromopropionic acid with a suitable solvent like ether and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by evaporation and purify the 2-bromopropionic acid by vacuum distillation, collecting the fraction boiling at 124°C under 18-19 mm Hg pressure. The final yield is approximately 60% based on the 2-bromopropionyl bromide intermediate.[6]

Economic Viability of the HVZ Reaction

The HVZ reaction is favored in industrial settings due to its use of relatively inexpensive starting materials: propionic acid and bromine. However, the use of corrosive and hazardous reagents like bromine and phosphorus tribromide necessitates specialized equipment and stringent safety protocols, adding to the capital and operational costs. The reaction also generates hydrogen bromide as a byproduct, which requires appropriate handling and disposal, contributing to the overall cost.

HVZ_Workflow propionic_acid Propionic Acid intermediate 2-Bromopropionyl Bromide propionic_acid->intermediate Bromination bromine Bromine bromine->intermediate pbr3 PBr3 (catalyst) pbr3->intermediate product 2-Bromopropionic Acid intermediate->product Hydrolysis byproduct HBr (byproduct) intermediate->byproduct water Water (Hydrolysis) water->product Alanine_Workflow alanine Alanine product 2-Bromopropionic Acid alanine->product Diazotization hbr Hydrobromic Acid hbr->product nano2 Sodium Nitrite nano2->product byproducts N2, H2O, NaBr product->byproducts

Figure 2: Workflow for the synthesis of 2-bromopropionic acid from alanine.

The Direct Addition Route: Synthesis from Acrylic Acid

A third significant method for synthesizing 2-bromopropionic acid involves the direct addition of hydrobromic acid to acrylic acid. This method is attractive due to its simplicity and high atom economy.

Experimental Protocol: Synthesis from Acrylic Acid

A typical laboratory-scale procedure is as follows:

  • In a 250 mL three-necked flask, heat 45.0 g of 40% hydrobromic acid.

  • Add 11.0 g of acrylic acid dropwise to the heated hydrobromic acid under reflux.

  • After the addition is complete, continue to reflux the mixture for 1 hour.

  • Stop the heating and arrange for atmospheric distillation. Cease distillation when the temperature of the distillate reaches 120°C.

  • Extract the product from the distillation residue with carbon tetrachloride (3 x 30 mL).

  • The remaining substance in the distillation flask is 2-bromopropionic acid, which solidifies upon cooling. The reported yield is 91%. [7]

Economic Viability of the Acrylic Acid Method

The economic viability of this method is heavily dependent on the price of acrylic acid and hydrobromic acid. The reaction is straightforward and high-yielding, which are significant advantages. However, the use of a large excess of hydrobromic acid, which needs to be recovered or neutralized, can add to the cost. The purification process, involving distillation and extraction, also contributes to the overall production cost.

Acrylic_Acid_Workflow acrylic_acid Acrylic Acid product 2-Bromopropionic Acid acrylic_acid->product Hydrobromination hbr Hydrobromic Acid hbr->product

Figure 3: Workflow for the synthesis of 2-bromopropionic acid from acrylic acid.

Comparative Economic Assessment

To provide a clear comparison of the economic viability of these three methods, the following table summarizes the key parameters. The raw material prices are based on approximate bulk industrial pricing and are subject to market fluctuations.

FeatureHell-Volhard-Zelinsky ReactionSynthesis from AlanineSynthesis from Acrylic Acid
Starting Materials Propionic Acid, Bromine, PBr₃/Red PAlanine, Hydrobromic Acid, Sodium NitriteAcrylic Acid, Hydrobromic Acid
Approx. Raw Material Cost ModerateHigh (especially for D-Alanine)Moderate to High
Typical Yield ~60-85%~60-95%~91%
Reaction Conditions High Temperature (reflux)Low Temperature (0-5°C)Reflux Temperature
Key Advantages Established technology, uses relatively cheap starting materials.Produces enantiomerically pure product.High yield, simple one-step reaction.
Key Disadvantages Use of hazardous reagents (Br₂, PBr₃), generation of HBr byproduct.Higher cost of starting material, generation of nitrogenous waste.Use of excess HBr, requires careful purification.
Industrial Application Most common industrial method.Niche applications for chiral synthesis.Potentially viable, especially if HBr can be recycled efficiently.

Conclusion

The choice of the most economically viable synthesis method for 2-bromopropionic acid depends heavily on the specific requirements of the application.

  • For large-scale production of racemic 2-bromopropionic acid, the Hell-Volhard-Zelinsky reaction remains the industry standard due to its reliance on readily available and cost-effective raw materials, despite the challenges associated with handling hazardous substances.

  • For applications requiring enantiomerically pure 2-bromopropionic acid, the synthesis from alanine is the preferred route, as the premium price of the chiral product can offset the higher cost of the starting material.

  • The synthesis from acrylic acid presents a promising alternative with its high yield and simplicity. Its economic viability on an industrial scale will largely depend on the efficiency of hydrobromic acid recovery and recycling.

Researchers and drug development professionals should carefully consider these economic factors, alongside the technical aspects of each method, when selecting a synthesis route for 2-bromopropionic acid.

References

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  • Sontara Organo Industries. (n.d.). 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 6). 2-Br Propionic Acid Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Zwitterionic HBr carriers for the synthesis of 2-bromopropionic acid from lactide. Retrieved from [Link]

  • ExportersIndia.com. (n.d.). Hydrobromic Acid at Best Price from Manufacturers, Suppliers & Traders. Retrieved from [Link]

  • openPR.com. (2025, May 15). Bromine Prices 2025: Real Time Price Trend, Chart & Forecast. Retrieved from [Link]

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Sources

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